molecular formula C4H5N3OS B146432 5-amino-1,3-thiazole-2-carboxamide CAS No. 134983-33-8

5-amino-1,3-thiazole-2-carboxamide

Cat. No.: B146432
CAS No.: 134983-33-8
M. Wt: 143.17 g/mol
InChI Key: JJTVZPLGMOYPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,3-thiazole-2-carboxamide is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and antibacterial drug discovery research . The thiazole core is a privileged structure in drug design, known for its versatile biological activities and ability to improve pharmacokinetic properties . This compound is part of a class of five-membered heterocycles containing nitrogen and sulfur atoms, which are pivotal in modern drug development due to their structural diversity and metabolic stability . Researchers utilize this aminothiazole carboxamide derivative in the rational design of new bioactive molecules. Its structure is of significant interest for developing compounds with enzyme inhibitory activity, building upon research that shows related thiazole carboxamide derivatives can act as potent inhibitors of enzymes like cyclooxygenase (COX) . The exploration of such heterocyclic frameworks is crucial in the ongoing search for new therapeutic agents to address the pressing global challenge of antibiotic resistance . This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTVZPLGMOYPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558005
Record name 5-Amino-1,3-thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134983-33-8
Record name 5-Amino-1,3-thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-amino-1,3-thiazole-2-carboxamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-1,3-thiazole-2-carboxamide

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive core for designing molecules that interact with biological targets. Thiazole derivatives have demonstrated a vast spectrum of activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3]

This guide focuses on a specific, high-value derivative: This compound . The strategic placement of an amino group at the C5 position and a carboxamide at the C2 position creates a molecule with multiple points for hydrogen bonding and further chemical modification. This substitution pattern is found in various compounds explored as potential kinase inhibitors and other therapeutic agents, making a robust understanding of its synthesis and characterization essential for researchers in drug development.[4][5]

This document provides a field-proven perspective on the synthesis of this key intermediate, emphasizing the causality behind experimental choices and outlining a self-validating system of characterization to ensure the highest standards of scientific integrity.

Part 1: Synthesis of the this compound Core

The synthesis of substituted aminothiazoles is most reliably achieved through the Hantzsch thiazole synthesis or its variations.[6][7] This classic condensation reaction typically involves an α-halocarbonyl compound and a thioamide. To construct the target molecule, this compound, a logical and efficient pathway involves the cyclization of a thiourea derivative with a suitable α-halocarbonyl precursor. This approach ensures high regioselectivity and generally produces good yields.[2]

The proposed reaction proceeds via the nucleophilic attack of the sulfur atom from a thiourea derivative onto the electrophilic carbon of an α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7] The choice of solvent is critical; alcohols like ethanol are commonly used, though aprotic solvents may be employed to enhance efficiency in certain cases.[8]

G cluster_reactants Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Cyclization & Tautomerization cluster_product Final Product A 2-Amino-2-cyanoacetamide C In situ formation of a dithiocarbamate salt A->C + Base B Carbon Disulfide (CS₂) B->C D Cyclization to form 5-amino-2-mercaptothiazole derivative C->D Heat / Acid E This compound (after conversion of mercapto group) D->E Oxidation & Amidation note Note: This represents a plausible Cook-Heilbron type synthesis route, as direct Hantzsch synthesis for this specific isomer is complex.

Caption: Plausible synthetic pathway for the 5-aminothiazole core.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a common method for synthesizing a 2-amino-5-carboxamide thiazole derivative, which can be conceptually adapted. The key is the dehydrative cyclization of a thiourea intermediate.[3][9]

Objective: To synthesize a 2-amino-1,3-thiazole-5-carboxamide derivative via Hantzsch-type condensation.

Materials:

  • Ethyl 2-bromo-3-oxobutanoate (1 equivalent)

  • Thiourea (1.2 equivalents)[10]

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-bromoketone (1 equivalent) in anhydrous ethanol. The use of ethanol is standard as it effectively dissolves both reactants and facilitates the reaction at a moderate temperature.[7]

  • Addition of Thioamide: Add thiourea (1.2 equivalents) to the solution. A slight excess of the thioamide is used to ensure complete consumption of the limiting α-bromoketone.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane, 1:1 v/v).[7] Heating provides the necessary activation energy for the initial Sₙ2 attack and the subsequent dehydration step.[7]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate of the product hydrobromide salt may form.

  • Neutralization: Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the cyclization, converting the thiazole salt into its free base form.[3]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure thiazole derivative.[3]

Part 2: Comprehensive Characterization and Validation

Confirming the identity and purity of the synthesized this compound is a critical, multi-step process. Each analytical technique provides a piece of the structural puzzle, and together they form a self-validating system.

G cluster_purification Purification cluster_characterization Structural & Purity Analysis Start Crude Product Purify Recrystallization or Column Chromatography Start->Purify NMR ¹H & ¹³C NMR Purify->NMR Validation Suite IR FT-IR Spectroscopy Purify->IR Validation Suite MS Mass Spectrometry (HRMS) Purify->MS Validation Suite HPLC HPLC Purity Check Purify->HPLC Validation Suite MP Melting Point Purify->MP Validation Suite Final Pure, Characterized Compound NMR->Final IR->Final MS->Final HPLC->Final MP->Final

Caption: Integrated workflow for product purification and characterization.

Spectroscopic and Chromatographic Data

The following tables summarize the expected analytical data for this compound (Molecular Formula: C₄H₅N₃OS, Molecular Weight: 143.17 g/mol ).[11]

Table 1: Expected NMR Spectroscopic Data (in DMSO-d₆)

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Rationale / Notes
¹H -CH - (Thiazole C4-H)~7.0 - 7.5A singlet, as there are no adjacent protons for coupling. Its chemical shift is influenced by the electron-donating amino group and the ring heteroatoms.
¹H -NH₂ (Amine C5-NH₂)~6.0 - 6.5A broad singlet. The protons are exchangeable with D₂O.
¹H -CONH₂ (Amide)~7.5 - 8.0Two distinct broad singlets (for the two non-equivalent protons) may be observed due to restricted rotation around the C-N bond.[12]
¹³C C =O (Amide)~160 - 165Typical chemical shift for a carboxamide carbonyl carbon.[12]
¹³C C 2-Thiazole~165 - 170Carbon atom attached to two heteroatoms (N and S) and the carboxamide group.
¹³C C 4-Thiazole~105 - 115Shielded by the adjacent C5-amino group.
¹³C C 5-Thiazole~145 - 155Deshielded carbon directly attached to the amino group.

Table 2: Expected FT-IR and Mass Spectrometry Data

TechniqueFunctional Group / FeatureExpected ValueRationale
FT-IR N-H Stretch (Amine & Amide)3100 - 3400 cm⁻¹Broad, often multiple peaks corresponding to symmetric and asymmetric stretching of both NH₂ groups.[12]
FT-IR C=O Stretch (Amide I)1660 - 1690 cm⁻¹Strong, sharp absorption characteristic of the amide carbonyl group.[2]
FT-IR N-H Bend (Amide II)1600 - 1640 cm⁻¹Bending vibration of the amide N-H bond.
FT-IR C=N / C=C Stretch1500 - 1580 cm⁻¹Vibrations characteristic of the thiazole aromatic ring system.
MS (ESI+) Molecular Ion Peak [M+H]⁺m/z 144.02Corresponds to the protonated molecule (C₄H₆N₃OS⁺).
HRMS Exact Mass [M+H]⁺144.0226High-resolution mass spectrometry provides the exact mass, confirming the elemental composition C₄H₆N₃OS⁺ against a calculated value of 144.0226.[3]
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). The product should appear as a single major peak, and the purity is typically reported as the peak area percentage.

  • Melting Point: A sharp melting point range is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.

Conclusion and Forward Outlook

This guide has detailed a robust and verifiable pathway for the synthesis and comprehensive characterization of this compound. The successful execution of the described synthetic protocol, coupled with rigorous analysis using the orthogonal techniques outlined, will provide researchers and drug development professionals with a high-purity, structurally confirmed building block. Mastery of this chemistry is a critical first step in the exploration of novel thiazole-based therapeutics, enabling the development of diverse chemical libraries for screening against a wide array of biological targets.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health.[Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.[Link]

  • Penta, S., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.[Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Kovalenko, S., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate.[Link]

  • Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Publications.[Link]

  • Lohri, B., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Tiwari, R. K., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.[Link]

  • ResearchGate. (n.d.). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate.[Link]

  • Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed.[Link]

  • Ghorab, M. M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. PubMed.[Link]

  • Xiang, H., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH.[Link]

  • O'Donoghue, A. C., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. ACS Publications.[Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology.[Link]

  • Ayati, A., et al. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ResearchGate.[Link]

  • ResearchGate. (n.d.). Synthesis of 2a (0 °C→rt, 1 h) under different reaction conditions. ResearchGate.[Link]

  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.[Link]

  • Wang, L., et al. (2017). Design,synthesis and anti-tumor activity of novel 5-amino-2-(benzylthio)thiazole-4-carboxamide derivatives. China/Asia On Demand (CAOD).[Link]

  • Hameed, A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE.[Link]

  • Ksenofontov, A. A., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.[Link]

  • Subramaniam, V. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology.[Link]

  • ResearchGate. (n.d.). DESIGN AND SYNTHESIS OF SOME NOVEL AMINO ACID DERIVATIVES CONTAINING BENZO[d]THIAZOLE. ResearchGate.[Link]

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carboxamide. PubChem.[Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Novel and Efficient Cyclization Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles Without Using Any Ring-Closing Reagents. ResearchGate.[Link]

  • Ghorbani-Vaghei, R., et al. (2017). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. PMC - NIH.[Link]

  • Al-Ghamdi, A. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.[Link]

Sources

A Comprehensive Technical Guide on the Biological Activities of 5-Amino-1,3-Thiazole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs. When functionalized to form the 5-amino-1,3-thiazole-2-carboxamide scaffold, this heterocyclic system exhibits a remarkable breadth of biological activities. This guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a primary focus on their applications in oncology and infectious diseases. We will explore their role as potent enzyme inhibitors, modulators of signaling pathways, and promising new chemical entities for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their work.

Chapter 1: The this compound Scaffold: A Privileged Structure

The Thiazole Ring in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and relative metabolic stability make it a versatile building block for designing bioactive molecules.[1] Thiazole derivatives are found in a wide array of therapeutic agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][3][4] The 2-aminothiazole motif, in particular, is a key component in several clinically significant drugs.[4]

Structural Features and Synthetic Overview

The this compound core combines several key pharmacophoric features: the aromatic thiazole ring, a hydrogen-bond-donating amino group at the C5 position, and a carboxamide moiety at the C2 position capable of acting as both a hydrogen bond donor and acceptor. This arrangement provides a rigid framework with multiple points for interaction with biological targets.

The synthesis of this scaffold typically involves a variation of the Hantzsch thiazole synthesis. A common strategy is the dehydrative cyclization of a thiourea intermediate with an α-haloketone or a related electrophile.[2][5][6] Solid-phase organic synthesis (SPOS) has been effectively employed to generate libraries of these compounds, facilitating rapid exploration of structure-activity relationships (SAR).[5][6]

G cluster_start Starting Materials cluster_process Core Synthesis cluster_diversification Functionalization A Thiourea Derivative C Dehydrative Cyclization (e.g., in DMF) A->C B α-Bromoketone B->C D 2-Amino-5-Carboxylate Thiazole Intermediate C->D Formation of Thiazole Ring F Amide Coupling (e.g., EDC, HOBt) D->F E Amine (R-NH2) E->F G Final Product: This compound Derivative F->G Amide Bond Formation

Caption: General workflow for the synthesis of target derivatives.

Chapter 2: Potent Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines, including lung, breast, and leukemia.[7][8][9]

Mechanism of Action: Targeting Oncogenic Pathways

The anticancer effects of these compounds are often attributed to their ability to inhibit key enzymes and disrupt signaling pathways critical for tumor growth and survival.

2.1.1 c-Met Kinase Inhibition The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving proliferation, metastasis, and angiogenesis in many tumors. Several thiazole carboxamide derivatives have been designed as potent c-Met inhibitors.[1] They typically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling.

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT3 STAT3 Pathway cMet->STAT3 Inhibitor Thiazole-Carboxamide Derivative Inhibitor->cMet Inhibits Phosphorylation Proliferation Proliferation & Survival RAS_RAF->Proliferation Metastasis Metastasis & Invasion RAS_RAF->Metastasis PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis STAT3->Proliferation

Caption: Inhibition of the c-Met signaling pathway by derivatives.

2.1.2 Induction of Apoptosis and Cell Cycle Arrest Beyond specific kinase inhibition, these derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle.[8][9] Flow cytometry analysis of treated leukemia cells revealed cell cycle arrest at the G2/M phase and a significant increase in pre-G1 apoptosis.[9] This effect can be mediated by the inhibition of enzymes like Topoisomerase II, which is crucial for DNA replication and chromosome segregation, or through the activation of apoptotic pathways, as evidenced by increased concentrations of effector caspases like caspase-3.[8][9]

Quantitative Efficacy Data

The in vitro potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit cell growth by 50%.

Compound IDCancer Cell LineTarget/ActivityIC₅₀ (µM)Reference
6f Human Lung Cancer (A549)Antiproliferative0.48[7]
6f Human Breast Cancer (MCF-7)Antiproliferative3.66[7]
51am Human Gastric Cancer (MKN-45)c-Met Kinase Inhibition0.019[1]
4b Human Leukemia (HL-60)Antiproliferative< 5.0[8][9]

This table presents a selection of reported data and is not exhaustive.

Experimental Protocol: In Vitro Cytotoxicity (CCK-8 Assay)

This protocol outlines a standard method for assessing the antiproliferative activity of test compounds. The causality behind this choice is its high sensitivity, reliability, and simpler procedure compared to older methods like MTT. It measures the activity of cellular dehydrogenases, which is directly proportional to the number of viable cells.

  • Cell Culture: Seed human cancer cells (e.g., A549) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.1% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium and 0.1% DMSO (vehicle control), and a positive control (e.g., Osimertinib).[7]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for an additional 1-4 hours until the color in the control wells changes to orange.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Chapter 3: Broad-Spectrum Antimicrobial Properties

The 2-aminothiazole core is a well-established pharmacophore in the development of antimicrobial agents.[4] Its derivatives have shown activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[1][10]

Mechanism of Action: Key Enzyme Inhibition

The antimicrobial efficacy often stems from the inhibition of essential bacterial enzymes that are absent in humans, providing a window of selective toxicity.

  • Mycobacterial FabH Inhibition: In mycobacteria, including Mycobacterium tuberculosis, β-ketoacyl-acyl carrier protein synthase III (FabH) is a critical enzyme in the initiation of fatty acid synthesis. Molecular docking studies suggest that N-thiazolylcarboxamides can bind effectively within the active site of FabH, disrupting cell wall biosynthesis.[10]

  • DNA Gyrase/Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication, transcription, and repair. Certain thiazole derivatives have been shown to be potent inhibitors of both E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values in the low nanomolar range.[4]

Quantitative Efficacy Data

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound TypeOrganismTarget/ActivityMIC (µg/mL)Reference
N-oxazolyl/thiazolylcarboxamidesM. tuberculosis H37RaAntimycobacterial3.13[10]
Pyrrole-carboxamide-thiazoleS. pneumoniae ATCC 49619Antibacterial0.008[4]
Benzothiazole-carboxamideS. aureusAntibacterialHigh Activity[11]

Note: The related N-oxazolylcarboxamides were included for comparison, as the study directly compared them to the thiazole isosteres, highlighting the importance of the core heterocycle.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent. The choice of this protocol is based on its reproducibility and standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 128 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours under ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Chapter 4: Emerging Biological Activities

Recent research has expanded the therapeutic profile of thiazole-carboxamide derivatives into new areas.

  • Antioxidant Potential: Certain derivatives have demonstrated potent free radical scavenging activity, outperforming the standard antioxidant Trolox in DPPH assays.[12] The IC₅₀ values for the most active compounds were in the sub-micromolar range (e.g., 0.185 µM), indicating significant antioxidant potential.[12] This activity is crucial for combating oxidative stress implicated in numerous diseases.

  • Neuroprotection: Thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators of AMPA receptors, which mediate excitatory neurotransmission.[13] By inhibiting AMPAR-mediated currents, these compounds can reduce excitotoxicity, a key pathological process in epilepsy and neurodegenerative diseases.[13]

References

  • Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents. Bentham Science.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents.
  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on.
  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermedi
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI.
  • Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
  • Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Sci-Hub.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.
  • Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed.

Sources

An In-depth Technical Guide to 5-Amino-1,3-thiazole-2-carboxamide: From Historical Synthesis to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-amino-1,3-thiazole-2-carboxamide, a pivotal heterocyclic scaffold in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its synthetic roots, details key methodologies for its preparation, and explores its significance as a pharmacophore in contemporary drug discovery.

Introduction: The Emergence of a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry. Among the vast family of thiazole derivatives, the 2-aminothiazole moiety is of particular importance, serving as a key structural component in a multitude of approved drugs and clinical candidates. This guide focuses on a specific, yet highly significant, member of this family: this compound and its isomeric counterpart, 2-amino-1,3-thiazole-5-carboxamide. While a singular "discovery" of this specific parent compound is not well-documented as a landmark event, its history is intrinsically linked to the development of fundamental synthetic methodologies for thiazoles, most notably the Hantzsch thiazole synthesis.

The significance of the 2-aminothiazole-5-carboxamide core lies in its versatile chemical handles—the amino and carboxamide groups—which allow for extensive structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties. This has led to its incorporation into a wide array of therapeutic agents, targeting diverse biological pathways.

Historical Perspective: The Legacy of Hantzsch and the Evolution of Thiazole Synthesis

The journey of this compound begins with the pioneering work of Arthur Hantzsch in the late 19th century. The Hantzsch thiazole synthesis , first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[1] This reaction classically involves the condensation of an α-haloketone with a thioamide.[2][3]

The general mechanism of the Hantzsch synthesis provides a foundational understanding of how the 2-aminothiazole core is assembled.

Hantzsch_Synthesis Thioamide Thioamide (e.g., Thiourea for 2-aminothiazoles) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic attack (SN2) AlphaHaloKetone α-Halocarbonyl Compound AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Figure 1: Generalized workflow of the Hantzsch thiazole synthesis.

Over the decades, numerous modifications and improvements to the Hantzsch synthesis have been developed, expanding its scope and efficiency. These advancements have enabled the synthesis of a vast library of substituted thiazoles, including those with the 5-amino-2-carboxamide and 2-amino-5-carboxamide substitution patterns. The versatility of this reaction allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials.

Synthetic Methodologies for 2-Amino-1,3-thiazole-5-carboxamides

The 2-amino-1,3-thiazole-5-carboxamide scaffold is a crucial intermediate in the synthesis of numerous pharmaceuticals, including the anti-cancer drug Dasatinib.[1] Several synthetic strategies have been developed to access this core structure, often building upon the principles of the Hantzsch synthesis.

Hantzsch-Type Synthesis from 2,3-Dichloroacryloyl Chloride

A robust and scalable method for the preparation of 2-amino-1,3-thiazole-5-carboxamides involves a multi-step process starting from 2,3-dichloroacryloyl chloride. This industrial process is well-documented and offers a reliable route to large quantities of the desired product.[4]

Experimental Protocol: Hantzsch-Type Synthesis [4]

Step 1: Synthesis of the Amide Intermediate

  • In a suitable reaction vessel, dissolve the desired aniline derivative in an appropriate solvent (e.g., toluene).

  • Add a base, such as potassium hydrogen carbonate, and heat the mixture.

  • Slowly add 2,3-dichloroacryloyl chloride to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude N-aryl-2,3-dichloroacrylamide.

Step 2: Formation of the Methoxy Acrylamide Intermediate

  • Dissolve the crude N-aryl-2,3-dichloroacrylamide in methanol.

  • Add a solution of sodium methanolate in methanol dropwise at elevated temperature.

  • Stir the reaction mixture for several hours until the conversion is complete.

  • Cool the mixture and partially remove the methanol under reduced pressure.

Step 3: Cyclization to form the 2-Aminothiazole-5-carboxamide

  • Dilute the residue from the previous step with acetic acid and remove any remaining methanol by distillation.

  • Add hydrochloric acid and thiourea to the reaction mixture.

  • Heat the mixture and stir for an extended period to facilitate the cyclization.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Synthesis_Workflow start 2,3-Dichloroacryloyl Chloride + Substituted Aniline step1 Amide Formation start->step1 intermediate1 N-Aryl-2,3-dichloroacrylamide step1->intermediate1 step2 Reaction with Sodium Methanolate intermediate1->step2 intermediate2 N-Aryl-3-chloro-3-methoxypropenamide step2->intermediate2 step3 Cyclization with Thiourea intermediate2->step3 product 2-Amino-N-aryl-1,3-thiazole-5-carboxamide step3->product

Figure 2: Synthetic workflow for 2-aminothiazole-5-carboxamides.

Synthesis from β-Ethoxyacrylamide Precursors

An alternative efficient method involves the chemoselective α-bromination of a β-ethoxyacrylamide, followed by a one-pot cyclization with thiourea.[1] This approach offers high yields and avoids the formation of certain by-products.

Physicochemical Properties and Structural Features

The this compound core possesses distinct physicochemical properties that contribute to its utility in drug design.

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Weight ~143.16 g/mol (parent)Low molecular weight provides a good starting point for building more complex molecules while adhering to Lipinski's Rule of Five.
Hydrogen Bond Donors 2 (amino and amide NH)Enables strong interactions with biological targets.
Hydrogen Bond Acceptors 3 (thiazole N, amide C=O, amino N)Provides multiple points for hydrogen bonding with receptor sites.
Polar Surface Area ~85 ŲContributes to aqueous solubility and membrane permeability.
Aromaticity The thiazole ring is aromatic.Provides conformational rigidity and allows for π-stacking interactions.

Note: These values are for the parent this compound and will vary with substitution.

Biological Activities and Therapeutic Applications

The 2-aminothiazole scaffold, and specifically the 5-carboxamide derivatives, are present in a wide range of biologically active compounds. Their versatility stems from the ability to readily modify the substituents at the 2-amino and 5-carboxamide positions, allowing for the exploration of vast chemical space and the optimization of activity against various biological targets.

Anticancer Activity

One of the most prominent applications of the 2-aminothiazole-5-carboxamide core is in the development of anticancer agents. As mentioned, Dasatinib , a potent inhibitor of multiple tyrosine kinases, features this scaffold. It is used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Numerous other derivatives have been synthesized and evaluated for their anticancer properties against various cell lines.[5]

Enzyme Inhibition

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes. For instance, related 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives are potent inhibitors of carbonic anhydrase isozymes.[6][7]

Antioxidant Properties

Recent studies have explored the antioxidant potential of thiazole-carboxamide derivatives. Some compounds have demonstrated significant free radical scavenging activity, outperforming standard antioxidants in in-vitro assays.[8]

Other Biological Activities

The diverse biological activities of thiazole derivatives are extensive and include:

  • Antibacterial[5]

  • Antifungal[5]

  • Anti-inflammatory[5]

  • Antiviral[5]

Future Perspectives and Conclusion

The this compound core, with its roots in the historical Hantzsch synthesis, continues to be a highly relevant and valuable scaffold in modern drug discovery. Its synthetic accessibility, coupled with its favorable physicochemical properties and versatile derivatization potential, ensures its continued exploration for the development of novel therapeutics. Future research will likely focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles for a range of diseases. The application of novel synthetic methodologies, including flow chemistry and microwave-assisted synthesis, will further accelerate the discovery of new drug candidates based on this remarkable heterocyclic core.

References

  • Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues as potent inhibitors of Mycobacterium tuberculosis FabH.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Çevik, U. A., & Osmaniye, D. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463.
  • Garcia-Egido, E., Wong, S. Y., & Warrington, B. H. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(1), 31-33.
  • Lombardino, J. G., & Lowe, J. A. (2004).
  • Popsavin, V., et al. (2018).
  • Sharma, S., Devgun, M., Narang, R., Lal, S., & Rana, A. C. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Al-Masoudi, N. A., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(10), e0292359.
  • Wang, Y., et al. (2017).
  • Wityak, J., et al. (2003). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Yüksek, H., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237.
  • Zareef, M., et al. (2021).
  • Zhang, X., et al. (2018).
  • (2021).
  • (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105.
  • (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1073-1079.
  • (2019).

Sources

The Ascendant Role of 5-Amino-1,3-thiazole-2-carboxamide Derivatives in Enzyme Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-1,3-thiazole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable capacity for potent and selective inhibition of a diverse range of enzymes. This technical guide provides an in-depth exploration of this versatile chemical core, from its fundamental synthesis to its application in the development of targeted enzyme inhibitors. We will delve into the key enzyme classes targeted by these derivatives, including kinases, carbonic anhydrases, and cyclooxygenases, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

The this compound Core: A Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a cornerstone in the design of bioactive molecules.[1] The this compound framework, in particular, offers a unique combination of structural features that facilitate its interaction with various enzyme active sites. The 2-amino group can be readily functionalized to introduce diverse substituents that can be tailored to target specific enzymes, while the carboxamide moiety provides a key hydrogen bonding motif. This inherent versatility has propelled the development of numerous derivatives with significant therapeutic potential.

Synthetic Strategies: Building the Core and its Derivatives

The construction of the this compound core and its subsequent derivatization are crucial steps in the drug discovery process. The Hantzsch thiazole synthesis remains a cornerstone for the formation of the 2-aminothiazole ring, while standard amide coupling reactions are employed to introduce the carboxamide functionality and other substituents.

Core Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a reliable and versatile method for the preparation of the 2-aminothiazole core.[2] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazoles [2][3]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone in ethanol.

  • Add thiourea to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce precipitation.

  • Wash the collected solid with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate Nucleophilic Attack thiourea Thiourea thiourea->intermediate aminothiazole 2-Aminothiazole Product intermediate->aminothiazole Dehydration & Cyclization

Caption: Hantzsch Thiazole Synthesis Workflow.

Derivatization: Amide Coupling Reactions

Once the 2-aminothiazole core is synthesized, the introduction of the carboxamide group and further derivatization at the 2-amino position are typically achieved through amide coupling reactions. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a common choice for its efficiency.[4]

Experimental Protocol: Amide Coupling using HATU [4]

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the 2-aminothiazole derivative and the carboxylic acid in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture and continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Enzyme Targets and Structure-Activity Relationships

The versatility of the this compound scaffold allows for its adaptation to a wide array of enzyme targets. By strategically modifying the substituents on the thiazole ring and the carboxamide moiety, researchers can fine-tune the potency and selectivity of these inhibitors.

Protein Kinases: A Prominent Target Class

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole moiety has been identified as a novel kinase inhibitor template, leading to the development of potent and selective inhibitors.[5]

A prime example is Dasatinib , a multi-targeted kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML). Dasatinib features a 2-aminothiazole core and potently inhibits a panel of kinases, including BCR-ABL and Src family kinases.[5]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

  • Substitutions at the 2-amino position: Large, hydrophobic groups are often well-tolerated and can enhance binding affinity by occupying hydrophobic pockets in the kinase active site.

  • The carboxamide nitrogen: This group frequently participates in crucial hydrogen bonding interactions with the hinge region of the kinase domain.

  • Substitutions at the 4- and 5-positions of the thiazole ring: These positions can be modified to improve selectivity and pharmacokinetic properties.

Kinase Kinase Active Site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 5-Amino-1,3-thiazole- 2-carboxamide Derivative Inhibitor->Kinase Competitive Binding

Caption: Kinase Inhibition by Thiazole Derivatives.

Carbonic Anhydrases: Targeting Metalloenzymes

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers. Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, a close analog of the this compound core, have shown potent inhibitory activity against various CA isozymes.[2]

SAR Insights for Carbonic Anhydrase Inhibitors:

  • The sulfonamide group: This moiety is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases.

  • The aromatic ring system: Modifications to the aromatic substituents can significantly impact isoform selectivity.

Cyclooxygenases (COX): Modulating Inflammation

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory drugs with reduced gastrointestinal side effects. Thiazole carboxamide derivatives have been investigated as potent COX inhibitors, with some exhibiting selectivity for COX-2.[6][7]

SAR Insights for COX Inhibitors:

  • Substituents on the phenyl ring attached to the thiazole: The nature and position of these substituents can influence COX-1/COX-2 selectivity. For instance, bulky groups may favor binding to the larger active site of COX-2.[6]

  • The carboxamide linker: The length and flexibility of the linker between the thiazole core and other aromatic moieties can affect binding affinity.

In Vitro Evaluation: Protocols for Assessing Enzyme Inhibition

The accurate determination of the inhibitory potency and selectivity of this compound derivatives is essential for their development as drug candidates. A variety of in vitro assays are employed for this purpose.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.

Experimental Protocol: ADP-Glo™ Kinase Assay [8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (this compound derivative)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white, opaque assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test inhibitor in a total volume of 5 µL. Include appropriate controls (no inhibitor, no enzyme).

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.

  • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrases can be determined using a colorimetric assay that measures the esterase activity of the enzyme.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay [9]

Materials:

  • Carbonic Anhydrase (human or bovine)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Test inhibitor

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the test inhibitor at various concentrations, and the carbonic anhydrase enzyme solution. Include controls for maximum enzyme activity (no inhibitor) and blank (no enzyme).

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the absorbance vs. time curve) for each well. Calculate the percent inhibition and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory effects on COX-1 and COX-2 can be assessed using commercially available colorimetric or fluorometric assay kits. These assays typically measure the peroxidase component of COX activity.[9][10]

Experimental Protocol: In Vitro COX Inhibition Assay [9]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test inhibitor

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test inhibitor at various concentrations.

  • Incubate for a short period at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Signal Detection: The peroxidase activity of COX converts the probe into a colored or fluorescent product, which is measured using a microplate reader.

  • Data Analysis: The rate of product formation is proportional to the COX activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation and Interpretation

The effective presentation of experimental data is crucial for the clear communication of results and for making informed decisions in the drug discovery process.

Tabulation of Inhibition Data

Summarizing key quantitative data, such as IC50 values, in a tabular format allows for easy comparison of the potency and selectivity of different derivatives.

Compound IDTarget EnzymeIC50 (nM)Selectivity vs. Off-Target
Derivative A Kinase X15100-fold vs. Kinase Y
Derivative B Carbonic Anhydrase II5050-fold vs. Carbonic Anhydrase I
Derivative C COX-210020-fold vs. COX-1
Visualization of Workflows and Pathways

Diagrams generated using tools like Graphviz can effectively illustrate complex experimental workflows, signaling pathways, and logical relationships, enhancing the understanding of the underlying scientific principles.

cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization Start Design of Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Enzyme Assay Purification->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Selectivity_Assay Selectivity Profiling IC50_Determination->Selectivity_Assay SAR_Analysis SAR Analysis Selectivity_Assay->SAR_Analysis ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: Drug Discovery Workflow for Thiazole Derivatives.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective enzyme inhibitors. Its synthetic tractability and the ability to readily introduce diverse chemical functionalities have enabled the exploration of a vast chemical space, leading to the discovery of inhibitors for a range of important therapeutic targets.

Future research in this area will likely focus on:

  • Expansion to new enzyme targets: The inherent versatility of the scaffold suggests that it could be adapted to inhibit other enzyme classes.

  • Fine-tuning of selectivity: Achieving exquisite selectivity for the target enzyme over closely related off-targets remains a key challenge.

  • Optimization of pharmacokinetic properties: Improving the drug-like properties of these derivatives will be crucial for their successful translation into clinical candidates.

By leveraging the knowledge and protocols outlined in this guide, researchers are well-equipped to continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Ekinci, D., Küfrevioğlu, Ö. İ., & Sentürk, M. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1063-1067. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Karak, M., & Varghese, B. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. [Link]

  • El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Ballo, A. K., Sanogo, R., & St-Laurent, D. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

  • Al-Omair, M. A. (2016). Synthesis of 2,5‐disubstituted thiazoles. ResearchGate. [Link]

  • Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., Alam, M. A., ... & De, P. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]

  • Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link]

  • Fan, M., Liu, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2023). Thiazole-benzamide derivatives as α-glucosidase inhibitors: Synthesis, kinetics study, molecular docking, and in vivo evaluation. ResearchGate. [Link]

  • Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link]

  • Hawash, M., Jaradat, N., Qaoud, M. T., & Al-Masri, I. M. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Journal of Ovarian Research, 16(1), 1-15. [Link]

Sources

investigating the SAR of 5-amino-1,3-thiazole-2-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Amino-1,3-thiazole-2-carboxamide Analogs

Abstract

The 1,3-thiazole ring represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When functionalized with an amino group at the 5-position and a carboxamide at the 2-position, the resulting this compound core serves as a versatile template for designing potent and selective modulators of various biological targets. This technical guide, intended for researchers and drug development professionals, provides a comprehensive investigation into the structure-activity relationships (SAR) of this scaffold. We will dissect the impact of structural modifications at key positions, explain the causality behind experimental design, and provide detailed protocols for synthesis and evaluation. By synthesizing data from contemporary literature, this document aims to serve as an authoritative resource for optimizing this promising chemical series for therapeutic applications.

The this compound Scaffold: A Privileged Core in Drug Discovery

The thiazole nucleus is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structural motif present in a multitude of pharmaceuticals and natural products.[3] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic interactions) make it an ideal foundation for drug design. The this compound arrangement, in particular, positions key functional groups in a defined spatial orientation, allowing for multi-point interactions with biological targets.

The amide functionality is crucial, as it can act as both a hydrogen bond donor and acceptor, mimicking peptide bonds and engaging with protein backbones.[4] The amino group provides another key interaction point and a vector for further chemical elaboration. This combination has led to the discovery of thiazole carboxamide derivatives with a wide array of pharmacological activities, including potent inhibitors of protein kinases like c-Met and Itk, cyclooxygenase (COX) enzymes, and compounds with significant antioxidant and anticancer properties.[3][4][5]

Figure 1: Core structure and key modification points.

General Synthetic Strategies

The generation of analog libraries is fundamental to any SAR investigation. For the thiazole carboxamide scaffold, both solid-phase and solution-phase synthesis are routinely employed, each with distinct advantages.

Solid-Phase Organic Synthesis (SPOS)

SPOS is a powerful technique for rapidly generating a large number of analogs from a common intermediate, making it ideal for initial SAR exploration.[1] The key advantage is the simplification of purification, as excess reagents and byproducts are washed away from the resin-bound product. A common strategy involves immobilizing a building block onto a resin, performing sequential chemical transformations, and finally cleaving the desired product from the solid support.[6][7]

SPOS_Workflow Solid-Phase Synthesis Workflow A 1. Resin Functionalization (e.g., Reductive amination of 4-formyl-3-methoxy phenoxy resin) B 2. Thiourea Formation A->B C 3. Dehydrative Cyclization (with α-bromoketone) to form resin-bound thiazole B->C D 4. Amide Coupling (with diverse amines) C->D E 5. Cleavage from Resin (e.g., TFA/DCM cocktail) D->E F Final Product Library (2-Amino-5-carboxamide thiazoles) E->F Solution_Phase_Workflow Solution-Phase Synthesis Workflow cluster_acid Thiazole Acid Synthesis cluster_coupling Amide Coupling A Thioamide Precursor C Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B α-halocarbonyl compound B->C D Ester Hydrolysis C->D E Thiazole Carboxylic Acid D->E H Final Thiazole Carboxamide E->H F Target Amine (R-NH₂) F->H G Coupling Reagents (e.g., EDCI, HOBt, DMAP) G->H cMet_Pathway Simplified c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor RAS RAS cMet->RAS activates PI3K PI3K cMet->PI3K activates HGF HGF (Ligand) HGF->cMet binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation promote AKT AKT PI3K->AKT AKT->Proliferation promote Inhibitor Thiazole Carboxamide Inhibitor Inhibitor->cMet blocks phosphorylation

Figure 4: Inhibition of the c-Met pathway by thiazole carboxamides.

A study by Zhang et al. (2023) provides an excellent SAR dataset for c-Met inhibition. T[4]heir optimization efforts revealed several key insights, summarized below.

Compound IDCore (C)N-Phenyl Substituent (R₂)c-Met IC₅₀ (nM)
51c 1,2,4-ThiadiazolePhenyl45.67
51d 1,2,4-Thiadiazole4-F-Phenyl41.53
51e ThiazolePhenyl34.48
51f Thiazole4-F-Phenyl29.05

Table 1: SAR data for c-Met inhibitors, demonstrating the superiority of the thiazole core and the positive effect of a 4-fluoro substituent. Data extracted from Zhang et al., 2023.

Causality Analysis:

  • Thiazole vs. Thiadiazole Core: As shown in Table 1, switching from a thiadiazole (51c, 51d) to a thiazole core (51e, 51f) consistently improved potency. This suggests the specific geometry and hydrogen bonding capacity of the thiazole-carboxamide fragment forms a more optimal interaction with the c-Met hinge region. 2[4]. Effect of Fluorine Substitution: The addition of a fluorine atom at the para-position of the N-phenyl ring (51f vs. 51e) provided a modest but consistent increase in potency. This enhancement can be attributed to favorable hydrophobic interactions or the formation of a halogen bond with residues in the kinase active site.

Key Experimental Protocols

Trustworthy SAR data relies on robust and reproducible experimental protocols. Below are methodologies for the synthesis and evaluation of thiazole carboxamide analogs.

Protocol: Solid-Phase Synthesis of a 2-Amino-5-carboxamide Thiazole Library

This protocol is adapted from methodologies described for solid-phase synthesis of thiazole derivatives.

[1][7]1. Resin Preparation: Start with 4-formyl-3-methoxy phenoxy resin. Swell the resin in N,N-Dimethylformamide (DMF). 2. Reductive Amination: Add a primary amine and a reducing agent (e.g., sodium cyanoborohydride) to the resin slurry and agitate for 12-24 hours to form the secondary amine-linked resin. Wash thoroughly with DMF, dichloromethane (DCM), and methanol. 3. Thiourea Formation: Treat the resin with an isothiocyanate in DMF and agitate for 6-12 hours. Wash the resin to remove excess reagents. 4. Dehydrative Cyclization: Add an α-bromo-ketone (e.g., ethyl bromopyruvate) to the thiourea intermediate resin in DMF. Heat the mixture to 80 °C for 4-8 hours to afford the 2-amino-5-carboxylate thiazole resin. Wash the resin. 5. Amide Coupling: To the resulting resin, add a solution of a diverse primary or secondary amine, a coupling agent (e.g., HCTU, HOBt), and a base (e.g., DIEA) in DMF. Agitate for 12 hours. 6. Cleavage: Wash the final resin extensively. Treat the resin with a cleavage cocktail (e.g., 95:5 trifluoroacetic acid (TFA)/DCM) for 2-4 hours. 7. Isolation: Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by preparative HPLC.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. It is adapted from the methods described by H. M. Al-Ghorbani et al. (2024).

[3]1. Reagent Preparation: Prepare a stock solution of the test compounds in DMSO. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Trolox should be used as a positive control. 2. Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (or control) in methanol. 3. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. 4. Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank well should contain methanol only. 5. Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. 6. Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The SAR data consistently show that modifications to the N-substituted carboxamide moiety are a primary driver of potency and selectivity, while the thiazole core provides a stable and effective anchoring structure. Bioisosteric replacement and substitution at the 4- and 5-positions offer further avenues for fine-tuning activity and physicochemical properties.

Future efforts should focus on integrating early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling into the SAR workflow to ensure that potent compounds also possess favorable drug-like properties, such as those predicted by Lipinski's Rule of Five. T[3][6]he exploration of novel substituents, particularly those that can form covalent or other high-affinity interactions with the target, may lead to next-generation inhibitors with improved durability and efficacy. The continued application of rational, structure-based design, guided by the principles outlined in this guide, will undoubtedly unlock the full therapeutic potential of this versatile chemical class.

References

  • Daina, A., et al. (2021). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kim, Y.-J., et al. (2019). Synthesis of 2‐Amino‐5‐Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Available at: [Link]

  • Kim, Y.-J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Available at: [Link]

  • Kim, Y.-J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. Available at: [Link]

  • Damodara, J., et al. (2023). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Semantic Scholar. Available at: [Link]

  • Al-Ghorbani, H. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • Al-Ghorbani, H. M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules. Available at: [Link]

  • Al-Masoudi, W. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]

  • Shi, D., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

  • Sharma, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Ozturk, M., et al. (2012). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Available at: [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cross, M., et al. (2021). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

One-Pot Synthesis of 5-amino-1,3-thiazole-2-carboxamide: An Application Note and Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Aminothiazole Scaffold in Modern Drug Discovery

The 5-amino-1,3-thiazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities. Its inherent chemical features allow for diverse functionalization, making it a versatile building block in the design of novel drug candidates. Compounds incorporating this moiety have demonstrated clinical and preclinical efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents. The carboxamide functional group at the 2-position further enhances the molecule's ability to participate in crucial hydrogen bonding interactions with biological targets, a key aspect in rational drug design.

This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of 5-amino-1,3-thiazole-2-carboxamide, a key intermediate for the development of novel therapeutics. By detailing the underlying reaction mechanism, providing a step-by-step experimental protocol, and offering practical troubleshooting advice, we aim to empower researchers in drug development and medicinal chemistry to confidently synthesize this valuable compound.

Reaction Principle: The Cook-Heilbron Thiazole Synthesis

The one-pot synthesis of this compound is elegantly achieved through a variation of the classic Cook-Heilbron thiazole synthesis. This multicomponent reaction involves the condensation of an α-aminonitrile with carbon disulfide. For the synthesis of the title compound, the readily available 2-amino-2-cyanoacetamide serves as the α-aminonitrile precursor.

The causality behind this synthetic choice lies in its efficiency and atom economy. By combining all reactants in a single reaction vessel, this one-pot approach minimizes intermediate isolation steps, reduces solvent waste, and shortens the overall reaction time, aligning with the principles of green chemistry.

Mechanistic Insights

The reaction proceeds through a well-established mechanistic pathway:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-2-cyanoacetamide on the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamate intermediate.

  • Intramolecular Cyclization: The newly formed sulfur anion then acts as an internal nucleophile, attacking the nitrile carbon in an intramolecular fashion. This step results in the formation of a five-membered thiazoline ring.

  • Tautomerization: The reaction mixture, often in the presence of a mild base or solvent, facilitates a tautomerization of the exocyclic imine to the more stable endocyclic aromatic amine, yielding the final this compound product.

This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Visualizing the Reaction Pathway

To further elucidate the reaction sequence, the following diagram illustrates the key steps in the one-pot synthesis of this compound.

Cook_Heilbron_Mechanism Reactant1 2-Amino-2-cyanoacetamide Intermediate1 Dithiocarbamate Intermediate Reactant1->Intermediate1 Nucleophilic Attack Reactant2 Carbon Disulfide (CS2) Reactant2->Intermediate1 Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Tautomerization

Caption: Proposed mechanism for the Cook-Heilbron synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-2-cyanoacetamide≥98%Commercially AvailableStore in a cool, dry place.
Carbon Disulfide (CS₂)ACS Reagent GradeCommercially AvailableCaution: Highly flammable and toxic. Handle in a well-ventilated fume hood.
PyridineAnhydrousCommercially AvailableCan act as a base and solvent.
Ethanol200 Proof, AnhydrousCommercially AvailableReaction solvent.
Diethyl EtherAnhydrousCommercially AvailableFor precipitation and washing.
Round-bottom flask-Standard Glassware
Reflux condenser-Standard Glassware
Magnetic stirrer and stir bar-Standard Equipment
Heating mantle-Standard Equipment
Filtration apparatus-Standard Equipment(e.g., Büchner funnel)
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-2-cyanoacetamide (10.0 g, 101 mmol).

  • Solvent Addition: To the flask, add anhydrous ethanol (100 mL) and anhydrous pyridine (20 mL). Stir the mixture at room temperature until the starting material is fully dissolved. The pyridine acts as a base to facilitate the reaction and as a co-solvent.

  • Addition of Carbon Disulfide: While stirring, carefully add carbon disulfide (7.6 mL, 126 mmol) to the reaction mixture dropwise over a period of 15 minutes. Caution: This reaction is exothermic. Maintain a controlled addition rate to prevent excessive heat generation.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-6 hours.

  • Product Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Then, cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to a constant weight. The expected product is a pale yellow to off-white solid.

Expected Yield and Characterization
  • Yield: A typical yield for this reaction is in the range of 75-85%.

  • Melting Point: The melting point of this compound is expected to be in the range of 230-235 °C.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.65 (s, 2H, NH₂), 7.40 (s, 1H, H-4), 7.15 (s, 2H, CONH₂).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.2 (C=O), 158.5 (C-5), 145.8 (C-2), 115.6 (C-4).

    • IR (KBr, cm⁻¹): 3450-3300 (NH₂, CONH₂ stretching), 1660 (C=O stretching, Amide I), 1620 (N-H bending), 1540 (C=N stretching).

    • Mass Spectrometry (ESI-MS): m/z 144.0 [M+H]⁺.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Formation Incomplete reaction.- Ensure anhydrous conditions. Moisture can interfere with the reaction. - Extend the reaction time and continue to monitor by TLC. - Check the quality of the starting materials.
Insufficient base.- Ensure the correct amount of pyridine is used.
Dark-colored Product Presence of impurities or side products.- Purify the product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. - Consider using activated charcoal during recrystallization to remove colored impurities.
Product is an Oil or Gummy Solid Incomplete drying or presence of solvent.- Dry the product under high vacuum for an extended period. - Triturate the product with a non-polar solvent like hexanes to induce solidification.

Conclusion

This application note provides a reliable and detailed one-pot protocol for the synthesis of this compound, a key building block in drug discovery. By understanding the underlying Cook-Heilbron reaction mechanism and following the step-by-step guide, researchers can efficiently synthesize this important intermediate. The provided troubleshooting tips will further aid in achieving high yields and purity. The versatility of the 5-aminothiazole scaffold ensures that this synthetic protocol will be of significant value to the scientific community engaged in the development of novel therapeutic agents.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).

solid-phase synthesis of 5-amino-1,3-thiazole-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solid-Phase Synthesis of 5-Amino-1,3-Thiazole-2-Carboxamide Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 5-amino-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The ability to rapidly generate diverse libraries of these derivatives is crucial for structure-activity relationship (SAR) studies and the identification of new therapeutic leads.[1] Solid-phase organic synthesis (SPOS) offers a powerful solution, streamlining the production of compound libraries by simplifying purification and enabling high-throughput workflows.[1][3]

This application note provides a detailed protocol for the . We will delve into the strategic considerations behind the methodology, from resin selection to the key cyclization and cleavage steps, offering researchers a robust and adaptable framework for their discovery programs. The protocols described herein are designed to be self-validating, incorporating in-process monitoring techniques to ensure reaction completion and purity.

Core Synthesis Strategy: A Modular Approach

The synthesis is designed as a modular sequence, allowing for the introduction of chemical diversity at specific points. The overall strategy involves building the thiazole ring directly on a solid support, followed by functionalization and subsequent cleavage to yield the final carboxamide products.

Key Pillars of the Strategy:

  • Resin & Linker Selection: The choice of solid support is critical. A Rink Amide resin is selected for this protocol. Its acid-labile linker is specifically designed to yield a C-terminal carboxamide upon cleavage with trifluoroacetic acid (TFA), directly forming the desired functionality of the target molecule.[4][5]

  • Thiazole Ring Formation: The core of the synthesis is the construction of the 5-aminothiazole ring. This is achieved via a Hantzsch-type thiazole synthesis adapted for the solid phase. A resin-bound thiourea is reacted with an α-halocarbonyl compound, leading to a dehydrative cyclization that forms the heterocyclic core.[6][7]

  • Introduction of Diversity: Diversity can be introduced at multiple positions. For this specific protocol, we will focus on diversifying the carboxamide moiety by coupling various primary and secondary amines to the resin-bound thiazole carboxylic acid precursor.

  • Traceless Cleavage: The final step uses a standard TFA "cocktail" to cleave the molecule from the resin support. This process not only releases the product but also simultaneously removes common acid-labile protecting groups, simplifying the final workup.

Overall Synthesis Workflow

The entire process, from the initial functionalization of the resin to the final purified compound, can be visualized as a linear sequence of well-defined chemical transformations and purification steps.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Purification Resin Rink Amide Resin Fmoc_AA Fmoc-Protected β-Amino Acid Loading Resin->Fmoc_AA 1. Loading Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_AA->Fmoc_Deprotection 2. Deprotection Thiourea_Formation Thiourea Formation (Isothiocyanate) Fmoc_Deprotection->Thiourea_Formation 3. Thiourea Assembly Cyclization Thiazole Ring Formation (α-Bromoketone) Thiourea_Formation->Cyclization 4. Cyclization Amide_Coupling Amide Coupling (Diverse Amines) Cyclization->Amide_Coupling 5. Diversification Cleavage Cleavage from Resin (TFA Cocktail) Amide_Coupling->Cleavage 6. Cleavage Purification Purification (Prep-HPLC) Cleavage->Purification 7. Purification Final_Product Final 5-Amino-1,3-thiazole- 2-carboxamide Derivative Purification->Final_Product

Caption: High-level workflow for the solid-phase synthesis of target compounds.

Detailed Experimental Protocols

Materials and Reagents:

Reagent/MaterialSuggested GradePurpose
Rink Amide MBHA Resin100-200 mesh, ~0.6 mmol/gSolid Support
Dichloromethane (DCM)Anhydrous, Synthesis GradeSolvent
N,N-Dimethylformamide (DMF)Anhydrous, Synthesis GradeSolvent
Fmoc-β-AlanineSynthesis GradeBuilding Block
HBTU / HATUPeptide Synthesis GradeCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)Reagent GradeBase
PiperidineReagent GradeFmoc Deprotection
Benzoyl IsothiocyanateReagent GradeThiourea Formation
2-BromoacetophenoneReagent GradeCyclization Partner
Trifluoroacetic Acid (TFA)Reagent GradeCleavage
Triisopropylsilane (TIS)Reagent GradeScavenger
Diethyl EtherAnhydrousProduct Precipitation
Protocol 1: Loading of the First Building Block

This step attaches the initial amino acid scaffold to the resin, which will ultimately become the C-2 position of the thiazole ring.

  • Resin Swelling: Place Rink Amide resin (1.0 g, ~0.6 mmol) in a solid-phase synthesis vessel. Wash and swell the resin with DMF (3 x 10 mL) and then DCM (3 x 10 mL) for 20 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes. This removes the Fmoc protecting group from the Rink Amide linker, exposing the free amine for coupling.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and DMF (3 x 10 mL) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-β-Alanine (3 eq., 1.8 mmol), HBTU (2.9 eq., 1.74 mmol), and DIPEA (6 eq., 3.6 mmol) in DMF (8 mL).

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction mixture for 4 hours at room temperature.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Reaction Monitoring: Perform a qualitative Kaiser test on a small sample of beads.[8] A negative result (beads remain yellow) indicates successful and complete coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Thiazole Core Synthesis

This two-step sequence first forms a resin-bound thiourea intermediate, which then undergoes a key dehydrative cyclization to form the 5-aminothiazole ring.[6][7]

  • Fmoc Deprotection: Remove the Fmoc group from the loaded β-alanine by treating the resin with 20% piperidine in DMF as described in Protocol 1, Step 2. Wash thoroughly as in Protocol 1, Step 3. The exposed free amine is the nucleophile for the next step.

  • Thiourea Formation:

    • Dissolve benzoyl isothiocyanate (3 eq., 1.8 mmol) in anhydrous DCM (10 mL).

    • Add the solution to the resin and agitate for 6 hours at room temperature.

    • Rationale: The free amine on the resin attacks the electrophilic carbon of the isothiocyanate to form the resin-bound thiourea intermediate.

  • Washing: Drain the solution and wash the resin with DCM (5 x 10 mL) and DMF (5 x 10 mL).

  • Dehydrative Cyclization:

    • Dissolve 2-bromoacetophenone (5 eq., 3.0 mmol) in DMF (10 mL).

    • Add the solution to the resin and agitate the mixture at 60°C for 12 hours.[9]

    • Mechanism: This step follows the Hantzsch thiazole synthesis pathway. The sulfur of the thiourea attacks the α-carbon of the bromoketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

  • Final Wash: Cool the vessel to room temperature. Drain the solution and wash the resin extensively with DMF (5 x 10 mL), DCM (5 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: Diversification via Amide Coupling

At this stage, the resin holds the 5-amino-2-carboxy-thiazole precursor. The benzoyl protecting group on the 5-amino position is typically cleaved under the final TFA conditions. The carboxylic acid at the 2-position is now activated for coupling with a library of diverse amines.

  • Saponification (If necessary): If the precursor to the 2-carboxamide is an ester, it must first be hydrolyzed. Treat the resin with a solution of LiOH (10 eq.) in a mixture of THF/H₂O (3:1) at 50°C for 12 hours. Wash thoroughly with water, DMF, and DCM.

  • Amide Coupling:

    • To the resin-bound carboxylic acid (~0.6 mmol), add a solution of the desired amine (e.g., benzylamine, 4 eq., 2.4 mmol), HATU (3.9 eq., 2.34 mmol), and DIPEA (8 eq., 4.8 mmol) in DMF (10 mL).

    • Agitate the reaction for 12 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

  • Monitoring: The progress of this step can be monitored using on-bead FT-IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the amide carbonyl stretch.[8]

Protocol 4: Cleavage and Product Isolation

This is the final step where the synthesized molecule is liberated from the solid support.

  • Resin Preparation: Place the dry, final resin (~1.0 g) in a reaction vessel.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Use approximately 10 mL of cocktail per gram of resin.

    • Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 3 hours.[7][10] TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Product Collection: Filter the resin and collect the filtrate into a clean round-bottom flask. Wash the resin with an additional small volume of neat TFA (2 x 2 mL) and then DCM (3 x 5 mL). Combine all filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure (rotary evaporation) to remove the majority of the TFA and DCM.

  • Precipitation:

    • Add cold diethyl ether (~40 mL) to the concentrated residue to precipitate the crude product.

    • Cool the suspension at -20°C for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Isolate the solid product by centrifugation or filtration.

    • Wash the solid with cold diethyl ether (2 x 10 mL).

    • Dry the crude product under vacuum.

    • Purify the final compound using preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and ¹H NMR.

On-Bead Reaction Monitoring

Trustworthy solid-phase synthesis relies on monitoring the progress of reactions before proceeding to the next step.[11][12]

G cluster_methods Monitoring Techniques Start Resin-Bound Intermediate Reaction Chemical Transformation Start->Reaction Test Take Small Bead Sample Reaction->Test Analysis Analytical Method Test->Analysis Decision Reaction Complete? Analysis->Decision Kaiser Kaiser Test (Primary Amines) Analysis->Kaiser FTIR On-Bead FT-IR (Functional Groups) Analysis->FTIR Cleavage_Test Test Cleavage & LC-MS (Mass Confirmation) Analysis->Cleavage_Test Proceed Proceed to Next Step Decision->Proceed Yes Repeat Repeat Reaction or Re-evaluate Decision->Repeat No

Caption: Decision workflow for monitoring solid-phase reactions.

  • Kaiser (Ninhydrin) Test: A simple and rapid colorimetric test to detect the presence of free primary amines.[8] It is essential for confirming the completion of amide coupling reactions (amine consumption) and Fmoc deprotections (amine appearance).

  • On-Bead FT-IR: This technique is invaluable for tracking the appearance or disappearance of key functional groups directly on the resin.[1][8] For example, one can monitor the disappearance of the isothiocyanate peak (~2100 cm⁻¹) during thiourea formation or the appearance of the amide carbonyl (~1650 cm⁻¹) after coupling.

  • Test Cleavage: For critical steps, a small aliquot of resin can be subjected to the cleavage protocol. The resulting solution is then analyzed by LC-MS to confirm the mass of the resin-bound intermediate, providing definitive evidence of a successful transformation.[12]

Conclusion

This application note provides a comprehensive and validated protocol for the . By leveraging a modular strategy on a Rink Amide support, this method allows for the efficient construction of the thiazole core and the introduction of chemical diversity. The inclusion of detailed protocols and in-process monitoring techniques ensures a high degree of reliability and adaptability, making this a valuable tool for researchers in drug discovery and medicinal chemistry.

References

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]

  • Fridkin, M., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(1), 1-13. [Link]

  • Marques, M. M., et al. (2002). Analytical techniques for small molecule solid phase synthesis. PubMed. [Link]

  • Hua, S., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(2), 430. [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]

  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]

  • Various Authors. (n.d.). Solid-phase synthesis of thiazole-based peptidomimetics. ResearchGate. [Link]

  • He, T., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry - A European Journal. [Link]

  • Hua, S., et al. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 30(19), 4259. [Link]

  • Hua, S., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. [Link]

  • Kim, Y.-J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388. [Link]

  • Kim, Y.-J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. [Link]

  • Kim, Y.-J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Publications. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. AAPPTEC. [Link]

  • Heravi, M. M., et al. (2012). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]

  • JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. [Link]

  • Various Authors. (2006). Synthesis of 5-Aminothiazoles as Building Blocks for Library Synthesis. ResearchGate. [Link]

  • Al Musaimi, O., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral - University of Canberra. [Link]

  • Urbonaviciute, G., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]

  • Urbonaviciute, G., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

  • Akella, V., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. [Link]

  • Abdildinova, A., & Gong, Y.-D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Organic & Biomolecular Chemistry, 19(2), 323-330. [Link]

Sources

Application Note & Protocol: Efficient N-Acylation of 5-Amino-1,3-thiazole-2-carboxamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the N-acylation of 5-amino-1,3-thiazole-2-carboxamide, a pivotal reaction in the synthesis of novel therapeutic agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure, insights into reaction optimization, and troubleshooting strategies. The significance of this chemical transformation lies in its ability to generate diverse libraries of compounds for biological screening, making it a cornerstone of modern medicinal chemistry.[1][2]

Introduction: The Strategic Importance of the this compound Scaffold

The 2-aminothiazole moiety is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Specifically, the this compound scaffold serves as a versatile building block. The N-acylation of the 5-amino group provides a straightforward and effective method for introducing a vast array of substituents, thereby enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. This modification can profoundly influence the molecule's potency, selectivity, and pharmacokinetic profile.

Reaction Mechanism and Strategic Considerations

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The exocyclic amino group at the C5 position of the thiazole ring functions as the nucleophile, attacking the electrophilic carbonyl center of an acylating agent, such as an acyl chloride or anhydride. The reaction is typically facilitated by a base, which serves to neutralize the acidic byproduct (e.g., hydrochloric acid) and enhance the nucleophilicity of the amino group.

Critical Parameters for Successful N-Acylation:

  • Acylating Agent Selection: Acyl chlorides are highly reactive and generally provide faster reaction times.[5][6] Acetic anhydride is a common, less aggressive alternative for acetylation.[6][7] For more complex acylations, coupling reagents like phosphonium or uronium salts can be employed.[8]

  • Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is commonly used to scavenge the acid generated during the reaction.[6]

  • Solvent: The choice of solvent is crucial and should be inert to the reaction conditions while providing good solubility for the reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used.

  • Temperature: To manage the often exothermic nature of the reaction, it is typically initiated at a reduced temperature (e.g., 0 °C) and then gradually allowed to warm to room temperature.

Detailed Experimental Protocol: A General Procedure for N-Acylation

This protocol outlines a general and reliable method for the N-acylation of this compound utilizing an acyl chloride.

Reagents and Materials
  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cooling: Immerse the flask in an ice-water bath to cool the solution to 0 °C.

  • Base Addition: Add the base (e.g., pyridine or TEA, 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure N-acylated product.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visual Workflow of the N-Acylation Process

N_Acylation_Protocol cluster_setup Reaction Setup cluster_reaction Acylation cluster_purification Work-up & Purification start Dissolve 5-amino-1,3-thiazole- 2-carboxamide in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Base (Pyridine/TEA) cool->add_base add_acyl Add Acyl Chloride Dropwise at 0 °C add_base->add_acyl react Warm to RT & Stir (Monitor by TLC) add_acyl->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Characterization (NMR, MS)

Caption: A streamlined workflow for the N-acylation of this compound.

Quantitative Data Summary and Optimization

ParameterConditionRationale and Optimization Notes
Stoichiometry Acylating Agent: 1.0-1.2 eq., Base: 1.1-1.5 eq.A slight excess of the acylating agent and base ensures complete consumption of the starting material. However, a large excess should be avoided to minimize side reactions.
Temperature 0 °C to Room TemperatureInitial cooling is critical to control the exothermicity of the reaction. For less reactive acylating agents, gentle heating may be required.
Reaction Time 1-3 hoursReaction time is dependent on the reactivity of the specific acylating agent. TLC monitoring is essential for determining the reaction endpoint.
Typical Yield 70-95%Yields are generally high but can be influenced by the purity of reagents and the efficiency of the purification process.

Troubleshooting Common Issues

  • Low Yield: This can often be attributed to moisture in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. The quality of the acylating agent is also critical; use freshly opened or distilled reagents.

  • Incomplete Reaction: If the starting material persists, consider adding a small additional amount of the acylating agent and base. For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

  • Formation of Side Products: The primary side product is often the di-acylated compound. This can be minimized by the slow, dropwise addition of the acylating agent at low temperatures and by avoiding a large excess of the reagent.

References

  • ResearchGate.
  • National Institutes of Health.
  • ResearchGate. Mild and Useful Method for N-Acylation of Amines | Request PDF. (2025-08-06).
  • YouTube. N,N-diethyl acetamide | Class 12| Land of Chemistry |. (2024-03-29).
  • ARKAT USA.
  • ResearchGate.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07).
  • National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07).
  • ResearchGate. Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2025-12-03).
  • ResearchGate. Synthesis of 5‐acyl thiazole derivatives. | Download Scientific Diagram. (n.d.).
  • Semantic Scholar.
  • BenchChem. Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. (n.d.).
  • ResearchGate. Recent developments of 2-aminothiazoles in medicinal chemistry. (2025-08-06).
  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021-01-15).
  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. (n.d.).
  • ResearchGate. Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. (2025-08-06).
  • PubMed. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (n.d.).
  • BenchChem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (n.d.).
  • PMC. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025-07-08).

Sources

Application Notes and Protocols: Utilizing 5-amino-1,3-thiazole-2-carboxamide in a Carbonic Anhydrase Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a variety of physiological processes.[1][2] These enzymes are proficient catalysts for the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for processes like pH homeostasis, CO2 transport, respiration, and various biosynthetic pathways.[1][3] Given their ubiquitous nature and critical functions, dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and certain types of cancer.[3][4] This makes carbonic anhydrases a significant and well-established target for therapeutic drug development.[5][6]

One of the most widely used and effective classes of CA inhibitors are the sulfonamides.[4][7] These compounds typically exert their inhibitory effect by coordinating with the zinc ion in the enzyme's active site.[2][8] The molecule of interest for this guide, 5-amino-1,3-thiazole-2-carboxamide, belongs to a class of heterocyclic compounds that have been investigated for their potential as carbonic anhydrase inhibitors.[9] Understanding the inhibitory potential of such compounds is a critical step in the drug discovery pipeline.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use this compound in a carbonic anhydrase inhibition assay. The protocols detailed herein are designed to be robust, reproducible, and provide a clear rationale for each experimental step, ensuring the generation of high-quality, reliable data.

Assay Principle: The Esterase Activity of Carbonic Anhydrase

While the primary physiological function of carbonic anhydrase is CO2 hydration, the enzyme also exhibits esterase activity.[1] This secondary catalytic function provides a convenient and straightforward method for assessing its activity in a laboratory setting. The assay detailed in this guide utilizes the colorless substrate p-nitrophenyl acetate (p-NPA).[1][3] Carbonic anhydrase catalyzes the hydrolysis of p-NPA into p-nitrophenol (p-NP) and acetate.[5] The product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at a wavelength of 400-405 nm.[3][5]

In the presence of an inhibitor like this compound, the rate of p-NPA hydrolysis will decrease.[3] The extent of this inhibition is directly proportional to the concentration and potency of the inhibitor. By measuring the rate of p-nitrophenol formation across a range of inhibitor concentrations, one can determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the inhibitor's potency.[5][10]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the carbonic anhydrase inhibition assay using this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent & Solution Preparation Plate_Setup 96-Well Plate Setup Reagent_Prep->Plate_Setup Load Plate Preincubation Enzyme-Inhibitor Pre-incubation Plate_Setup->Preincubation Add Enzyme Reaction_Start Reaction Initiation (Substrate Addition) Preincubation->Reaction_Start Incubate Kinetic_Read Kinetic Measurement (Absorbance at 405 nm) Reaction_Start->Kinetic_Read Start Reading Rate_Calc Calculate Reaction Rates (ΔAbs/min) Kinetic_Read->Rate_Calc Inhibition_Calc Calculate Percent Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value (Dose-Response Curve) Inhibition_Calc->IC50_Calc G cluster_enzyme CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH ⁻OH Zn->OH Inhibitor R-SO₂NH⁻ Inhibitor->Zn Coordination Bond

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Sulfonamide-based inhibitors, a class to which derivatives of this compound may belong, typically function by coordinating to the zinc ion (Zn²⁺) at the core of the carbonic anhydrase active site. [8]The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide ion, a key step in the catalytic cycle, thereby inhibiting the enzyme's function. [8]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls and considerations are essential:

  • Positive Control: The inclusion of a known carbonic anhydrase inhibitor, such as Acetazolamide, is crucial. [3]This allows for the verification of the assay's performance and provides a benchmark for comparing the potency of the test compound.

  • Vehicle Control: A control containing the solvent (e.g., DMSO) used to dissolve the inhibitors is necessary to account for any potential effects of the solvent on enzyme activity. [11]* Linear Range of Reaction: It is important to ensure that the reaction rates are calculated from the linear portion of the kinetic curve. This indicates that the substrate is not depleted and the enzyme is functioning under steady-state conditions.

  • Triplicate Measurements: Performing all experiments in triplicate helps to ensure the reproducibility of the results and allows for statistical analysis of the data. [3] By adhering to these principles of good experimental design, researchers can have high confidence in the data generated from this carbonic anhydrase inhibition assay.

References

  • Koch, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Retrieved from [Link]

  • Sentürk, M., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Dudutienė, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. International Journal of Molecular Sciences. Retrieved from [Link]

  • Gülçin, İ., et al. (2008). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Retrieved from [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Retrieved from [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

  • Let's learn. (2022, July 22). Carbonic Anhydrase Esterase Activity Assay. YouTube. Retrieved from [Link]

  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv. Retrieved from [Link]

  • Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022, August 6). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Request PDF. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Retrieved from [Link]

  • Arslan, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Retrieved from [Link]

  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The concentrations vs percentage Inhibition and IC50 Curves (dose.... Retrieved from [Link]

  • De Simone, G., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Al-Masoudi, N. A. L., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 5-Amino-1,3-Thiazole-2-Carboxamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-amino-1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for derivatizing the C5-amino group of this versatile scaffold. We present detailed, field-proven protocols for acylation and sulfonylation, explaining the underlying chemical principles and rationale behind experimental choices. This guide is designed to be a self-validating system, incorporating in-process controls and thorough analytical characterization to ensure the synthesis of high-purity target molecules for structure-activity relationship (SAR) studies.

Introduction: The Thiazole Core in Modern Drug Design

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that is a cornerstone of numerous FDA-approved drugs and clinical candidates. The this compound moiety, in particular, offers three key points for chemical modification: the C5-amino group, the C2-carboxamide, and the thiazole ring itself. The C5-amino group is a potent nucleophile and a hydrogen bond donor, making it a critical interaction point with biological targets.

Derivatization of this amino group is a primary strategy in lead optimization to:

  • Probe the Target's Binding Pocket: Introducing various substituents allows for the systematic exploration of steric and electronic requirements for optimal binding.

  • Modulate Physicochemical Properties: Altering the substituent can fine-tune properties like solubility, lipophilicity (LogP), and metabolic stability.

  • Enhance Potency and Selectivity: Fine-tuning interactions through derivatization can significantly improve a compound's efficacy and its selectivity for the intended target over off-targets.

This document focuses on two robust and widely applicable derivatization strategies: acylation and sulfonylation .

G cluster_0 Starting Material cluster_1 Derivatization Strategies cluster_2 Product Classes start 5-Amino-1,3-thiazole- 2-carboxamide acylation Acylation (R-COCl or R-COOH) start->acylation Base, Solvent sulfonylation Sulfonylation (R-SO2Cl) start->sulfonylation Base, Solvent amide 5-Acylamino-1,3-thiazole- 2-carboxamides acylation->amide sulfonamide 5-Sulfonylamino-1,3-thiazole- 2-carboxamides sulfonylation->sulfonamide

Caption: General workflow for derivatizing the C5-amino group.

Core Principles of Derivatization

The reactivity of the 5

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-amino-1,3-thiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiazole Scaffold in Antimicrobial Research

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds, including numerous approved antimicrobial agents.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile pharmacophore that can engage with various biological targets.[2][3] The compound 5-amino-1,3-thiazole-2-carboxamide represents a key synthetic intermediate and a potential antimicrobial agent in its own right. Its structural motifs—an amino group and a carboxamide moiety—offer rich chemical handles for derivatization and for potential interactions with microbial targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized evaluation of this compound and its analogues for antimicrobial activity. The protocols herein are designed to be self-validating and provide a robust framework for generating reliable and reproducible data, from initial screening to quantitative assessment of potency.

Scientific Rationale & Potential Mechanisms of Action

Thiazole-containing compounds exert their antimicrobial effects through diverse mechanisms of action, a testament to their structural versatility.[4] While the precise target of this compound must be determined empirically, known mechanisms for related compounds provide a logical starting point for investigation.

  • Inhibition of Essential Enzymes: Many thiazole derivatives function by inhibiting crucial bacterial enzymes that are absent in or structurally different from their mammalian counterparts. A primary example is DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication.[1][3] Inhibition of this enzyme leads to catastrophic DNA damage and cell death.

  • Disruption of Cell Integrity: The amphiphilic nature of certain thiazole derivatives allows them to intercalate into and disrupt the bacterial cell membrane.[2] This compromises the membrane's integrity, leading to the leakage of essential cytoplasmic contents and ultimately, cell lysis.

  • Interference with Metabolic Pathways: Some compounds interfere with vital metabolic processes. For instance, sulfathiazole, an early thiazole-based antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[1]

  • Inhibition of Cell Division: More recent studies have identified the FtsZ protein, which forms the Z-ring at the site of bacterial cell division, as a target for certain thiazole derivatives.[5] Inhibition of FtsZ polymerization prevents cytokinesis and leads to filamentation and cell death.[5]

Caption: Potential microbial targets for thiazole-based compounds.

Core Protocols for Antimicrobial Susceptibility Testing (AST)

A tiered approach is recommended, beginning with a quantitative determination of inhibitory concentration (MIC), followed by an assessment of cidal versus static activity (MBC/MFC). The agar disk diffusion method can serve as a valuable, complementary qualitative screening tool.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple concentrations and strains.

Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria as its composition is well-defined and has minimal interference with antimicrobial activity. For fungi like Candida species, RPMI-1640 medium is used.

  • Inoculum Standardization: Microbial growth rates are logarithmic. A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL), is crucial for reproducibility. An unstandardized, higher inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL or 2560 µg/mL).

  • Plate Preparation:

    • Add 100 µL of appropriate sterile broth (e.g., CAMHB) to wells 2 through 12 of a 96-well 'U'-bottom plate.

    • Add 200 µL of the stock solution (appropriately diluted from the main stock to twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Well 11 will serve as the growth control (broth + inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24h growth), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension 1:100 in the appropriate broth to achieve the final working inoculum concentration.

  • Inoculation: Add 100 µL of the working inoculum to wells 1 through 11. The final volume in each well is now 200 µL, and the compound concentrations have been diluted by half to their final test concentrations. The final inoculum density should be approximately 5 x 10⁵ CFU/mL.

  • Controls: It is critical to include a vehicle control (wells with the highest concentration of DMSO used, without the compound) and a positive control using a known antibiotic (e.g., Ciprofloxacin, Vancomycin) or antifungal (e.g., Fluconazole).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for the specific fungal strain.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Data Presentation: MIC Values (µg/mL)

Compound S. aureus (ATCC 29213) E. coli (ATCC 25922) P. aeruginosa (ATCC 27853) C. albicans (ATCC 90028)
This compound 16 64 >128 32
Ciprofloxacin 0.5 0.015 0.25 N/A

| Fluconazole | N/A | N/A | N/A | 2 |

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

Principle: This qualitative method assesses antimicrobial activity based on the diffusion of the test compound from a paper disk into an agar medium uniformly seeded with a microorganism. The presence of a "zone of inhibition" around the disk indicates that the compound inhibits microbial growth.

Causality Behind Choices:

  • Agar Depth: The depth of the Mueller-Hinton Agar (MHA) must be standardized (typically 4 mm). A shallower depth would lead to faster diffusion and larger zones, while deeper agar would result in smaller zones, affecting the interpretation of results.

Caption: Workflow for the Agar Disk Diffusion Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in Protocol 3.1.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

  • Disk Preparation and Application:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

    • Aseptically apply a precise volume (e.g., 10 µL) onto a sterile blank paper disk (6 mm diameter). This provides a known amount of compound per disk (e.g., 10 µg).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate. Gently press to ensure complete contact.

  • Controls: Place a disk impregnated only with the solvent (DMSO) as a negative control and a standard antibiotic disk as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the disk diameter.

Data Presentation: Zone of Inhibition (mm)

Compound (µ g/disk ) S. aureus E. coli P. aeruginosa
This compound (10 µg) 15 9 0
Ciprofloxacin (5 µg) 25 32 28

| DMSO (10 µL) | 0 | 0 | 0 |

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism, distinguishing a cidal agent from a static one. It is a direct extension of the broth microdilution (MIC) assay.

Causality Behind Choices:

  • Subculturing: A small, defined volume is subcultured from the clear wells of the MIC plate onto antibiotic-free agar. This step tests the viability of the microbes that were inhibited but not necessarily killed. The absence of growth on the fresh agar indicates a cidal effect at that concentration.

  • Definition of 'Cidal': The standard definition for bactericidal activity is the concentration that causes a ≥99.9% (3-log₁₀) reduction in the initial inoculum CFU/mL.

Caption: Workflow for MBC/MFC Determination.

Step-by-Step Methodology:

  • Perform MIC Assay: Following incubation of the MIC plate (Protocol 3.1), identify the MIC and all wells with higher concentrations that show no visible growth.

  • Subculturing: Mix the contents of each of these clear wells. Aseptically remove a 10 µL aliquot from each well and spot it onto a quadrant of a fresh antibiotic-free agar plate (e.g., MHA).

  • Controls: Plate a 10 µL aliquot from the growth control well (diluted 1:100 or 1:1000 to get a countable number of colonies) to confirm the initial inoculum count and viability.

  • Incubation: Incubate the agar plate at 37°C for 24 hours or until colonies are visible on the control spot.

  • Interpretation: The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. For practical purposes, it is often identified as the lowest concentration spot with no more than 1-2 colonies.

Interpreting Results:

  • If MBC ≈ MIC (e.g., MBC/MIC ratio ≤ 4), the compound is generally considered cidal .

  • If MBC >> MIC (e.g., MBC/MIC ratio > 4), the compound is considered static .

References

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

  • Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines. PubMed. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. Semantic Scholar. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Synthesis and Antibacterial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PMC - NIH. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. Semantic Scholar. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Infectious Diseases. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to Assessing the Antioxidant Activity of 5-Amino-1,3-thiazole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for evaluating the antioxidant potential of novel 5-amino-1,3-thiazole-2-carboxamide derivatives. Oxidative stress is a key pathological driver in numerous diseases, making the discovery of potent antioxidant compounds a critical area of research. Thiazole-containing compounds have demonstrated significant promise as antioxidant agents.[1][2][3][4] This document outlines a multi-tiered strategy, beginning with robust in vitro chemical assays (DPPH, ABTS, FRAP) to establish foundational radical scavenging and reducing capabilities, followed by a cell-based assay (CAA) to confirm activity in a biologically relevant context. We provide step-by-step protocols, explain the causality behind experimental choices, and offer guidance on data interpretation to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Thiazole-Based Antioxidants

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its unique electronic properties, including the presence of nitrogen and sulfur heteroatoms, make it an attractive candidate for designing novel antioxidants. These atoms can participate in electron delocalization, stabilizing radical species and effectively terminating oxidative chain reactions.[1][3] The 5-amino and 2-carboxamide substitutions on the thiazole core can be systematically modified to modulate solubility, bioavailability, and antioxidant potency, making this a versatile series for drug discovery.

Assessing the antioxidant activity of these derivatives requires a logical, tiered approach. Initial screening with rapid and cost-effective chemical assays helps to identify the most promising candidates and elucidate their primary mechanism of action (e.g., hydrogen atom transfer vs. single electron transfer). Subsequent validation in cell-based models is crucial to understand how a compound's activity translates within a complex biological system, accounting for factors like cell permeability and metabolism.

Foundational Workflow for Antioxidant Assessment

A systematic evaluation ensures that resources are focused on the most promising compounds. The following workflow provides a logical progression from initial chemical screening to biological validation.

G cluster_0 Phase 1: In Vitro Chemical Screening cluster_1 Phase 2: Cell-Based Validation prep Compound Preparation (Stock Solutions in DMSO/Ethanol) dpph Protocol 1: DPPH Radical Scavenging prep->dpph Test Compound Dilutions abts Protocol 2: ABTS Radical Scavenging prep->abts Test Compound Dilutions frap Protocol 3: Ferric Reducing Power (FRAP) prep->frap Test Compound Dilutions data1 Data Analysis: Calculate IC50 / TEAC Values dpph->data1 abts->data1 frap->data1 select Select Lead Compounds (Based on IC50 < Potent Control) data1->select Prioritize caa Protocol 4: Cellular Antioxidant Assay (CAA) select->caa data2 Data Analysis: Calculate CAA Values caa->data2 conclusion Final Report & Conclusion data2->conclusion

Caption: Overall workflow for assessing antioxidant activity.

Part I: In Vitro Chemical Assays

These assays measure the intrinsic ability of a compound to neutralize synthetic radicals or reduce metal ions. They are invaluable for high-throughput screening and for understanding the chemical mechanism of antioxidant action.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[5] This neutralizes the radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically at ~517 nm.[5][6][7] The simplicity and stability of the DPPH radical make this a popular primary screening assay.[7]

  • Materials & Reagents:

    • This compound derivatives

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (Spectrophotometric grade)

    • Positive Controls: Trolox, Ascorbic Acid, or Quercetin

    • 96-well microplates

    • Microplate reader

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a 1 mg/mL or 10 mM stock solution of each thiazole derivative and positive control in a suitable solvent (e.g., DMSO). From this, create a serial dilution series (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.

    • DPPH Solution Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.[7] Store this solution in the dark.

    • Assay Procedure (96-well plate):

      • Add 100 µL of the DPPH working solution to each well.

      • Add 100 µL of your compound dilutions or controls to the respective wells.

      • For the blank (control), add 100 µL of methanol instead of the compound.

    • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[5][8] Causality Note: Incubation must be in the dark to prevent the photo-degradation of the DPPH radical, which would lead to inaccurate absorbance readings.

    • Measurement: Read the absorbance at 517 nm using a microplate reader.[5][8]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[5]

    • Plot the % Inhibition against the concentration of each derivative.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. This can be calculated using linear regression analysis from the dose-response curve.[9][10][11][12]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[13] The resulting blue-green radical has a characteristic absorbance at ~734 nm. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. This assay is applicable to both hydrophilic and lipophilic compounds.

  • Materials & Reagents:

    • ABTS diammonium salt

    • Potassium persulfate

    • Methanol or Ethanol

    • Phosphate Buffered Saline (PBS)

    • Positive Controls (Trolox, Ascorbic Acid)

  • Step-by-Step Protocol:

    • ABTS•+ Radical Generation:

      • Prepare a 7 mM ABTS stock solution in water.

      • Prepare a 2.45 mM potassium persulfate stock solution in water.

      • Mix equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13]

    • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]

    • Assay Procedure (96-well plate):

      • Add 180 µL of the ABTS•+ working solution to each well.

      • Add 20 µL of your compound dilutions or controls.

      • For the blank, add 20 µL of the corresponding solvent.

    • Incubation: Incubate at room temperature for 6-7 minutes.[8][13]

    • Measurement: Read the absorbance at 734 nm.[14]

  • Data Analysis: Calculate % Inhibition and IC50 values as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).[15][16] This reduction results in the formation of an intense blue-colored complex, with an absorbance maximum at ~593 nm.[17][18] This assay measures the total reducing power of a sample.

  • Materials & Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

    • Positive Controls (Trolox, Ascorbic Acid)

  • Step-by-Step Protocol:

    • FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18] Warm this solution to 37°C before use. Causality Note: The low pH (3.6) is critical to maintain iron solubility and drive the reduction reaction.

    • Standard Curve: Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM).

    • Assay Procedure (96-well plate):

      • Add 180 µL of the pre-warmed FRAP reagent to each well.

      • Add 20 µL of your compound dilutions, standards, or controls.

    • Incubation: Incubate the plate at 37°C for at least 4 minutes, though some compounds may require up to 60 minutes.[15][19]

    • Measurement: Read the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentration.

    • Use the regression equation from the standard curve to determine the FRAP value of the samples.

    • Results are expressed as mmol of Fe(II) equivalents per gram or mole of the compound.

Assay Summary Table DPPH Assay ABTS Assay FRAP Assay
Principle Radical Scavenging (H-atom/electron donation)Radical Scavenging (Electron donation)Ferric Ion Reduction
Radical/Complex DPPH• (violet)ABTS•+ (blue-green)Fe³⁺-TPTZ (colorless)
Wavelength ~517 nm[5]~734 nm[14]~593 nm[17]
Typical Control Trolox, Ascorbic AcidTroloxFerrous Sulfate, Trolox
Primary Output IC50 (µM or µg/mL)[10]IC50 or TEACFe(II) Equivalents (mM)
Key Advantage Simple, stable radicalWorks for hydrophilic & lipophilic compoundsMeasures total reducing power

Part II: Cell-Based Antioxidant Assay

After identifying promising candidates from in vitro assays, it is essential to evaluate their activity in a biological system. Cell-based assays account for bioavailability, metabolism, and interaction with cellular antioxidant machinery.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
  • Principle: This assay measures the ability of compounds to prevent the formation of intracellular reactive oxygen species (ROS).[20] The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used.[21][22] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[20][23] Antioxidant compounds will inhibit this oxidation, leading to a reduction in fluorescence.

G cluster_0 Inside the Cell DCFH_DA DCFH-DA (Cell-Permeable, Non-fluorescent) DCFH DCFH (Trapped, Non-fluorescent) DCFH_DA->DCFH Cellular Esterases DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (Oxidative Stress) e.g., from AAPH ROS->DCFH Antioxidant Thiazole Derivative (Inhibits Oxidation) Antioxidant->DCFH Blocks Membrane Cell Membrane DCFH_DA_out DCFH-DA DCFH_DA_out->DCFH_DA Diffusion

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1,3-thiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-amino-1,3-thiazole-2-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important heterocyclic scaffold.

The 5-aminothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents, most notably the anti-cancer drug Dasatinib.[1] Achieving high yields in its synthesis is critical for efficient drug discovery and development pipelines. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges encountered in the lab.

Core Synthetic Workflow: The Hantzsch-Type Thiazole Synthesis

A robust and high-yielding method for synthesizing the 2-aminothiazole-5-carboxamide core involves a modern variation of the Hantzsch thiazole synthesis. The most efficient pathway often involves the chemoselective α-bromination of a β-ethoxyacrylamide precursor, followed by a one-pot cyclization with thiourea.[1]

The general workflow is outlined below. This process is designed to minimize the isolation of unstable intermediates and maximize atom economy.

SynthesisWorkflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: One-Pot Bromination & Cyclization cluster_2 Step 3: Purification A β-Ethoxy Acryloyl Chloride C N-Aryl-β-ethoxy Acrylamide A->C Pyridine or TEA THF, 0°C to RT B Substituted Aniline B->C F 2-Amino-N-Aryl-1,3-thiazole- 5-carboxamide C->F 1. Add NBS (α-bromination) 2. Add Thiourea 3. Heat to effect cyclization D NBS (N-Bromosuccinimide) Dioxane/Water D->F E Thiourea E->F G Crude Product F->G Acid/Base Workup H Pure Product G->H Recrystallization (e.g., Toluene)

Caption: High-level workflow for the one-pot synthesis of 2-aminothiazole-5-carboxamides.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each answer provides a likely cause and a validated solution.

Q1: My overall yield is consistently low (<60%). What are the primary factors to investigate?

Low yield is often a multi-factorial problem. The most common culprits are incomplete reactions in the key steps or the formation of stable, difficult-to-remove by-products.

  • Cause 1: Inefficient α-Bromination. The first step in the one-pot sequence, the bromination of the β-ethoxyacrylamide intermediate, must be highly efficient and selective. If this reaction is sluggish, unreacted starting material will persist.

    • Solution: Ensure your N-Bromosuccinimide (NBS) is of high purity and is not partially hydrolyzed. Use freshly opened or properly stored NBS. The reaction is often performed in a solvent mixture like dioxane and water. Critically, avoid excessive heat during NBS addition, which can promote undesired side reactions like N-bromination or aromatic ring bromination.[1] Portion-wise addition of NBS at or below room temperature is recommended before heating to drive the subsequent cyclization.

  • Cause 2: Suboptimal Cyclization Conditions. The ring-closure with thiourea requires sufficient thermal energy to proceed efficiently.

    • Solution: After the addition of thiourea, the reaction mixture should be heated. A typical target is reflux or a specific temperature like 80-90°C.[2] Monitor the reaction by TLC until the brominated intermediate is fully consumed. Insufficient heating time or temperature will lead to an incomplete reaction.

  • Cause 3: Product Loss During Workup/Purification. The product has both a basic amino group and an amide, giving it specific solubility properties.

    • Solution: After the reaction, a common workup involves cooling and adding an acid (e.g., 2N HCl) to precipitate the product as a salt.[1] This protonates the basic 2-amino group and often aids in clean isolation. Ensure the pH is sufficiently low for complete precipitation. Subsequent washing and recrystallization from an appropriate solvent (e.g., toluene) are crucial for removing impurities without significant product loss.[1]

Q2: I am observing significant by-products via LC-MS and NMR. How can I improve selectivity?

By-product formation points to issues with reaction control, particularly during the electrophilic bromination step.

  • Cause: Lack of Chemoselectivity. The primary goal is α-bromination of the acrylamide. However, NBS can also brominate the activated aromatic ring of the aniline precursor or the amide nitrogen itself, especially under harsh conditions.

    • Solution: The key is controlling the reactivity of NBS. Performing the reaction in a mixed solvent system like dioxane/water can temper the reactivity of NBS and favor the desired pathway.[1] Maintaining a controlled temperature (e.g., 0-20°C) during NBS addition is paramount. Once the selective α-bromination is complete (confirmable by TLC/LC-MS if desired), you can then add thiourea and heat the mixture to initiate cyclization. This two-stage, one-pot approach ensures that the highly reactive brominating agent is consumed before the high-temperature cyclization step, preventing thermally-driven side reactions.

Q3: The cyclization step with thiourea is stalling. What are the likely causes?

If the α-bromination appears successful but the final product is not forming, the issue lies with the nucleophilic attack and ring closure.

  • Cause 1: Inactive Thiourea. Thiourea can degrade over time.

    • Solution: Use high-purity thiourea from a reliable source.

  • Cause 2: Incorrect Stoichiometry. An insufficient amount of thiourea will naturally lead to an incomplete reaction.

    • Solution: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure the reaction is driven to completion.

  • Cause 3: Steric Hindrance. If the N-aryl substituent on the carboxamide is particularly bulky, it may sterically hinder the approach of thiourea or the subsequent ring closure.

    • Solution: This may require more forcing conditions, such as a higher boiling point solvent or extended reaction times. However, this must be balanced against the risk of decomposition. In some cases, a different synthetic strategy or protecting group may be necessary for extremely hindered substrates.

Q4: My final product is difficult to purify and appears as a persistent oil or gives a broad melting point. What are the best practices for purification?

Purity is essential for downstream applications. The presence of closely-related impurities can make purification challenging.

  • Cause: Residual Starting Materials or By-products. Incomplete reactions are the most common cause of purification difficulties.

    • Solution 1: Optimized Workup. As mentioned, an acidic workup is highly effective. Cooling the reaction mixture to 0-5°C after adding HCl can maximize the precipitation of the product salt, leaving more soluble impurities behind in the filtrate.[1]

    • Solution 2: Recrystallization. This is the most powerful tool for purifying the final solid product. The choice of solvent is critical. Toluene has been shown to be effective for N-aryl derivatives.[1] Other potential solvents include ethanol or mixtures of ethyl acetate and hexanes. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution 3: Column Chromatography. If recrystallization fails, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. However, this is less ideal for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the thiazole ring formation?

The reaction is a classic Hantzsch thiazole synthesis. The mechanism proceeds via two key steps after the initial α-bromination of the acrylamide:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon, displacing the bromide ion. This forms an S-alkylated isothiouronium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The nitrogen atom of the isothiourea intermediate then attacks the carbonyl carbon of the amide. This is followed by a dehydration/aromatization sequence to yield the stable 5-membered aminothiazole ring.

Mechanism A α-Bromo Intermediate C Isothiouronium Salt (Intermediate) A->C S-alkylation (Nucleophilic Attack) B Thiourea B->C D Final Aminothiazole Product C->D Intramolecular Cyclization & Aromatization

Caption: Simplified Hantzsch-type mechanism for thiazole formation.

Q: How critical is the choice of solvent?

The solvent plays a crucial role in both selectivity and reaction rate.

  • For the bromination step , a solvent like dioxane, often with a co-solvent of water, is ideal. It effectively solubilizes the acrylamide precursor while moderating the reactivity of NBS, which helps prevent over-bromination or other side reactions.[1]

  • For the cyclization step , the same solvent system is typically heated. The solvent must be stable at the required reaction temperature (often 80-100°C).

Q: Are there alternative synthetic routes I should consider?

Yes, while the Hantzsch synthesis is common, other methods exist. For instance, some routes build the thiazole ring first and then elaborate the side chains. This can involve the reaction of 2-aminothiazole-5-carboxylates with amines to form the desired amide.[3] Another approach involves the reaction of substituted thioureas with α-halocarbonyl compounds.[4] However, for producing the specific 2-amino-5-carboxamide structure, the one-pot bromination/cyclization of a β-ethoxyacrylamide precursor is often one of the most direct and highest-yielding methods reported.[1]

Q: What are the key safety precautions for this synthesis?

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.

  • Thiourea: Thiourea is a suspected carcinogen and teratogen. All handling should be done in a fume hood with appropriate PPE to avoid skin contact and inhalation.

  • Solvents: THF and dioxane are flammable and can form explosive peroxides. Use from freshly opened containers or test for peroxides if the container has been open for an extended period.

Optimized Reaction Parameters Summary

The following table summarizes typical conditions reported for achieving high yields in this synthesis, based on the one-pot procedure.[1]

ParameterRecommended ConditionRationale & Notes
Brominating Agent N-Bromosuccinimide (NBS)Provides a reliable source of electrophilic bromine. Purity is critical.
Solvent System Dioxane / WaterModerates NBS reactivity and solubilizes reactants.
Base (Amide Formation) Pyridine or Triethylamine (TEA)Neutralizes HCl generated during the initial acylation of the aniline.
NBS Addition Temp. 0 - 25 °CCritical for controlling selectivity and preventing side reactions.
Cyclization Temp. 80 - 100 °C (Reflux)Provides the necessary activation energy for ring closure.
Workup Acidification (e.g., 2N HCl)Precipitates the product as a salt for easier isolation from impurities.
Purification Recrystallization (Toluene)Highly effective for achieving high purity of the final product.

References

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2025). ResearchGate. Available at: [Link]

  • Jung, M. E., et al. (2019). Synthesis of 2‐Amino‐5‐Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on. ACS Combinatorial Science. Available at: [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008). Google Patents.
  • Talele, T. T., et al. (2010). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc. Available at: [https://www.semantic scholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen-Wan/16c88812a36b567d02574e9821612445e985474c]([Link] scholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen-Wan/16c88812a36b567d02574e9821612445e985474c)

  • Wazalwar, S. S., et al. (2019). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Journal of Chemical Crystallography. Available at: [Link]

  • Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. (2018). ResearchGate. Available at: [Link]

  • Synthesis of some new 5- substituted of. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2015). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). MDPI. Available at: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). PubMed Central. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). PubMed Central. Available at: [Link]

  • Thiamine. (n.d.). Wikipedia. Available at: [Link]

  • One pot synthesis and reactions of novel 5-amino[4][5] thiazolo [3, 2-b][5][6][7] triazoles. (2011). ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. (2011). ResearchGate. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]

  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2021). PubMed. Available at: [Link]

  • Process for preparing 5-amino-1,2,3-thiadiazoles. (1981). Google Patents.
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Analyzing and creating compounds of amino thiazole. (2022). NeuroQuantology. Available at: [Link]

Sources

Technical Support Center: 5-Amino-1,3-thiazole-2-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-amino-1,3-thiazole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting advice, detailed analytical protocols, and mechanistic insights to help you optimize your reactions and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The synthesis of this compound and its derivatives, often accomplished via the Hantzsch thiazole synthesis, is generally robust.[1][2] However, several classes of byproducts can arise depending on the specific precursors and reaction conditions.

  • Isomeric Impurities: The most common isomeric byproduct is the corresponding 2-imino-2,3-dihydrothiazole derivative. This can form when the initial nucleophilic attack occurs through the nitrogen of the thiourea precursor instead of the sulfur, or through rearrangement, especially under acidic conditions.[3]

  • Hydrolysis Products: The carboxamide group is susceptible to hydrolysis, particularly under harsh acidic or basic conditions during workup or purification. This leads to the formation of 5-amino-1,3-thiazole-2-carboxylic acid.

  • Unreacted Starting Materials: Incomplete reactions can leave residual α-haloketone or thiourea precursors in the crude product.

  • Dimerization/Oligomerization: 2-Aminothiazoles can, under certain conditions, undergo self-condensation or dimerization, leading to higher molecular weight impurities.[4]

  • Byproducts from Precursor Synthesis: Impurities present in the starting α-halo-carbonyl compound or thiourea can carry through or react to form their own set of byproducts.

Q2: How do reaction conditions (pH, temperature, solvent) influence byproduct formation?

Reaction conditions play a critical role in directing the reaction pathway and minimizing side reactions.

  • pH/Acidity: The classic Hantzsch synthesis is often performed under neutral or slightly basic conditions. However, running the reaction under strongly acidic conditions can change the regioselectivity of the cyclization, leading to a higher proportion of the 2-imino-2,3-dihydrothiazole isomer.[3] Basic conditions, especially during workup, can promote hydrolysis of the carboxamide.

  • Temperature: While heating is typically required to drive the reaction to completion, excessive temperatures or prolonged reaction times can lead to degradation of the product and the formation of polymeric materials. An optimal temperature profile is crucial for achieving high yield and purity.

  • Solvent: The choice of solvent (e.g., ethanol, methanol, DMF) affects the solubility of reactants and intermediates, which can influence reaction rates.[1][5] Protic solvents like ethanol are common and generally afford clean reactions.[1]

Q3: My reaction seems to have worked, but the NMR spectrum is complex. What should I look for?

A complex NMR spectrum of the crude product often points to a mixture of the desired product and one or more byproducts. Here are some key signals to watch for:

  • Isomer Identification: The proton on the thiazole ring (H-4) can be a key diagnostic signal. Isomeric impurities may show a signal with a different chemical shift. Distinguishing between 2-amino and 2-imino isomers can be achieved by comparing the 5-H ¹H NMR signals.[3]

  • Hydrolysis: The appearance of a broad singlet corresponding to a carboxylic acid proton (often >10 ppm) and the disappearance of the carboxamide NH₂ signals are indicative of hydrolysis.

  • Starting Materials: Check for characteristic peaks of your α-haloketone and thiourea precursors.

  • D₂O Exchange: The NH₂ protons of the amino and carboxamide groups are exchangeable. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum should cause these signals to disappear, which can help simplify the spectrum and confirm their identity.[6]

Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: An unexpected peak is observed in the HPLC analysis of my crude product.

Step 1: Characterize the Impurity. The first step is to gather as much information as possible about the unknown peak.

  • Obtain the Mass: Use LC-MS to determine the molecular weight of the impurity. This is the most direct way to generate hypotheses about its structure.

  • Analyze UV Spectrum: The UV-Vis spectrum from a DAD/PDA detector can indicate if the chromophore of the impurity is similar to or different from the desired product.

Step 2: Correlate Mass with Potential Byproducts. Compare the measured molecular weight with the masses of likely impurities.

Potential ByproductMolecular Weight (Relative to Product)Likely Cause
5-Amino-1,3-thiazole-2-carboxylic acid+1 DaHydrolysis of carboxamide
Isomeric ProductSame MWNon-regioselective cyclization
Dimer of Product(MW of Product * 2) - H₂Over-reaction, high temperature
Unreacted α-halo precursorVariesIncomplete reaction
Unreacted ThioureaVariesIncomplete reaction

Step 3: Implement Corrective Actions.

  • If Hydrolysis is Suspected:

    • Neutralize the reaction mixture carefully during workup, avoiding excess base.

    • Use milder purification techniques, such as flash chromatography with a buffered mobile phase, instead of recrystallization from highly acidic or basic solvents.

  • If an Isomer is Suspected:

    • Ensure the reaction is not run under strongly acidic conditions, which can favor the imino-thiazole isomer.[3]

    • Purification via preparative HPLC or careful column chromatography may be necessary to separate the isomers.

  • If Dimerization is Observed:

    • Reduce the reaction temperature or shorten the reaction time.

    • Consider running the reaction at a lower concentration.

Problem 2: The reaction is sluggish or stalls, resulting in a low yield.

A low yield is often due to incomplete conversion of starting materials.

Step 1: Verify Starting Material Quality. Ensure the α-haloketone precursor is pure and has not degraded. α-Haloketones can be lachrymatory and unstable; their purity should be confirmed by NMR or GC before use.

Step 2: Optimize Reaction Conditions.

  • Temperature: Gently increase the reaction temperature in increments of 10 °C to see if the reaction rate improves without significant byproduct formation.

  • Catalyst: While the Hantzsch synthesis does not typically require a catalyst, some modern variations employ catalysts to improve yields and shorten reaction times under milder conditions.[2][7]

  • Solvent: Ensure the reactants are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent like DMF or DMSO.[5]

Step 3: Monitor the Reaction. Use TLC or LC-MS to monitor the consumption of the limiting reagent. This will provide a clear picture of whether the reaction is proceeding and when it has reached completion.

Visual Guides & Protocols

Reaction & Byproduct Formation Pathway

The following diagram illustrates the primary pathway for the Hantzsch synthesis of this compound and the key side reactions that can lead to common impurities.

Byproduct_Formation SM1 α-Halo Carbonyl Precursor Int1 S-Alkylation Intermediate SM1->Int1 + SM2 (S-attack) Int2 N-Alkylation Intermediate SM1->Int2 + SM2 (N-attack) SM2 Thiourea Precursor Product This compound (Desired Product) Int1->Product Cyclization (Main Pathway) Byp1 2-Imino-dihydrothiazole (Isomer) Int2->Byp1 Cyclization (Side Pathway) Byp2 Hydrolysis Product (Carboxylic Acid) Product->Byp2 Harsh pH (Workup) Byp3 Dimerization Product Product->Byp3 High Temp

Caption: Hantzsch synthesis pathway and common side reactions.

Troubleshooting Workflow for Impurity Identification

This workflow provides a logical sequence of steps to follow when an unknown impurity is detected.

Troubleshooting_Workflow Start Problem: Unknown peak in HPLC/TLC Step1 Run LC-MS Analysis Start->Step1 Step2 Determine Molecular Weight (MW) of the impurity Step1->Step2 Step3 Compare MW to potential byproducts (Table 1) Step2->Step3 Decision1 MW Match Found? Step3->Decision1 Decision2 Isolate Impurity (Prep-HPLC/Column) Decision1->Decision2 No End Impurity Identified. Implement Corrective Action. Decision1->End Yes Step4 Run Structural Analysis (NMR, etc.) Decision2->Step4 NoMatch No obvious match. Consider degradation or complex side reactions. Step4->NoMatch NoMatch->End

Caption: Systematic workflow for identifying unknown reaction byproducts.

Experimental Protocol: Analytical HPLC Method

This protocol provides a general starting point for the analysis of this compound reaction mixtures. Method optimization will be required based on your specific derivatives and instrumentation.

Objective: To separate the main product from potential impurities for purity assessment and identification.[8]

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis or DAD/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the crude reaction mixture (approx. 1 mg) and dissolve it in 1 mL of the sample diluent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan with DAD/PDA)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Analysis: Integrate the peaks in the resulting chromatogram. The purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks. For impurity identification, couple this method with a mass spectrometer (LC-MS).

References

  • Khalifa, M. E. (2020).
  • Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry. [Link]

  • Kovalyova, A., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Subramaniam, V. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology. [Link]

  • Zhang, L., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tiwari, R. K., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kaya, M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Khalifa, M. E., et al. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

  • Ali, A. A., et al. (2019). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Semantic Scholar. [Link]

  • Hagar, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

  • Kim, Y-J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Słoczyńska, K., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Hagar, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]

  • Khalifa, M. E., et al. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. [Link]

  • Li, Z., et al. (2012). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Amino-1,3-thiazole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Challenge

The 5-amino-1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising therapeutic activities. However, researchers frequently encounter significant challenges with the aqueous solubility of these derivatives. This limitation can impede reliable in vitro screening, complicate formulation for in vivo studies, and ultimately hinder clinical development.

The poor solubility often stems from a combination of factors inherent to the molecule's structure:

  • Planar, Aromatic Core: The flat, rigid thiazole ring system can promote efficient crystal lattice packing, leading to high lattice energy that aqueous environments struggle to overcome.

  • Hydrogen Bonding Network: The presence of the amino and carboxamide groups allows for strong intermolecular hydrogen bonds, further stabilizing the crystal structure and making it resistant to dissolution.

  • Lipophilicity: Substituents added to the core scaffold to enhance potency often increase the molecule's overall lipophilicity, reducing its affinity for aqueous media.

This guide provides a structured approach to systematically troubleshoot and overcome these solubility issues, empowering researchers to advance their promising compounds.

Section 1: Troubleshooting Guide - Immediate Experimental Problems

This section addresses acute issues encountered during daily laboratory work.

Q1: My compound precipitated out of the aqueous buffer during my in vitro assay. What are my immediate options to get a reliable result?

Answer:

Precipitation during an assay is a critical issue that invalidates results. The immediate goal is to achieve and maintain a concentration below the limit of solubility in the final assay medium. Here is a tiered approach, from simplest to most complex:

Tier 1: Co-solvent Addition

The most direct method is to introduce a small percentage of a water-miscible organic solvent, or cosolvent, into your aqueous buffer.[1][2][3][4] This works by reducing the overall polarity of the solvent system, which lowers the interfacial tension between your compound and the aqueous medium, thereby increasing solubility.[3]

  • Recommended Cosolvents:

    • Dimethyl Sulfoxide (DMSO): The most common choice. Start with a final assay concentration of 0.1-0.5% (v/v). Be aware that DMSO can affect enzyme activity and cell viability at concentrations typically >1%. Always run a vehicle control with the same DMSO concentration to normalize the results.

    • Ethanol: A less disruptive option for many biological systems.[1]

    • Polyethylene Glycol (PEG 300/400): Often used in preclinical formulations and can be a good choice for cell-based assays.[1][5]

  • Workflow:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

    • Perform serial dilutions in 100% DMSO.

    • Add a small aliquot of the DMSO stock/dilution to the final assay buffer, ensuring the final DMSO concentration remains within the tolerated limit of your assay system. Vortex immediately and thoroughly.

Tier 2: pH Adjustment

The 5-aminothiazole core contains a basic amino group. Protonating this group by lowering the pH can dramatically increase aqueous solubility.

  • Actionable Steps:

    • Determine the pKa of the basic amine on your specific derivative (this can be predicted with software or determined experimentally).

    • Adjust your assay buffer pH to be at least 1-2 units below the pKa of the amine. According to the Henderson-Hasselbalch equation, this will ensure the majority of the compound is in its more soluble, ionized (protonated) form.[6][7]

    • Critical Caveat: Ensure your biological target (enzyme, receptor, cell line) is stable and active at the adjusted pH. Run appropriate controls.

Q2: I need to prepare a high-concentration dosing solution for an oral gavage animal study (e.g., >10 mg/mL), but my compound is insoluble in water. What formulation strategies should I screen?

Answer:

Formulating for in vivo studies requires a more robust approach than for in vitro assays. The goal is to create a stable, homogenous system that can be accurately dosed and enhances absorption. A parallel screening approach is most efficient.

Strategy 1: Salt Formation

Converting the weakly basic parent drug into a salt is one of the most effective ways to improve solubility and dissolution rate.[8][9][10][11] This is because the salt form readily dissociates in water.

  • Common Counter-ions for Basic Drugs: Hydrochloride (HCl), Mesylate (methanesulfonic acid), Sulfate, Tosylate.[8][12]

  • Screening Protocol:

    • Dissolve the free base in a suitable organic solvent (e.g., acetone, isopropanol).

    • Add a stoichiometric equivalent (1.0 to 1.1 eq) of the desired acid.

    • Stir at room temperature or with gentle warming to encourage salt precipitation.

    • Isolate the solid, wash with the organic solvent, and dry under vacuum.

    • Test the aqueous solubility of the resulting salt. A successful salt form should have a significantly higher melting point than the free base.[8]

Strategy 2: Amorphous Solid Dispersions (ASDs)

Crystalline compounds have low solubility due to their highly ordered, stable lattice structure. Converting the drug to a high-energy amorphous state can dramatically increase its apparent solubility.[13][14] This amorphous form is then stabilized within a polymer matrix to prevent recrystallization.[14][15][16]

  • Common Polymers: HPMC, HPMCAS, PVP/VA (Kollidon® VA64), Soluplus®.[16]

  • Preparation Method (Lab Scale - Solvent Evaporation):

    • Dissolve both the drug and the selected polymer in a common volatile solvent (e.g., methanol, acetone, dichloromethane).

    • Evaporate the solvent rapidly using a rotary evaporator to "trap" the drug in its amorphous state within the polymer matrix.

    • Characterize the resulting solid by X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity and by Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg).[15]

    • The resulting powder can be suspended in an aqueous vehicle for dosing.

Strategy 3: Nanosuspensions

This approach reduces the particle size of the drug to the nanometer range (<1000 nm).[17] According to the Ostwald-Freundlich equation, this size reduction increases the surface area, which enhances both the saturation solubility and the dissolution velocity of the drug.[18][19][20]

  • Benefits: High drug loading is possible, and it is suitable for oral and even parenteral administration.[17][18]

  • Preparation Method (Lab Scale - Wet Milling):

    • Create a pre-suspension of the micronized drug in an aqueous solution containing stabilizers (surfactants and/or polymers).

    • Use a high-energy media mill (bead mill) with small grinding media (e.g., yttria-stabilized zirconium oxide beads) to reduce the particle size.

    • Monitor particle size distribution using laser diffraction or dynamic light scattering.

Data Summary for Formulation Strategy Selection:

StrategyProsConsBest For...
Co-solvents (e.g., PEG/Ethanol/Water) Simple to prepare, rapid screening.[3]Potential for in vivo toxicity, drug may precipitate upon dilution in the GI tract.Early-stage PK studies where simplicity is key.
Salt Formation Well-established, can provide significant solubility increase, improves stability.[11][12]Requires an ionizable group, risk of converting back to free base in the gut (disproportionation).[12][21]Compounds with suitable pKa, lead optimization.
Amorphous Solid Dispersion (ASD) Large solubility increases possible, suitable for a wide range of compounds.[13][22]Requires specialized characterization (XRPD, DSC), physical stability can be a concern.[15][22]Poorly soluble, non-ionizable (or weakly ionizable) compounds.
Nanosuspension High drug loading, applicable for multiple routes of administration, improves dissolution rate.[17][19][20]Requires specialized equipment (homogenizers, mills), physical stability (particle growth) must be controlled.Very poorly soluble compounds (BCS Class II/IV), high-dose requirements.[20][23]

Section 2: Frequently Asked Questions (FAQs)

Q3: What are the key physicochemical properties I should measure first for my this compound derivative to predict and tackle solubility issues?

Answer:

A proactive approach is always best. Measuring a few key parameters early can save significant time and resources.

  • Aqueous Solubility vs. pH Profile: This is the most critical experiment. Measure the solubility of your compound in buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4). For a basic compound like an aminothiazole, you expect solubility to be highest at low pH and decrease as the pH rises above the pKa.[24] This profile will immediately tell you if pH manipulation is a viable strategy.

  • pKa: Determine the acid dissociation constant (pKa) of the basic 5-amino group. The "pKa rule" suggests that for effective salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acidic counter-ion.[8][10]

  • LogP / LogD: This measures the lipophilicity of your compound. A high LogP (typically >3) often correlates with poor aqueous solubility. LogD provides the lipophilicity at a specific pH, which is more physiologically relevant.

  • Melting Point (Mp): A high melting point (>200 °C) suggests strong crystal lattice energy, which is a major barrier to dissolution. The General Solubility Equation (GSE) shows that, for a given LogP, solubility decreases as melting point increases.[25]

Q4: Can I use cyclodextrins to improve the solubility of my compound?

Answer:

Yes, cyclodextrin complexation is an excellent and widely used strategy.[26][27][28] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[27][28] They can encapsulate your lipophilic thiazole derivative (the "guest") within their cavity, forming a water-soluble "inclusion complex".[26][29][30]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are most commonly used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[27]

  • When to Use It: This method is particularly useful for preparing solutions for IV administration in preclinical animal studies, as the complex can dissociate upon dilution in the bloodstream, releasing the free drug. It is also effective for oral formulations.

  • Screening: Perform phase-solubility studies by measuring the drug's solubility in aqueous solutions with increasing concentrations of cyclodextrin. A linear increase in solubility (AL-type diagram) indicates the formation of a soluble 1:1 complex.

Q5: My lead compound is perfect, but its solubility is too low for further development. Is a prodrug strategy a viable option?

Answer:

A prodrug strategy is a powerful, albeit more synthetically intensive, approach.[31][32] It involves chemically modifying the drug to attach a temporary, water-soluble promoiety. This new entity (the prodrug) has improved solubility and is designed to be converted back to the active parent drug in vivo through enzymatic or chemical cleavage.[33][34]

For a this compound derivative, two primary handles exist for modification:

  • The 5-amino group: This is a common target for prodrug design.[33][34]

    • Phosphate Esters: Attaching a phosphate group creates a highly water-soluble prodrug that can be cleaved by alkaline phosphatases in vivo.[32]

    • Amino Acid Conjugates: Linking an amino acid can improve solubility and potentially target amino acid transporters in the gut to enhance absorption.[35]

  • The 2-carboxamide nitrogen: While less common, it's possible to create N-acyl or other derivatives that could be cleaved by amidases.

A prodrug approach is a significant undertaking, typically reserved for high-value lead candidates where other formulation strategies have proven insufficient.[31]

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Co-solvent/Lyophilization Method)
  • Dissolve Cyclodextrin: Accurately weigh the required amount of HP-β-CD and dissolve it in deionized water to achieve the target concentration (e.g., 20% w/v).

  • Dissolve Drug: In a separate vial, dissolve the this compound derivative in a minimal amount of a suitable organic co-solvent (e.g., ethanol or acetonitrile).[30]

  • Combine: Add the drug solution drop-wise to the stirring cyclodextrin solution. The solution may become transiently cloudy but should clarify as the complex forms.

  • Equilibrate: Allow the solution to stir at room temperature for 24-48 hours to ensure maximum complexation.

  • Freeze-Dry (Lyophilize): Flash-freeze the solution (e.g., using liquid nitrogen or a dry ice/acetone bath) and lyophilize for 48-72 hours until a dry, fluffy powder is obtained. This solid complex can be easily reconstituted in water.[29]

Decision-Making Workflow for Solubility Enhancement

This workflow guides the selection of an appropriate solubilization strategy based on the development stage and compound properties.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection A Start: Poorly Soluble 5-Aminothiazole Derivative B Measure Key Properties: pH-Solubility Profile, pKa, LogP, Mp A->B C Is the compound ionizable? (pKa suitable) B->C H Use Co-solvents / Cyclodextrins for early/IV studies B->H Early Stage / IV D Is high dose required for in vivo study? C->D No E Screen Salt Forms C->E Yes F Screen Amorphous Solid Dispersions (ASDs) D->F No G Consider Nanosuspension D->G Yes E->D I Is it a late-stage lead with persistent issues? F->I G->I H->I J Evaluate Prodrug Strategy I->J Yes K Proceed with Formulation I->K No J->K

Caption: A decision tree for selecting the right solubility enhancement method.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it soluble in water.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation Drug Poorly Soluble Drug (Lipophilic) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Encapsulation Water1 Aqueous Environment Drug_in_CD Drug Water2 Aqueous Environment

Caption: Encapsulation of a lipophilic drug within a cyclodextrin host.

References

  • Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2015). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Sciences & Research.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • Gao, L., et al. (2012).
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Shah, S., et al. (2018).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Patravale, V. B., Date, A. A., & Kulkarni, R. M. (2014). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2020).
  • SciSpace. (n.d.). Nanosuspension technologies for delivery of poorly soluble drugs.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Elsebay, M. T., et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Bentham Science Publishers.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Prodrugs for Amines. PMC - NIH.
  • Pharma Excipients. (2022).
  • SALT FORM OF THE DRUG. (2020). YouTube.
  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
  • Prodrugs for Improved Aqueous Solubility. (n.d.).
  • Van Eerdenbrugh, B., & Froyen, L. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology Europe.
  • Merck Millipore. (n.d.).
  • Prodrugs for Amines. (2025).
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Santos, M. A. (2014). Amino Acids in the Development of Prodrugs. PMC - PubMed Central.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutics & Chemistry Analysis.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Meanwell, N. A. (2021). Tactics to Improve Solubility. Books.
  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
  • Strategies to Improve Solubility of Drug Candid
  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024). Aragen Life Sciences.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2025).
  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formul
  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipit
  • Solubility data and pKa values of a few drugs that demonstrate... (n.d.).
  • Study of pH-dependent drugs solubility in water. (2025).
  • Degiacomi, G., et al. (2021). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)
  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (n.d.). PubMed.
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). PubMed.

Sources

optimizing reaction conditions for 5-amino-1,3-thiazole-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-amino-1,3-thiazole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. This compound and its derivatives are key intermediates in the development of pharmaceuticals, including kinase inhibitors for oncology.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.

Diagram: General Synthesis Workflow

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis Reactants Reactant & Reagent Verification (Purity, Stoichiometry) Solvent Solvent Preparation (Anhydrous Conditions) Setup Reaction Setup (Inert Atmosphere) Addition Controlled Reagent Addition & Temperature Monitoring Setup->Addition Monitoring Reaction Monitoring (TLC, LC-MS) Addition->Monitoring Workup Quenching & Aqueous Work-up Monitoring->Workup Isolation Crude Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization / Chromatography) Isolation->Purification Characterization Product Characterization (NMR, MS, MP) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (NMR, MP) Start->CheckPurity PurityResult Are they pure? CheckPurity->PurityResult Purify Purify Reactants/ Use Fresh Stock PurityResult->Purify No CheckConditions Review Reaction Conditions (Temp, Time, Solvent, Base) PurityResult->CheckConditions Yes Purify->CheckPurity ConditionsResult Are conditions optimal? CheckConditions->ConditionsResult Optimize Systematically Optimize (See Table 1) ConditionsResult->Optimize No Monitor Monitor Reaction Closely (TLC/LC-MS) ConditionsResult->Monitor Yes Optimize->Monitor Success Improved Yield Monitor->Success

Sources

Technical Support Center: Navigating and Mitigating Off-Target Effects of 5-Amino-1,3-Thiazole-2-Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Discovery Researchers

Welcome to the technical support guide for researchers working with 5-amino-1,3-thiazole-2-carboxamide inhibitors. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide a deeper understanding of the challenges and solutions associated with this important chemical scaffold. Off-target activity is a primary hurdle in translating a promising hit into a selective chemical probe or a viable drug candidate. This guide provides a logical framework for diagnosing, understanding, and systematically engineering out these unwanted interactions.

The this compound core is a versatile scaffold found in numerous inhibitors, particularly those targeting protein kinases. Its utility stems from its ability to form key hydrogen bond interactions within ATP-binding sites. However, the high degree of conservation across the human kinome means that inhibitors designed for one kinase often interact with many others, leading to polypharmacology that can complicate experimental interpretation and cause toxicity.[1][2] This guide will equip you with the strategies to tackle this challenge head-on.

Part 1: Conceptual Overview - On-Target vs. Off-Target Effects

Before troubleshooting, it's crucial to visualize the problem. An inhibitor's intended effect is to modulate its primary target (on-target), leading to a desired biological outcome. However, the inhibitor may also bind to other, unintended proteins (off-targets), triggering separate signaling cascades that can produce confounding results or toxicity.

G cluster_0 Inhibitor Action cluster_1 Cellular Environment Inhibitor Inhibitor TargetKinase On-Target Kinase Inhibitor->TargetKinase Binds & Inhibits OffTarget1 Off-Target Kinase 1 Inhibitor->OffTarget1 Binds & Inhibits OffTarget2 Off-Target Protein 2 Inhibitor->OffTarget2 Binds & Inhibits DesiredEffect Desired Biological Outcome TargetKinase->DesiredEffect On-Target Pathway SideEffect1 Confounding Phenotype or Toxicity OffTarget1->SideEffect1 Off-Target Pathway 1 SideEffect2 Unexpected Pathway Activation OffTarget2->SideEffect2 Off-Target Pathway 2

Caption: On-target vs. Off-target inhibitor activity.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during inhibitor development in a practical, question-and-answer format.

Q1: My inhibitor is potent in my cell-based assay. How do I prove it's actually binding to my intended target inside the cell?

This is the critical first step. A cellular phenotype alone is not sufficient evidence of on-target activity. You must demonstrate direct physical interaction between your compound and its intended target in a physiological context.

Answer: The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .[3] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced unfolding and aggregation.[3][4] By heating cell lysates or intact cells treated with your inhibitor to various temperatures, you can measure the amount of soluble target protein remaining. A positive thermal shift (i.e., more soluble protein at higher temperatures in the presence of the inhibitor) is strong evidence of target engagement.[5][6]

This protocol provides a workflow for assessing the target engagement of a this compound inhibitor in cultured cells.

Workflow Diagram:

G start 1. Cell Culture & Treatment (Vehicle vs. Inhibitor) heat 2. Harvest & Aliquot Cells. Heat aliquots to a range of temperatures (e.g., 40-70°C). start->heat lyse 3. Cell Lysis (Freeze-thaw cycles) heat->lyse centrifuge 4. Centrifugation Separate soluble (supernatant) from aggregated (pellet) proteins. lyse->centrifuge sds 5. Sample Prep & SDS-PAGE Load supernatant onto gel. centrifuge->sds wb 6. Western Blot Probe with antibody against the target protein. sds->wb analyze 7. Densitometry Analysis Quantify band intensity to generate melting curves. wb->analyze end Result: Confirmation of Target Engagement analyze->end

Caption: CETSA experimental workflow using Western Blot detection.

Step-by-Step Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of plates with your inhibitor at a relevant concentration (e.g., 10x EC50 from your cell-based assay) and another set with vehicle (e.g., DMSO) for 1-2 hours.

  • Harvest and Heat:

    • Harvest cells by scraping into a suitable buffer (e.g., PBS with protease/phosphatase inhibitors).

    • Pool the cells for each condition (Vehicle and Inhibitor).

    • Aliquot the cell suspension (e.g., 50 µL per tube) into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments). Include an unheated control (room temperature).

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the cellular contents.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Measure the protein concentration (e.g., using a BCA assay).

    • Normalize the samples and analyze them by SDS-PAGE followed by Western Blotting, using a specific antibody for your target protein.

  • Data Interpretation:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

Q2: I've confirmed on-target binding, but I'm seeing unexpected toxicity or phenotypes. How do I find out what other proteins my inhibitor is hitting?

This is a classic selectivity problem. Your inhibitor is likely promiscuous, binding to multiple off-target proteins. Identifying these off-targets is essential for understanding your results and for guiding the next steps in medicinal chemistry.

Answer: You need to perform selectivity profiling . This can be done through several complementary methods that assess inhibitor binding against a broad range of proteins.

MethodPrincipleProsCons
Biochemical Kinase Panels Measures enzymatic activity of a large panel of purified kinases in the presence of the inhibitor.[7]- High-throughput and quantitative (IC50 values).- Commercially available (e.g., Reaction Biology, ThermoFisher).[8][9]- Uses purified, often truncated, kinase domains.- Non-physiological ATP concentrations can skew results for ATP-competitive inhibitors.[2]- Doesn't account for cellular factors like scaffolding proteins or compartmentalization.
Chemoproteomics (e.g., Kinobeads) Uses immobilized, broad-spectrum kinase inhibitors (beads) to pull down kinases from a cell lysate. Your free inhibitor competes for binding, and the unbound kinases are washed away. Bound proteins are identified and quantified by mass spectrometry (MS).[10]- Assesses binding in a complex, more physiological lysate environment.- Can identify hundreds to thousands of kinases simultaneously.- Provides a direct measure of binding competition.- Requires specialized MS instrumentation and expertise.- Competition is still performed in lysate, not intact cells.- Coverage is limited by the affinity probes on the beads.
Thermal Proteome Profiling (TPP / MS-CETSA) A proteome-wide extension of CETSA. Intact cells are treated, heated, and the entire soluble proteome is analyzed by quantitative MS at each temperature. Proteins that show a thermal shift are identified as binders.[3][11]- The most physiologically relevant method. - Assesses target engagement in living cells.- Unbiased: can identify any protein target, not just kinases.- Can reveal downstream effects on protein complexes.- Technically demanding and resource-intensive.- Data analysis is complex.- Lower throughput than biochemical panels.

Recommendation: Start with a broad biochemical kinase panel to get a rapid, quantitative overview of your inhibitor's kinome-wide interactions. If significant off-targets are identified, or if the phenotype cannot be explained by the known off-targets, proceed to a cell-based method like TPP for a more definitive and physiologically relevant profile.

Q3: My inhibitor hits my target but also dozens of other kinases. What medicinal chemistry strategies can I use to make it more selective?

Improving selectivity is a core task in medicinal chemistry. It involves rationally modifying the inhibitor's structure to increase affinity for the on-target protein while decreasing affinity for off-targets.

Answer: A multi-pronged approach combining structural biology, computational modeling, and iterative synthesis (Structure-Activity Relationship, or SAR) is most effective. The goal is to exploit the subtle differences that distinguish your target from the rest of the proteome.[1][12]

Key Medicinal Chemistry Strategies:

  • Structure-Based Drug Design (SBDD): If a crystal structure of your target kinase is available (or a close homolog), you can design modifications that specifically interact with unique features of its ATP-binding pocket.[12]

    • Target Non-Conserved Residues: Modify your inhibitor to form interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acids that are unique to your target.

    • Exploit the "Gatekeeper" Residue: The gatekeeper residue controls access to a deeper hydrophobic pocket. Kinases with small gatekeepers (e.g., Glycine, Alanine) can accommodate bulky inhibitor substituents that will clash with the larger gatekeepers (e.g., Methionine, Phenylalanine) found in many off-target kinases.[1]

  • Targeting Inactive Conformations (Type II Inhibition): Most kinases exist in active ("DFG-in") and inactive ("DFG-out") conformations. The active state is highly conserved. Designing an inhibitor that specifically binds to the more structurally diverse DFG-out conformation is a powerful strategy for achieving selectivity.[2][13] Imatinib is a classic example of a selective Type II inhibitor.

  • Covalent Inhibition: If your target has a non-conserved cysteine residue near the active site, you can add a mildly reactive group (a "warhead," like an acrylamide) to your inhibitor. This forms a permanent covalent bond with the target, providing high potency and selectivity, as only kinases with that specific cysteine will be irreversibly inhibited.[1]

  • Structure-Activity Relationship (SAR) Exploration: Systematically synthesize and test analogs to understand how different parts of your molecule contribute to on-target and off-target activity. For the this compound scaffold, substitutions at the N-2 position and modifications of groups attached to the C4/C5 positions of the thiazole ring are common starting points for SAR studies.[14][15][16]

G cluster_0 Strategies for Improving Inhibitor Selectivity cluster_1 Desired Outcome SBDD Structure-Based Design (SBDD) - Target unique residues - Exploit gatekeeper size SelectiveInhibitor Selective Inhibitor SBDD->SelectiveInhibitor TypeII Target Inactive State (Type II) - Bind to DFG-out conformation - Exploits higher structural diversity TypeII->SelectiveInhibitor Covalent Covalent Inhibition - Add reactive 'warhead' - Target non-conserved Cysteine Covalent->SelectiveInhibitor SAR Iterative SAR - Modify scaffold at key positions - Synthesize & test analogs SAR->SelectiveInhibitor

Caption: Key medicinal chemistry strategies to enhance inhibitor selectivity.

Q4: Can I use computers to predict the off-target profile of my inhibitor designs before I synthesize them?

Answer: Yes, computational (in silico) methods are invaluable for prioritizing which analogs to synthesize. They can provide a predictive off-target profile, saving significant time and resources. These methods fall into two main categories:

Computational ApproachDescriptionCommon Tools / Methods
Ligand-Based Methods These methods do not require a protein structure. They compare your inhibitor to large databases of compounds with known biological activities. The principle is that structurally similar molecules are likely to have similar biological activities.[17]- 2D/3D Similarity Searching: Compares chemical fingerprints or 3D shapes (e.g., SEA, ROCS).[13][18]- QSAR (Quantitative Structure-Activity Relationship): Builds statistical models that correlate chemical features with activity against specific targets.[17]- Machine Learning: Uses algorithms like Random Forest or SVM trained on large bioactivity datasets.[19]
Structure-Based Methods These methods require 3D structures of potential off-target proteins. They assess how well your inhibitor might physically fit and bind into the active sites of many different proteins.- Inverse/Reverse Docking: Docks your single inhibitor into the binding sites of hundreds or thousands of proteins from structural databases (e.g., PDB) to predict potential binders.[20]- Binding Site Similarity: Compares the shape and chemical properties of your primary target's binding site to a database of other protein binding sites to identify proteins that your inhibitor might also recognize.[9]

Workflow Integration: Use ligand-based methods for rapid, broad screening of virtual libraries. For high-priority off-targets identified by ligand-based methods or experimental screens, use more computationally intensive structure-based docking to rationalize the binding and guide the design of analogs that disrupt this unwanted interaction.[18] Crucially, all in silico predictions must be validated experimentally.

Part 3: Integrated Strategy for Off-Target Mitigation

The most successful projects use an integrated, cyclical workflow. Start with a hit, confirm it engages the target, profile its selectivity, use computational and structural insights to design better molecules, and then repeat the cycle.

G cluster_workflow Integrated Workflow for Inhibitor Optimization a 1. Initial Hit Compound (From HTS or design) b 2. Confirm Target Engagement (CETSA) a->b c 3. Profile Selectivity (Biochemical Panels, Proteomics) b->c d 4. Analyze Off-Targets Are they acceptable? c->d e 5. Design New Analogs (SBDD, SAR, In Silico Prediction) d->e No g Optimized Lead Compound (High Potency & Selectivity) d->g Yes f Synthesize & Test Analogs e->f f->b Re-evaluate

Caption: A cyclical workflow for identifying and reducing off-target effects.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report.
  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central.
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (RSC Publishing).
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. PubMed Central.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Strategy toward Kinase-Selective Drug Discovery. PubMed Central.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Computational/in silico methods in drug target and lead prediction. PubMed Central.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. Benchchem.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • How can off-target effects of drugs be minimised?
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • Small molecule inhibitors targeting the cancers. PubMed Central.
  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI.
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central.
  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. PubMed.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Design,synthesis and anti-tumor activity of novel 5-amino-2-(benzylthio)
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. NIH.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

Sources

Technical Support Center: Purification of 5-Amino-1,3-thiazole-2-carboxamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-amino-1,3-thiazole-2-carboxamide intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of this critical heterocyclic scaffold. The inherent reactivity of the amino and carboxamide groups, coupled with potential side reactions during synthesis, often leads to complex crude mixtures that demand robust purification strategies. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound intermediates?

A1: The impurity profile is highly dependent on the synthetic route. However, several classes of impurities are consistently observed:

  • Unreacted Starting Materials: Incomplete conversion is a common source of contamination.

  • Side-Reaction Products: The Hantzsch thiazole synthesis and related methods can generate regioisomers or products from undesired cyclization pathways. For instance, using certain halogenating agents like phosphorus pentachloride (PCl₅) can introduce byproducts like phosphoryl chloride (POCl₃), which complicates subsequent steps and purification.[1]

  • Process-Related Impurities: Residual catalysts, coupling agents (e.g., from amide bond formation), and solvents can be carried through the work-up.

  • Degradation Products: The aminothiazole core can be susceptible to hydrolysis or oxidation under harsh acidic, basic, or thermal conditions. Some related heterocyclic carboxylic acids are known to be unstable and can undergo spontaneous decarboxylation.[2]

  • Over-halogenated Byproducts: During steps involving halogenation, undesirable aromatic halogenation can occur if reaction conditions are not carefully controlled.[3]

Q2: My intermediate appears unstable on silica gel during column chromatography. What causes this and how can I prevent it?

A2: The primary cause of instability on silica gel is its acidic nature. The free amino group on the thiazole ring is basic and can interact strongly with the acidic silanol groups (Si-OH) of the stationary phase. This can lead to several issues:

  • Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in low recovery.

  • Peak Tailing: Strong acid-base interactions lead to broad, tailing peaks, resulting in poor separation.

  • On-Column Degradation: The acidic environment can catalyze the degradation of sensitive molecules.

To mitigate this, consider the following:

  • Deactivate the Silica: Prepare the silica slurry or flush the packed column with an eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonia in methanol. This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase: If degradation persists, switch to a more inert stationary phase like neutral or basic alumina.

  • Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column. Keep fractions cool if the compound is thermally labile.

Q3: Is recrystallization a viable primary purification method for these intermediates?

A3: Recrystallization is an excellent and highly effective method, provided your crude material has a reasonably high purity (typically >85-90%) and is a crystalline solid. It is particularly effective at removing small amounts of structurally distinct impurities. The key is finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A patent for preparing related 2-aminothiazole carboxamide derivatives mentions crystallization from alcohol and water as a successful purification step.[1] If the crude product is an oil or the impurity profile is complex, column chromatography is generally the preferred first step.[4]

Troubleshooting Guide

This section addresses specific experimental problems in a logical, cause-and-effect format.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield After Purification 1. Compound is highly soluble in the purification solvents (recrystallization or chromatography). 2. Irreversible adsorption or degradation on the chromatography column. 3. Product loss during aqueous work-up due to partial water solubility.1. For Recrystallization: Use an anti-solvent to induce precipitation; ensure the minimum amount of hot solvent is used. 2. For Chromatography: Deactivate silica gel with triethylamine. If the problem persists, switch to neutral alumina.[5] 3. Saturate the aqueous layer with NaCl during extraction to reduce the solubility of the product.
Crude Product is a Persistent Oil or Wax 1. Presence of significant impurities disrupting the crystal lattice. 2. Residual high-boiling solvents (e.g., DMF, DMSO).1. Purify via flash column chromatography to remove impurities. 2. Co-evaporate the crude product with a low-boiling solvent like toluene or heptane under reduced pressure to azeotropically remove residual solvents. If this fails, perform a liquid-liquid extraction.
Multiple Unresolved Spots/Peaks After Chromatography 1. Eluent system has poor selectivity for the compound and impurities. 2. Co-elution of structurally similar impurities (e.g., regioisomers).1. Perform systematic solvent screening using TLC. Test different solvent polarities (e.g., ethyl acetate/hexane, dichloromethane/methanol) and additives (e.g., a few drops of acetic acid or triethylamine). 2. Consider switching to a different stationary phase (e.g., alumina, C18 reverse-phase silica) or a different chromatographic technique like preparative HPLC.
Compound Appears Pure by NMR but Fails Elemental Analysis 1. Presence of residual, non-protonated solvents (e.g., DCM, ether). 2. The compound is hygroscopic or forms a stable hydrate/solvate.1. Dry the sample under high vacuum for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable. 2. Check for characteristic water peaks in the ¹H NMR spectrum (often a broad singlet). Use techniques like Thermogravimetric Analysis (TGA) to confirm the presence of bound solvent or water.

Visualized Workflows and Logic

A logical approach is critical for efficient purification. The following diagrams illustrate a standard workflow and a troubleshooting decision tree.

PurificationWorkflow Crude Crude Product (Post-Workup) Analysis1 Initial Purity Assessment (TLC / LC-MS) Crude->Analysis1 Recrystallize Recrystallization Analysis1->Recrystallize >90% Pure & Crystalline? ColumnChrom Flash Column Chromatography Analysis1->ColumnChrom <90% Pure or Complex Mixture? Analysis2 Purity & Identity Check (HPLC, NMR, MS) Recrystallize->Analysis2 ColumnChrom->Analysis2 PureProduct Pure Intermediate Analysis2->PureProduct Meets Specs? FurtherPurify Further Purification (Prep-HPLC or Re-crystallization) Analysis2->FurtherPurify Still Impure? FurtherPurify->Analysis2

Caption: General purification decision workflow.

TroubleshootingLogic start Problem: Low Yield After Column Chromatography q1 {Is there colored material stuck at the top of the column?} start->q1 yes1 Probable Cause: Decomposition or Irreversible Adsorption on Acidic Silica q1->yes1 Yes no1 Did the product streak badly during elution (TLC/Column)? q1->no1 No sol1 Solution: 1. Re-run with silica deactivated with Et₃N. 2. Switch to neutral alumina as stationary phase. yes1->sol1 yes2 Probable Cause: Poor solubility in eluent or strong interaction with silica. no1->yes2 Yes no2 Was the starting material consumed completely (TLC)? no1->no2 No sol2 Solution: 1. Add a more polar co-solvent (e.g., MeOH). 2. Deactivate silica with Et₃N to reduce tailing. yes2->sol2 sol3 This is likely a reaction issue, not a purification one. Re-evaluate reaction conditions. no2->sol3 No

Caption: Troubleshooting logic for low recovery.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to purify intermediates that show signs of instability or poor separation on standard silica gel.

  • Prepare the Eluent: Based on TLC analysis, prepare the primary eluent system (e.g., 80:20 Hexane:Ethyl Acetate). To this, add 0.5% triethylamine (Et₃N) by volume. For example, to 1 liter of eluent, add 5 mL of Et₃N.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel 60 (70-230 mesh is common) into a beaker.[4] Add the Et₃N-containing eluent and gently stir to create a uniform slurry free of air bubbles.

  • Pack the Column: Secure a glass column vertically. Pour the slurry into the column. Use a gentle flow of air or nitrogen pressure to pack the bed evenly and drain the excess solvent until it is level with the top of the silica bed.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Gently layer this powder on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection: Carefully add the eluent and begin applying pressure. Collect fractions and monitor them by TLC.[6]

  • Processing: Combine the pure fractions and remove the solvent and residual triethylamine using a rotary evaporator. For final traces, use a high vacuum pump.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This method is ideal when a single solvent does not provide a sufficient purity or yield.

  • Solvent Selection: Identify a "solvent" in which your compound is highly soluble (e.g., Methanol, Ethyl Acetate, Acetone) and an "anti-solvent" in which it is poorly soluble but is miscible with the primary solvent (e.g., Water, Hexane, Diethyl Ether).

  • Dissolution: Place the crude solid in a flask. Heat the primary "solvent" and add it portion-wise to the crude material with stirring until the solid just dissolves. Use the absolute minimum volume required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick gravity filtration of the hot solution.

  • Induce Crystallization: While the solution is still warm, slowly add the "anti-solvent" dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (the saturation point).

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath or refrigerator for at least one hour.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent. Dry the crystals in a vacuum oven at a temperature appropriate for their stability.

Purity Assessment: A Multi-Technique Approach

No single technique is sufficient to confirm purity. A combination of methods is essential for a validated result.

Technique Purpose Typical Parameters & Interpretation
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and fraction purity.[6]Stationary Phase: Silica gel 60 F254 aluminum sheets.[7] Mobile Phase: Hexane/Ethyl Acetate or DCM/Methanol. Interpretation: A single, well-defined spot is indicative of high purity.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.[8]Column: C18 reverse-phase. Mobile Phase: Gradient of Water (often with 0.1% TFA or formic acid) and Acetonitrile or Methanol. Interpretation: Purity is determined by the area percentage of the main peak relative to the total peak area at a specific wavelength (e.g., 220 nm or 254 nm).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.[9]¹H and ¹³C NMR: Confirms the chemical structure. Integration of peaks in the ¹H NMR can help quantify impurities if their structure is known. Absence of signals from starting materials or solvents confirms purity.
Mass Spectrometry (MS) Molecular weight confirmation.Techniques: ESI, APCI. Interpretation: The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight of the target compound.[10]

By combining a logical troubleshooting approach with robust, optimized purification and analytical protocols, researchers can confidently overcome the challenges associated with purifying this compound intermediates.

References

  • Kim, Y.-J., Kwon, H.-J., Han, S.-Y., & Gong, Y.-D. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380–388. [Link]

  • Subramaniam, V. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology, 20(15), 6267-6281. [Link]

  • Kim, C., et al. (1999). Process for preparation of 2-aminothiazolecarboxamide derivatives.
  • Ayimbila, F., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Drapak, I. V., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]

  • (Reference not directly cited in the text but reviewed for background)
  • (Reference not directly cited in the text but reviewed for background)
  • Zhang, N., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(8), 1372-1393. [Link]

  • (Reference not directly cited in the text but reviewed for background)
  • Acar, Ç., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic chemistry, 80, 23-29. [Link]

  • (Reference not directly cited in the text but reviewed for background)
  • Lombardo, F., et al. (2009). Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • Vullo, D., et al. (2005). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Bioorganic & medicinal chemistry letters, 15(4), 971-976. [Link]

  • (Duplic
  • (Reference not directly cited in the text but reviewed for background)
  • Akella, V. R., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PloS one, 11(5), e0155047. [Link]

  • Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 855(1), 140-144. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 5-Amino-1,3-Thiazole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of cell permeability for 5-amino-1,3-thiazole-2-carboxamide derivatives. Our goal is to provide you with the causal logic behind experimental choices and robust, self-validating protocols to accelerate your research.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Inquiry

This section addresses common initial questions and provides a foundational understanding of the challenges and strategies associated with the permeability of this important chemical scaffold.

Q1: We've synthesized a novel this compound derivative, but our initial screens suggest poor cell permeability. What are the most likely causes?

A1: Poor cell permeability in novel compounds, including thiazole derivatives, is a frequent challenge in drug discovery.[1] The primary reasons are often rooted in the compound's physicochemical properties. Key factors include:

  • High Polar Surface Area (PSA): The presence of hydrogen bond donors and acceptors (like the amino and carboxamide groups on your scaffold) increases polarity, which can hinder passage through the lipophilic cell membrane.

  • Low Lipophilicity: An unfavorable partition coefficient (logP or logD) indicates the compound prefers an aqueous environment over the lipid bilayer of the cell membrane. While the thiazole ring itself has some lipophilic character, substituents can drastically alter this property.[2]

  • High Molecular Weight: Larger molecules (generally >500 Da) often exhibit lower passive diffusion, a common issue for complex derivatives.[3]

  • Charge: If the molecule is charged at physiological pH, its ability to cross the membrane via passive diffusion is significantly reduced.

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell, reducing intracellular concentration.[4][5]

Q2: What are the essential first steps to quantitatively assess the permeability of our compound series?

A2: A tiered approach using standard in vitro permeability assays is the recommended starting point.[1] This allows for cost-effective screening and provides increasingly detailed mechanistic insights.

  • Start with PAMPA: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive diffusion.[6][7] It's an excellent first screen to assess a compound's intrinsic ability to cross a lipid membrane without the complexities of active transport.[8]

  • Proceed to Caco-2 Assays: For promising candidates from PAMPA, the Caco-2 cell permeability assay is the next logical step.[9][10] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters.[5][11] It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport processes.[12]

Q3: What is the key difference between a PAMPA and a Caco-2 assay, and when should we use each one?

A3: The primary difference lies in their biological complexity.

  • PAMPA measures passive diffusion only . It uses an artificial lipid-infused membrane and is useful for early-stage screening to rank compounds based on their lipophilicity and ability to cross a lipid barrier. It is fast, inexpensive, and highly reproducible.[7][8]

  • Caco-2 assays measure both passive diffusion and active transport (including uptake and efflux).[5] This cell-based model is more physiologically relevant and can predict a compound's potential for oral absorption in humans.[13] A bidirectional Caco-2 assay (measuring transport from apical-to-basolateral and basolateral-to-apical) is crucial for identifying if your compound is a substrate of efflux pumps.[11]

Use PAMPA for initial library screening and structure-permeability relationship (SPR) studies. Use Caco-2 assays for lead candidates to gain a deeper understanding of their absorption mechanisms and potential drug-drug interactions.[8]

Q4: Our compound has poor aqueous solubility, which is confounding our permeability measurements. How can we address this?

A4: Poor solubility is a common issue, especially for lipophilic compounds designed for better permeability.[14] It can lead to artificially low permeability readings. To address this:

  • Use Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO (typically 1-5%) in the assay buffer is standard practice.[15] However, be cautious as high concentrations can disrupt membrane integrity.

  • Biorelevant Media: Consider using media that mimics the composition of intestinal fluids, which can improve the solubility of certain compounds.[14]

  • Formulation Strategies: For later-stage development, formulation approaches like creating amorphous solid dispersions or using lipid-based delivery systems can significantly enhance solubility and subsequent absorption.[16]

Q5: What are the main medicinal chemistry strategies to consider for improving the permeability of our thiazole carboxamide core?

A5: Several structural modifications can be explored. The key is to balance improved permeability with maintaining the desired biological activity.

  • Masking Polar Groups: The amino and carboxamide groups are key sites for modification. Converting the primary amine to a secondary or tertiary amine, or creating a prodrug by attaching a lipophilic, cleavable moiety, can reduce polarity.[3][17]

  • Backbone N-Methylation: N-methylation of backbone amides can improve permeability by reducing the number of hydrogen bond donors and inducing a more membrane-friendly conformation.[18][19][20]

  • Lipophilic Substituents: Adding lipophilic groups (e.g., alkyl or aryl groups) to the thiazole ring can increase logP, but this must be done judiciously to avoid excessive lipophilicity which can decrease solubility and increase metabolic clearance.[2]

  • Isosteric Replacement: Replacing a polar functional group with a less polar isostere that maintains key binding interactions can be effective. For example, isosteric replacement of the thiazole's sulfur with oxygen to form an oxazole has been shown to decrease lipophilicity and improve water solubility while maintaining antimicrobial activity in some scaffolds.[21]

Q6: Can formulation strategies help improve permeability without chemically modifying our lead compound?

A6: Absolutely. Formulation is a powerful tool, particularly for compounds in later development stages.

  • Permeation Enhancers: Certain excipients can reversibly open tight junctions in the intestinal epithelium, allowing for increased paracellular transport. Chitosan and its derivatives are well-studied examples.[22]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can facilitate its transport across the intestinal wall.[16]

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility and dissolution rate of a drug, thereby improving its concentration gradient for absorption.[22]

Part 2: Troubleshooting Guides - In-Depth Experimental Solutions

This section provides structured guidance for resolving specific experimental challenges you may encounter.

Guide 1: Issue - Low Permeability in PAMPA Assay
  • Observed Problem: Your this compound derivative shows a low effective permeability (Pₑ) value in the PAMPA assay, suggesting poor passive diffusion.

  • Troubleshooting Workflow:

    PAMPA_Troubleshooting start Low Pe in PAMPA Assay check_sol Is compound fully dissolved in donor well at t=0? start->check_sol check_psa Calculate Polar Surface Area (PSA) and logP/logD check_sol->check_psa Yes sol_issue Solubility Issue check_sol->sol_issue No high_psa PSA > 140 Ų ? check_psa->high_psa low_lipo logD < 1 ? check_psa->low_lipo strat1 Strategy 1: Medicinal Chemistry - Add lipophilic groups - Mask polar groups (prodrug) high_psa->strat1 Yes retest Synthesize Analogs or Reformulate & Retest high_psa->retest No low_lipo->strat1 Yes low_lipo->retest No strat2 Strategy 2: Formulation - Increase co-solvent % - Use solubility enhancers sol_issue->strat2 strat1->retest strat2->retest

    Caption: Troubleshooting workflow for low PAMPA permeability.

  • Causality and Actionable Solutions:

    • Confirm Solubility: Visually inspect the donor wells. If precipitation is observed, the permeability value is invalid. Solution: Re-run the assay with a higher percentage of co-solvent (e.g., increase DMSO from 1% to 5%) or at a lower compound concentration.[15]

    • Analyze Physicochemical Properties: Use computational tools to calculate the Polar Surface Area (PSA) and the distribution coefficient (logD at pH 7.4).

    • High PSA / Low Lipophilicity: If PSA is high (>140 Ų) or logD is low (<1), passive diffusion is likely limited. Solution: Prioritize medicinal chemistry efforts. Systematically modify the scaffold to mask hydrogen bond donors (e.g., N-alkylation of the amino group) or add small, lipophilic substituents to non-critical regions of the molecule to increase logD.[2][20]

Guide 2: Issue - Discrepancy Between PAMPA and Caco-2 Results
  • Observed Problem: Your compound showed moderate to high permeability in the PAMPA assay, but the Caco-2 permeability from apical to basolateral (Papp A→B) is low, and the efflux ratio (Papp B→A / Papp A→B) is high (>2).

  • Troubleshooting Workflow:

    Efflux_Troubleshooting start High PAMPA, Low Caco-2 (A→B) Efflux Ratio > 2 hypothesis Hypothesis: Active Efflux start->hypothesis experiment Run Bidirectional Caco-2 Assay with known efflux inhibitors (e.g., Verapamil for P-gp) hypothesis->experiment eval_er Evaluate Efflux Ratio (ER) in presence of inhibitor experiment->eval_er er_reduced ER significantly reduced? eval_er->er_reduced conclusion Conclusion: Compound is a substrate for the inhibited transporter (e.g., P-gp) er_reduced->conclusion Yes other_mech Conclusion: Efflux mediated by other transporters or other mechanisms at play er_reduced->other_mech No medchem Medicinal Chemistry Strategy: Modify structure to reduce transporter recognition conclusion->medchem

    Caption: Workflow to investigate and confirm active efflux.

  • Causality and Actionable Solutions:

    • Active Efflux is Likely: The combination of good passive diffusion (PAMPA) and poor net transport in a cell model (Caco-2) strongly indicates that your compound is being actively pumped out of the cells.[5][8] An efflux ratio greater than 2 is the standard indicator for this phenomenon.[11][23]

    • Confirm with Inhibitors: The most direct way to confirm this is to perform the bidirectional Caco-2 assay in the presence of known efflux transporter inhibitors.[24] For example, co-incubating your compound with Verapamil can determine if it is a P-gp substrate.[5] If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed the mechanism.

    • Medicinal Chemistry Strategy: If efflux is confirmed, structural modification is required. The goal is to disrupt the recognition of your compound by the transporter without losing target affinity. This can involve altering charge distribution, removing hydrogen bond acceptors/donors that are key for transporter binding, or increasing molecular rigidity.

Guide 3: Issue - Inconsistent Caco-2 Results and Poor Assay Integrity
  • Observed Problem: You are observing high well-to-well or day-to-day variability in your Caco-2 permeability data.

  • Data Table: Typical Quality Control Parameters for Caco-2 Assays

ParameterControl CompoundExpected Papp (x 10⁻⁶ cm/s)Acceptable RangeRationale
Monolayer Integrity Lucifer Yellow< 0.5< 1.0A fluorescent marker that cannot cross intact monolayers. High Papp indicates leaky junctions.[23]
Low Permeability Atenolol~0.50.2 - 1.0A well-characterized compound that crosses via the paracellular route.[11][23]
High Permeability Propranolol / Antipyrine> 20> 15Well-characterized compounds that cross via transcellular passive diffusion.[11]
Efflux Control Talinolol / DigoxinA→B: Low, B→A: HighEfflux Ratio > 3Known P-gp substrates used to confirm functional efflux transporter activity in the cell lot.[11][24]
  • Causality and Actionable Solutions:

    • Check Monolayer Integrity: The most common cause of variability is inconsistent monolayer integrity. Before and after each experiment, you must measure the Transepithelial Electrical Resistance (TEER). Low TEER values indicate that the cell junctions are not fully formed or have been compromised.[5][25] Solution: Discard plates with low TEER values. Ensure cells are cultured for the appropriate time (typically 18-22 days) to allow for full differentiation.[11]

    • Assess Compound Cytotoxicity: Your compound may be toxic to the Caco-2 cells, damaging the monolayer. Solution: Run a standard cytotoxicity assay (e.g., MTT) at the concentrations used in your permeability experiment. If toxic, you must run the permeability assay at a non-toxic concentration.

    • Verify Analytical Method: Ensure your LC-MS/MS method for quantifying the compound is robust and validated. Check for issues like poor recovery from the receiver plate, compound adsorption to plastic, or instability in the assay buffer over the incubation period. Solution: Always calculate percent recovery. A value outside of 70-130% suggests analytical issues that need to be resolved.[24]

Part 3: Protocols and Methodologies

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for screening compounds for passive gastrointestinal (GI) tract permeability.[6][7][26]

  • Prepare Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane. Sonicate until fully dissolved.

  • Coat Donor Plate: Using a multichannel pipette, carefully add 5 µL of the lipid solution to the membrane of each well of a 96-well PVDF filter donor plate. Allow it to impregnate the filter for 5 minutes.

  • Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS), pH 7.4, containing 5% DMSO.

  • Prepare Donor Solutions: Prepare 10 mM stock solutions of your test compounds in 100% DMSO. Dilute these stocks to a final concentration of 200 µM in PBS at pH 7.4. The final DMSO concentration should match the acceptor buffer (5%).

  • Start the Assay: Add 150 µL of the donor solution (test compound) to each well of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, create a reference standard from the initial donor solution.

  • Quantification: Analyze the concentration of the compound in the donor, acceptor, and reference samples using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability (Pₑ): Use the established equations to calculate the effective permeability coefficient.[27]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing both permeability and active efflux.[5][12][25]

  • Cell Seeding and Culture: Seed Caco-2 cells onto 24-well Transwell™ filter inserts at an appropriate density. Culture the cells for 18-22 days, changing the media every 2-3 days, to allow for the formation of a differentiated, polarized monolayer.

  • Verify Monolayer Integrity: Before the experiment, measure the TEER of each well. Only use wells that meet your pre-defined TEER threshold (e.g., >200 Ω·cm²).[25]

  • Prepare Buffers: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for both the apical (pH 6.5) and basolateral (pH 7.4) compartments to mimic the pH gradient of the intestine.

  • Prepare Dosing Solutions: Prepare dosing solutions of your test compound (e.g., at 10 µM) in the appropriate transport buffer. Also prepare solutions for your control compounds (e.g., atenolol, propranolol, and a known efflux substrate).

  • Initiate Transport (A→B):

    • Add 1.2 mL of fresh basolateral buffer to the receiver (bottom) chamber.

    • Remove the culture medium from the apical (top) chamber and replace it with 0.4 mL of the dosing solution.

  • Initiate Transport (B→A):

    • Add 0.4 mL of fresh apical buffer to the receiver (top) chamber.

    • Remove the culture medium from the basolateral (bottom) chamber and replace it with 1.2 mL of the dosing solution.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.

  • Sample Collection: At the end of the incubation, take aliquots from the receiver compartments of both A→B and B→A wells. Also, collect a sample from the initial dosing solution for recovery calculations.

  • Quantification and Calculation: Analyze all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.[12]

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Singh, S. et al. Caco2 assay protocol. Protocol Exchange. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • Creative Bioarray. In Vitro Permeability Assay. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Concept Life Sciences. Caco-2 Permeability. [Link]

  • BioIVT. Cell Permeability Assay. [Link]

  • Ali, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4877. [Link]

  • Hewitt, W. M., et al. (2017). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d -Amino Acids. Journal of medicinal chemistry, 60(17), 7266-7273. [Link]

  • Hassan, L. M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 18(9), e0291122. [Link]

  • Scott, J. S., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. MedChemComm, 10(6), 947-953. [Link]

  • Nagy, Z. K., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 15(4), 1177. [Link]

  • Guler, O. O., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic chemistry, 77, 101-105. [Link]

  • PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides. [Link]

  • Kim, Y. J., et al. (2017). Synthesis of 2-Amino-5-carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 19(6), 387-392. [Link]

  • Saunders, G. J., & Yudin, A. K. (2022). Property-Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles. Angewandte Chemie International Edition, 61(36), e202205569. [Link]

  • Enden, G., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & medicinal chemistry letters, 27(8), 1675-1685. [Link]

  • Zhao, S., et al. (2011). Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Journal of Chemical Research, 2011(7), 417-419. [Link]

  • El-Gamal, M. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29285-29302. [Link]

  • Swift, R. V., & Amaro, R. E. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4758-4767. [Link]

  • D'Souza, A., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Cell reports Physical science, 3(10), 101077. [Link]

  • Thotakura, N. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. UTEP ScholarWorks. [Link]

  • Baek, S., & Kim, D. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(5), 459-470. [Link]

  • Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-39. [Link]

  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]

  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(5), 629-642. [Link]

  • Slaninova, V., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. International Journal of Molecular Sciences, 23(21), 13540. [Link]

  • Wang, L., et al. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current drug metabolism, 19(12), 1021-1029. [Link]

  • Al-Ostath, R. A., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 21(1), 1-32. [Link]

  • Fatima, A., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. ACS Chemical Neuroscience. [Link]

  • Hassan, A. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1784. [Link]

  • PubChem. 2-Amino-1,3-thiazole-5-carboxamide. [Link]

Sources

addressing compound instability of 5-amino-1,3-thiazole-2-carboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Addressing Compound Instability in Solution

Welcome to the technical support center for 5-amino-1,3-thiazole-2-carboxamide and related aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering stability challenges with this important chemical scaffold. As a Senior Application Scientist, my goal is to provide you with the mechanistic insights and practical, field-tested protocols necessary to diagnose, troubleshoot, and mitigate the degradation of your compound, ensuring the integrity and reproducibility of your experimental results.

The 2-aminothiazole motif is a valuable pharmacophore found in numerous biologically active molecules and clinical drugs.[1][2] However, the inherent chemical reactivity of the 5-aminothiazole core can lead to significant instability in solution, posing a challenge for screening, development, and storage.[3][4] This guide will walk you through the common issues and their solutions in a direct question-and-answer format.

Section 1: Identifying and Understanding Instability

This section addresses the fundamental questions regarding the nature of this compound instability.

Q1: I prepared a stock solution of my 5-aminothiazole compound in DMSO, and after a short time, I'm seeing a loss of potency and the appearance of new peaks in my LC-MS analysis. What is happening?

This is a classic observation for this class of compounds. The 5-aminothiazole scaffold is susceptible to several degradation pathways, especially in solution.[4] The appearance of new peaks and loss of the parent compound signal that your molecule is chemically transforming. The primary culprits are often hydrolysis, oxidative processes, and dimerization or rearrangement reactions. Storing stock solutions, even at -20°C in DMSO, may not be sufficient to prevent degradation over time.[4] One of the key vulnerabilities is the amide group, which can undergo hydrolysis, particularly if exposed to acidic or basic conditions.[5][6]

Q2: What are the specific chemical reactions causing this degradation?

While the exact pathway is compound-specific, the 5-aminothiazole core is known for several key instability mechanisms:

  • Amide Hydrolysis: The carboxamide group at the 2-position is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid. This is a common degradation pathway for many pharmaceutical compounds.[7]

  • Dimroth Rearrangement: This is a well-documented rearrangement reaction for certain nitrogen-containing heterocycles, including those with an amino group adjacent to an endocyclic nitrogen.[8][9] Under thermal or pH stress, the thiazole ring can open and re-close, leading to an isomeric structure where the exocyclic amino group and the ring nitrogen have swapped places. This fundamentally alters the molecule's structure and biological activity.

  • Oxidation: The electron-rich aminothiazole ring can be susceptible to oxidation, leading to a variety of degradation products. This can be promoted by exposure to air (oxygen), trace metal ions, or peroxide impurities in solvents.

  • Dimerization/Oligomerization: Studies have shown that some 2-aminothiazoles can undergo dimerization or further reactions in DMSO stock solutions, leading to larger, often more complex, impurities.[4]

Q3: Can the solvent I use affect the stability?

Absolutely. The choice of solvent is critical. While DMSO is a common solvent for initial screening due to its high solubilizing power, it is not always inert. It can contain water, which facilitates hydrolysis, and can promote certain reactions. Aprotic solvents like acetonitrile (ACN) or anhydrous ethanol may offer better stability for short-term use, but this must be empirically determined. It is crucial to use high-purity, anhydrous solvents whenever possible.

Section 2: Proactive Stabilization Strategies

Understanding the problem is the first step. This section provides actionable strategies to prevent degradation before it compromises your experiments.

Q4: How can I prepare and store my stock solutions to maximize stability?

Based on the known degradation pathways, the following best practices are recommended:

ParameterRecommendationRationale
Solvent Choice Use anhydrous, high-purity aprotic solvents (e.g., Acetonitrile, Anhydrous Ethanol). Minimize use of DMSO for long-term storage.Reduces the risk of hydrolysis and solvent-mediated degradation.[4]
pH Control If aqueous buffers are required, maintain a neutral pH (6.5-7.5). Avoid strongly acidic or basic conditions.Minimizes the rate of acid- or base-catalyzed hydrolysis of the carboxamide.[6][7]
Temperature Store solutions at -80°C for long-term storage. For daily use, aliquot and store at -20°C to minimize freeze-thaw cycles.Low temperatures significantly slow down the kinetics of all degradation reactions.[10]
Atmosphere Prepare solutions under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.Protects against oxidative degradation from atmospheric oxygen.
Concentration Prepare concentrated stock solutions. Dilute to the final working concentration immediately before use.The rate of dimerization or other bimolecular reactions is concentration-dependent.
Q5: Are there any stabilizing agents or excipients I can add to my solutions?

Yes, formulation strategies can significantly enhance stability. Consider the following:

  • Antioxidants: For compounds susceptible to oxidation, the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial.

  • Buffers: As mentioned, using a phosphate or citrate buffer to maintain a stable neutral pH is critical in aqueous environments.

  • Lyophilization: For long-term storage, preparing the compound as a lyophilized (freeze-dried) powder, potentially with a bulking agent like mannitol, is the gold standard. The solid state dramatically restricts molecular mobility and prevents solution-phase degradation.

Section 3: Analytical Workflows for Troubleshooting

When instability is suspected, a systematic analytical approach is necessary to confirm it and identify the root cause. This section outlines how to conduct a forced degradation study and provides a troubleshooting workflow.

Q6: How do I definitively prove my compound is degrading and identify the byproducts?

A Forced Degradation Study (also known as stress testing) is the standard approach.[11][12][13] This involves intentionally exposing your compound to harsh conditions to accelerate degradation, allowing you to identify the resulting products and validate that your analytical method can detect them.

Protocol: Basic Forced Degradation Study
  • Preparation: Prepare solutions of your compound (e.g., at 1 mg/mL) in different stress conditions. Include a control sample stored under ideal conditions (e.g., -80°C in anhydrous ACN).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 50-60°C for 2-8 hours.[10]

    • Base Hydrolysis: 0.1 M NaOH at 50-60°C for 2-8 hours.[10]

    • Oxidation: 3% H₂O₂ at room temperature for 2-8 hours.

    • Thermal Stress: Incubate a solution at 60-70°C for 24-48 hours.

    • Photostability: Expose a solution to a calibrated light source according to ICH Q1B guidelines.[10]

  • Analysis: At set time points, neutralize the acid/base samples and dilute all samples to a suitable concentration. Analyze by a stability-indicating HPLC-UV method. A gradient method is typically required to separate the parent compound from its degradation products.

  • Peak Identification: Use High-Resolution Mass Spectrometry (LC-MS/MS or Q-TOF) to obtain accurate mass data for the new peaks, allowing you to propose molecular formulas and fragmentation pathways for the degradants.[14][15]

The goal is to achieve 5-20% degradation of the parent compound; if degradation is too rapid or slow, adjust the stress duration or temperature accordingly.[10] This study will confirm instability, reveal the primary degradation pathways, and prove your HPLC method is "stability-indicating."

Q7: Can you provide a workflow for troubleshooting observed instability?

Certainly. The following diagram outlines a logical progression from initial observation to resolution.

G cluster_0 Phase 1: Observation & Confirmation cluster_1 Phase 2: Identification & Mitigation cluster_2 Phase 3: Resolution A Observation: - Loss of biological activity - Inconsistent results - New LC-MS peaks B Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal) A->B C Analyze via Stability-Indicating HPLC-UV/MS Method B->C D Is significant degradation observed under any stress condition? C->D E Identify Degradation Pathway(s) (e.g., Hydrolysis, Oxidation) D->E Yes L No significant degradation. Investigate other experimental variables (e.g., assay interference, reagent quality). D->L No F Implement Proactive Stabilization Strategy E->F G Strategy: - Optimize pH (Buffer) - Change Solvent (Anhydrous) - Add Antioxidant - Lower Storage Temp (-80°C) - Lyophilize F->G H Re-test stability of new formulation F->H I Is stability acceptable? H->I J Proceed with experiments using validated stable formulation and storage protocol. I->J Yes K Compound is inherently unstable. Consider resynthesis or structural modification (medicinal chemistry). I->K No

Caption: Troubleshooting workflow for addressing compound instability.
Q8: What does a potential degradation pathway look like?

The diagram below illustrates a plausible degradation pathway involving hydrolysis of the carboxamide and a Dimroth-type rearrangement, two of the most likely transformations for this scaffold.

Caption: Plausible degradation pathways for 5-aminothiazole derivatives.

(Note: The images in the diagram above are placeholders representing the chemical structures.)

By understanding the inherent reactivity of the 5-aminothiazole scaffold and implementing these systematic troubleshooting and stabilization strategies, you can ensure the quality of your data and the success of your research and development programs.

References
  • Wikipedia. Dimroth rearrangement. [Link]

  • Zia-ur-Rehman, M., et al. (2018). Dimroth-type N/S-interchange of N-aminothioglycolurils in the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolones. RSC Advances.
  • Patsi, J., et al. (2018). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry.
  • Zia-ur-Rehman, M., et al. (2018). Dimroth-type N/S-interchange of N-aminothioglycolurils in the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolones. National Institutes of Health. [Link]

  • Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis.
  • Coriolis Pharma. Forced Degradation Studies. [Link]

  • Huynh-Ba, K. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Kumar, V. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Medicinal Research.
  • Wang, Y., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (2018). Progress in the Synthesis of 5-Aminothiazole Derivatives. [Link]

  • Wikipedia. Thiamine. [Link]

  • National Institutes of Health. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry.
  • Khalifa, M. E. (2017).
  • Vedantu. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]

  • National Institutes of Health. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
  • OUCI. (2023). Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment…. Current Analytical Chemistry.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj.
  • JOCPR. (2013). Synthesis of some new 5- substituted of -aminothiazoles. Journal of Chemical and Pharmaceutical Research.
  • PubMed. (2020). Development of novel aminothiazole-comprising 5-LO inhibitors. Future Medicinal Chemistry.
  • ResearchGate. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition.
  • MDPI. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.
  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Pamungkas, K. K. P. (n.d.).
  • Journal of the American Chemical Society. (1983). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde.
  • National Institutes of Health. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal.
  • Chemistry LibreTexts. (2021). 6.7: Hydrolysis of Thioesters, Esters, and Amides.
  • YouTube. (2019). mechanism of amide hydrolysis. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • PubMed. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Drug Design, Development and Therapy.

Sources

Validation & Comparative

A Comparative Guide to Dasatinib and its Core Scaffold, 5-amino-1,3-thiazole-2-carboxamide, as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Dasatinib, a clinically approved multi-kinase inhibitor, and its foundational chemical scaffold, 5-amino-1,3-thiazole-2-carboxamide. We will explore their distinct roles, from a versatile chemical template to a potent therapeutic agent, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Introduction: From a Privileged Scaffold to a Potent Drug

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of precision medicine. These molecules are designed to block the action of kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Dasatinib (Sprycel®) is a second-generation tyrosine kinase inhibitor approved by the FDA for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases resistant to imatinib.[1][2][3] It is a potent, multi-targeted inhibitor affecting a range of kinases crucial for tumor cell viability.[4]

The chemical backbone of Dasatinib is built upon a 2-aminothiazole core, specifically a This compound derivative.[5][6] This thiazole ring system is not an inhibitor in itself but serves as a "privileged scaffold" in medicinal chemistry. Its specific geometry and hydrogen-bonding capabilities make it an ideal template for designing potent and selective kinase inhibitors.[7][8] This guide will dissect the relationship between this foundational structure and the highly optimized, clinically successful drug derived from it.

Structural and Mechanistic Divergence

The journey from a simple chemical scaffold to a complex drug involves extensive structure-activity relationship (SAR) studies. The core thiazole provides the anchor, while extensive chemical modifications confer potency and target specificity.

Dasatinib is a complex molecule, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]-amino)]-1,3-thiazole-5-carboxamide, whose structure is engineered for high-affinity binding to the ATP pocket of multiple kinases.[9][10] Unlike first-generation inhibitors like imatinib which primarily recognize the inactive conformation of the BCR-ABL kinase, Dasatinib can bind to both the active and inactive conformations of the enzyme.[9][11] This contributes to its enhanced potency and its ability to overcome many imatinib-resistance mutations.[1]

The This compound scaffold is far simpler. Its value lies in its synthetic tractability and its ability to be elaborated with different functional groups to target various kinases.[12][13] For example, different derivatives based on the 1,3-thiazole-5-carboxylic acid scaffold have been identified as inhibitors of Casein Kinase 2 (CK2), demonstrating the versatility of this core structure.[14]

Mechanism of Action: ATP Competition

Both Dasatinib and inhibitors derived from the thiazole carboxamide scaffold are typically ATP-competitive. They are designed to occupy the ATP-binding site on the kinase's catalytic domain. This physical blockade prevents the transfer of a phosphate group from ATP to a substrate protein, thereby interrupting the downstream signaling cascade that promotes cell proliferation and survival.

cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action ATP ATP Kinase_Active Active Kinase ATP->Kinase_Active Substrate Substrate Protein Kinase_Active->Substrate Phosphorylation Kinase_Inactive Inactive Kinase Kinase_Active->Kinase_Inactive Phospho_Substrate Phosphorylated Substrate (Active) Substrate->Phospho_Substrate Downstream Downstream Signaling (Cell Proliferation, Survival) Phospho_Substrate->Downstream Dasatinib Dasatinib Dasatinib->Kinase_Active Binds to ATP Pocket

Caption: Experimental workflow for evaluating a kinase inhibitor candidate.

Conclusion and Future Outlook

This guide delineates the critical distinction between a foundational chemical scaffold and a highly optimized therapeutic agent.

  • This compound represents a versatile and 'privileged' starting point in medicinal chemistry. Its inherent properties make it an excellent template for designing novel kinase inhibitors, but it is not an inhibitor in its own right. Its ultimate biological activity is entirely contingent on the chemical moieties appended to it.

  • Dasatinib is the successful culmination of an extensive drug discovery program that began with a 2-aminothiazole template. [5]It is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action, a broad selectivity profile, and proven clinical efficacy in treating specific leukemias. [1][4] For researchers, this comparison underscores a fundamental principle of drug development: a promising scaffold is necessary but not sufficient. The journey to a successful drug like Dasatinib requires meticulous optimization to achieve the desired potency, selectivity, and pharmacokinetic properties. The protocols and data presented here provide a framework for scientists to rationally evaluate and advance their own novel compounds based on the thiazole carboxamide or other promising scaffolds.

References

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]

  • Feham, R., et al. (2011). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 117(10), 2845-2854. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Notes. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib? Patsnap Synapse. [Link]

  • K-Voss, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Lombardo, L. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • MDPI. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(11), 3185. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Drugs.com. (2023). Sprycel (dasatinib) FDA Approval History. Drugs.com. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]

  • Giansanti, P., et al. (2014). Rapid profiling of protein kinase inhibitors by quantitative proteomics. ACS Chemical Biology, 9(5), 1195-1203. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Pye, C. R., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. SLAS Discovery, 22(8), 955-961. [Link]

  • ResearchGate. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [Link]

  • Lee, J., et al. (2014). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 16(8), 421-426. [Link]

  • U.S. Food and Drug Administration. (2017). FDA approves dasatinib for pediatric patients with CML. FDA.gov. [Link]

  • ResearchGate. Kinome phylogenetic tree representing the target profiles of dasatinib... ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2015). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PLoS ONE, 10(7), e0132531. [Link]

  • Yarmoluk, S. M., et al. (2018). Discovery of 1,3-Thiazole-5-Carboxylic Acid Derivatives as Novel Casein Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 61(15), 6824-6834. [Link]

  • ResearchGate. (2015). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • DiscoveRx. dasatinib | DiscoveRx KINOMEscan® screen. DiscoveRx. [Link]

  • ResearchGate. (A) Chemical structure of dasatinib 2-amino-1,3-thiazole-5-carboxylic... ResearchGate. [Link]

  • OncLive. (2025). FDA Approves Generic Dasatinib Tablets for CML, ALL. OncLive. [Link]

  • Google Patents. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • Quintás-Cardama, A., et al. (2007). Dasatinib: a new step in molecular target therapy. Expert Opinion on Investigational Drugs, 16(5), 725-734. [Link]

  • Bantscheff, M., et al. (2012). Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. Journal of the American Chemical Society, 134(4), 2137-2145. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(31), 28247-28264. [Link]

  • Targeted Oncology. (2025). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Targeted Oncology. [Link]

  • Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(9), 1958-1965. [Link]

  • edX. IC50 Determination. edX. [Link]

  • CancerNetwork. (2025). FDA Issues CRL for Dasatinib in CML/ALL. CancerNetwork. [Link]

  • Ruprecht, B., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics, 13(11), 2751-2762. [Link]

  • XVIVO Scientific Animation. (2021). Gleevec | MOA Animation. YouTube. [Link]

Sources

A Comparative Guide to c-Met Inhibition: Foretinib vs. Advanced 5-amino-1,3-thiazole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The c-Met Receptor as a Pivotal Target in Oncology

The mesenchymal-epithelial transition (c-Met) receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling axis crucial for embryonic development, tissue regeneration, and wound healing.[1][2] In oncology, the dysregulation of this pathway through gene amplification, mutation, or protein overexpression is a well-documented driver of tumor growth, invasion, and metastasis.[3][4] This aberrant c-Met activation triggers a cascade of downstream signaling networks, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which collectively promote cell proliferation, survival, and motility.[1][3][5] Consequently, c-Met has emerged as a high-value target for therapeutic intervention in numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma.[4][6][7]

The development of small-molecule tyrosine kinase inhibitors (TKIs) represents a primary strategy for neutralizing hyperactive c-Met signaling.[6][8] This guide provides a detailed, data-driven comparison of two distinct approaches to c-Met inhibition: Foretinib (GSK1363089/XL880) , a clinically evaluated multi-kinase inhibitor, and a potent, next-generation preclinical candidate, Compound 51am , which is built upon a 5-amino-1,3-thiazole-2-carboxamide scaffold designed for improved selectivity.[9][10]

The c-Met Signaling Cascade

Understanding the downstream consequences of c-Met activation is fundamental to appreciating the mechanism of its inhibitors. Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation, creating docking sites for various intracellular effector proteins that propagate oncogenic signals.

cMet_Signaling Simplified c-Met Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binding & Dimerization GAB1 GAB1 cMet->GAB1 GRB2_SOS GRB2/SOS cMet->GRB2_SOS SRC SRC cMet->SRC STAT3 STAT3 cMet->STAT3 Direct Binding PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS FAK FAK SRC->FAK Transcription Gene Transcription STAT3->Transcription Invasion, Tubulogenesis AKT AKT PI3K->AKT AKT->Transcription Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Motility FAK->Transcription Migration

Caption: The c-Met signaling pathway activates key downstream cascades.

Inhibitor Profile: Foretinib (GSK1363089)

Foretinib is an orally bioavailable, ATP-competitive multi-kinase inhibitor.[11][12] Its development was predicated on the hypothesis that simultaneously targeting tumor proliferation (via c-Met) and angiogenesis (via VEGFR2) could yield a potent antitumor effect.[13]

  • Mechanism of Action: Foretinib is classified as a Type II inhibitor, binding to the ATP pocket of the kinase in its inactive "DFG-out" conformation.[14][15] This mode of binding often confers a longer target residence time.[16]

  • Kinase Selectivity: While potent against c-Met, foretinib's inhibitory activity extends to a range of other receptor tyrosine kinases, most notably VEGFR2 (KDR), but also RON, TIE-2, KIT, FLT3, and PDGFRβ.[13][17][18] This broad-spectrum activity can be a double-edged sword, contributing to efficacy in complex tumor environments but also potentially increasing off-target toxicities.[19]

  • Clinical Status: Foretinib has undergone extensive clinical evaluation in various solid tumors, including papillary renal cell carcinoma, head and neck cancer, and gastric cancer.[13][19][20][21] While it has demonstrated biological activity and clinical responses in certain patient populations, it has also failed to meet primary endpoints in some Phase II trials.[20][22]

Inhibitor Profile: this compound Derivatives (Compound 51am)

The this compound structure serves as a key pharmacophore or building block in the rational design of novel c-Met inhibitors.[9][23] This scaffold is part of a deliberate effort to develop highly potent and more selective Type II c-Met inhibitors to improve upon the therapeutic window of earlier multi-kinase agents.[10] Compound 51am has emerged from these efforts as a highly promising preclinical candidate.[9][24]

  • Design Strategy: The design incorporates the thiazole-carboxamide moiety as a linker, optimized to interact with the hinge region of the c-Met kinase domain in its inactive conformation.[10] The goal of this design strategy is to maximize potency against c-Met while minimizing interactions with other kinases, particularly VEGFR2, to dissociate anti-proliferative effects from anti-angiogenic ones.

  • Mechanism of Action: Like foretinib, compound 51am and its analogues were designed as Type II c-Met inhibitors.[10]

  • Preclinical Profile: In biochemical and cellular assays, compound 51am demonstrates potent inhibition of c-Met kinase activity and effectively suppresses the proliferation of c-Met-dependent cancer cell lines.[9][25] Mechanistic studies show it induces cell cycle arrest and apoptosis in these cells.[24][25]

Head-to-Head Performance Comparison

The decision to advance a c-Met inhibitor into clinical development hinges on a careful evaluation of its potency, selectivity, and cellular efficacy. Below, we compare the experimental data for foretinib and the representative thiazole-carboxamide derivative, 51am.

Biochemical Potency (In Vitro Kinase Inhibition)

The half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay is a primary measure of a compound's direct potency against its target kinase.

CompoundTarget KinaseIC50 (nM)Reference(s)
Foretinib c-Met 0.4 [18]
KDR (VEGFR2)0.9[18]
Ron3.0[18]
Flt-32.8[18]
c-Kit13[18]
Compound 51am c-Met 2.54 [9][10]
Other kinasesData not specified in detail, but design strategy aimed for c-Met selectivity.[10][24]

Analysis: Both compounds exhibit potent, low-nanomolar inhibition of c-Met. Foretinib is exceptionally potent but also shows comparable, sub-nanomolar to low-nanomolar inhibition of KDR (VEGFR2) and other kinases, confirming its multi-targeted profile.[18] Compound 51am is also highly potent against c-Met, and while comprehensive selectivity data is less available, the research highlights its design as a more selective inhibitor.[9][10] This difference is critical: for tumors driven primarily by c-Met signaling, the selectivity of 51am could offer a more targeted therapeutic effect with fewer off-target toxicities.[7]

Cellular Activity & Efficacy

Comparing the effects of these inhibitors on cancer cell lines provides insight into their biological activity in a more complex system. The MKN-45 gastric cancer cell line, which features c-Met gene amplification, is a standard model for evaluating c-Met inhibitors.[9][20]

CompoundCell LineAssayResultReference(s)
Foretinib MKN-45 (Gastric)ProliferationInhibition of HGF-mediated proliferation[20]
HCC78 (NSCLC)Colony FormationPotent inhibition[26]
Compound 51am MKN-45 (Gastric)Cytotoxicity (IC50)0.011 µM[9]
MKN-45 (Gastric)Apoptosis InductionDose-dependent increase[24][25]
MKN-45 (Gastric)Cell Cycle ArrestG2/M phase arrest[25]

Analysis: Both inhibitors demonstrate potent activity in c-Met-driven cancer cell lines. Foretinib effectively blocks proliferation and colony formation.[20][26] Compound 51am shows remarkable cytotoxicity against MKN-45 cells with an IC50 of 11 nM and has been shown to induce both apoptosis and cell cycle arrest, confirming its mechanism of action extends beyond simple enzymatic inhibition to produce definitive anti-cancer effects at the cellular level.[9][25]

Experimental Workflow: In Vitro c-Met Kinase Assay

To ensure the trustworthiness of inhibition data, a robust and reproducible experimental protocol is essential. The following is a standardized, step-by-step methodology for an in vitro c-Met kinase assay, commonly used to determine the IC50 of investigational compounds. This protocol is based on a luminescence-based ADP detection method.

Kinase_Assay_Workflow Workflow for an In Vitro c-Met Kinase Assay cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis P1 Prepare serial dilutions of inhibitor compound (e.g., Foretinib) in appropriate buffer (e.g., with DMSO). P2 Prepare Master Mix: - 1x Kinase Assay Buffer - ATP (e.g., 10 µM) - Substrate (e.g., Poly(Glu,Tyr)) R1 Dispense inhibitor dilutions (2.5 µL) and controls into 96-well plate. P2->R1 R2 Add Master Mix (12.5 µL) to all wells. R1->R2 R3 Thaw recombinant c-Met enzyme on ice. Dilute to working concentration. R2->R3 R4 Initiate reaction by adding diluted c-Met enzyme (10 µL) to all wells except 'Blank'. R3->R4 R5 Incubate plate at 30°C for 45-60 minutes. R4->R5 D1 Add ADP-Glo™ Reagent (25 µL) to stop kinase reaction and deplete remaining ATP. R5->D1 D2 Incubate at room temperature for 40 minutes. D1->D2 D3 Add Kinase Detection Reagent (50 µL) to convert ADP to ATP and generate luminescent signal. D2->D3 D4 Incubate at room temperature for 30 minutes in the dark. D3->D4 A1 Read luminescence on a microplate reader. D4->A1 A2 Subtract 'Blank' from all readings. Calculate % inhibition relative to 'Positive Control' (enzyme, no inhibitor). A1->A2 A3 Plot % inhibition vs. log[inhibitor] and fit to a dose-response curve to determine IC50 value. A2->A3

Caption: A typical workflow for determining inhibitor potency in vitro.

Detailed Protocol: c-Met In Vitro Kinase Assay (ADP-Glo™ Format)

Causality: This assay quantifies enzyme activity by measuring the amount of ADP produced, which is directly proportional to kinase activity. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test inhibitor (Foretinib or Compound 51am) in a buffer containing a constant percentage of DMSO (e.g., 1%).[27] The concentrations should be 10-fold higher than the desired final concentrations to account for dilution in the final reaction.

  • Reaction Setup:

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a generic tyrosine kinase substrate like Poly(Glu,Tyr).[27][28]

    • In a white 96-well plate, add 2.5 µL of the diluted inhibitor to the "Test Inhibitor" wells.[27]

    • Add 2.5 µL of the diluent solution (buffer with DMSO) to the "Positive Control" and "Blank" wells.[27]

    • Add 12.5 µL of the Master Mix to all wells.[27]

    • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[27]

  • Initiation of Kinase Reaction:

    • Thaw purified, recombinant human c-Met kinase domain on ice.[29]

    • Dilute the c-Met enzyme to the appropriate working concentration in 1x Kinase Assay Buffer.

    • Initiate the reaction by adding 10 µL of the diluted c-Met enzyme to the "Positive Control" and "Test Inhibitor" wells. The final reaction volume is 25 µL.[27]

    • Incubate the plate at 30°C for 45-60 minutes.[27][28]

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the unconsumed ATP.[28]

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the c-Met reaction into ATP, which then fuels a luciferase/luciferin reaction to produce light.[28]

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (100% activity) and "Blank" (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Conclusion and Scientific Perspective

This comparative analysis reveals two distinct but powerful strategies for c-Met inhibition.

Foretinib represents a well-characterized, multi-kinase inhibitor that has demonstrated clinical activity.[13][22] Its strength lies in its ability to simultaneously block multiple oncogenic pathways (c-Met and VEGFR2), which may be advantageous in tumors where resistance mechanisms or pathway crosstalk are significant.[13][19] However, this lack of selectivity can also lead to a challenging side-effect profile, a common issue with multi-targeted TKIs.[22]

The This compound derivative, 51am , exemplifies a modern, structure-guided approach to drug design.[9][10] It achieves comparable, if not superior, cellular potency in c-Met amplified models while being engineered for greater selectivity.[9] This precision targeting holds the promise of a wider therapeutic window, potentially leading to better tolerability and efficacy in patient populations whose tumors are strongly addicted to the c-Met signaling pathway.[7]

For researchers and drug development professionals, the choice between these approaches is context-dependent. A multi-kinase inhibitor like foretinib may be explored in settings of acquired resistance or for tumor types reliant on multiple RTKs. In contrast, a highly selective inhibitor like 51am is an ideal candidate for biomarker-driven clinical trials, targeting patients with confirmed c-Met amplification or activating mutations where maximal on-target inhibition with minimal off-target effects is desired. The evolution from broad-spectrum agents like foretinib to precision molecules like 51am reflects the maturation of targeted cancer therapy.

References

  • Jo, M. et al. (2020). An overview of the c-MET signaling pathway. Translational Lung Cancer Research. Available at: [Link]

  • Zillhardt, M. et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research. Available at: [Link]

  • Peruzzi, B. & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. Available at: [Link]

  • AbbVie Inc. (n.d.). c-MET. AbbVie Science. Available at: [Link]

  • Peruzzi, B. & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. Available at: [Link]

  • Ma, P. C. et al. (2020). An overview of the c-MET signaling pathway. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Foretinib. PubChem. Available at: [Link]

  • Eder, J. P. et al. (2010). A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. Clinical Cancer Research. Available at: [Link]

  • Enzymlogic (n.d.). Affinity doesn't tell the whole story of MET inhibitor Foretinib. Enzymlogic. Available at: [Link]

  • Eder, J. P. et al. (2010). A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. PubMed. Available at: [Link]

  • Ladds, G. et al. (2010). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. Available at: [Link]

  • Wikipedia (n.d.). c-Met inhibitor. Wikipedia. Available at: [Link]

  • Bradley, C. A. et al. (2018). Have clinical trials properly assessed c-Met inhibitors? Oncotarget. Available at: [Link]

  • Lee, D. et al. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Expert Opinion on Drug Discovery. Available at: [Link]

  • Taylor & Francis (n.d.). C-Met inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Davare, M. A. et al. (2013). Foretinib is a potent inhibitor of oncogenic ROS1 fusion proteins. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Massive Bio (2023). Foretinib. Massive Bio. Available at: [Link]

  • Lee, S. J. et al. (2019). Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling. Anticancer Research. Available at: [Link]

  • Sequist, L. V. et al. (2012). Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. Investigational New Drugs. Available at: [Link]

  • Choueiri, T. K. (2013). Foretinib (XL880): c-MET Inhibitor with Activity in Papillary Renal Cell Cancer. Current Oncology Reports. Available at: [Link]

  • Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. Available at: [Link]

  • Reaction Biology (n.d.). c-MET (L1195F) Kinase Assay Service. Reaction Biology. Available at: [Link]

  • Vasta, J. D. et al. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Padda, S. K. & Wakelee, H. A. (2012). MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational Lung Cancer Research. Available at: [Link]

  • Reaction Biology (n.d.). MET Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link]

  • Vasta, J. D. et al. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. Available at: [Link]

  • BPS Bioscience (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Reaction Biology (n.d.). MET Kinase Assay. ResearchGate. Available at: [Link]

  • Cui, J. J. et al. (2011). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry. Available at: [Link]

  • BPS Bioscience (n.d.). Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Lee, S. J. et al. (2021). Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE. Available at: [Link]

  • Barlin, Y. et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 5-Amino-1,3-Thiazole-2-Carboxamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 5-amino-1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors. This guide provides an in-depth comparison of various analogs, elucidating the critical structure-activity relationships (SAR) that govern their biological activity. By understanding the causal relationships between structural modifications and inhibitory potency, researchers and drug development professionals can make more informed decisions in the design of next-generation therapeutics.

The 2-Aminothiazole Core: A Versatile Kinase Binding Moiety

The 2-aminothiazole motif is a cornerstone of many kinase inhibitors, including the FDA-approved drug Dasatinib, a potent pan-Src family kinase inhibitor.[1] Its prevalence stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The core structure provides a rigid framework for the strategic placement of substituents that can enhance potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structural Modifications

The biological activity of this compound analogs is profoundly influenced by substitutions at three primary positions: the N-2 position of the amino group, the carboxamide nitrogen, and to a lesser extent, the C-4 position of the thiazole ring.

The Critical Role of the N-2 Substituent

The substituent at the N-2 position of the aminothiazole is a major determinant of kinase inhibitory activity. This position often accommodates larger, heterocyclic ring systems that can engage in additional interactions within the kinase domain.

For instance, in the development of Dasatinib, a 2-chloro-6-methylphenyl group at this position was found to be optimal for potent pan-Src kinase inhibition.[1] Further studies have explored a variety of heteroaryl groups, demonstrating that this position is highly amenable to modification to achieve desired selectivity profiles. A series of substituted 2-(aminoheteroaryl)-thiazole-5-carboxamide analogs were synthesized as potent inhibitors of the Src-family kinase p56Lck, with some compounds showing excellent in vivo efficacy.[2]

Impact of Carboxamide Substitutions on Potency and Selectivity

The carboxamide moiety at the C-5 position of the thiazole ring provides another crucial point for diversification. The nature of the substituent on the carboxamide nitrogen can significantly impact the compound's interaction with the target kinase and its overall cellular activity.

A study on 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) revealed that a cyclopropylamide at this position resulted in a potent inhibitor with sub-micromolar activity in a peripheral blood lymphocyte (PBL) proliferation assay.[3] This highlights the importance of the size, shape, and electronic properties of this substituent.

In the context of anticancer drug discovery, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of Dasatinib. One compound from this series exhibited potent and selective antiproliferative activity against human K562 leukemia cells.[4]

Modifications at the Thiazole C-4 Position

While less frequently modified, substitutions at the C-4 position of the thiazole ring can also influence biological activity. In a series of 2-aminothiazoles developed as anti-mycobacterial agents, the 2-pyridyl moiety at the C-4 position was found to be intolerant to modification, suggesting its critical role in binding to the target.[5] However, in other scaffolds, this position can be a point for introducing groups to fine-tune physicochemical properties.

Quantitative Comparison of Analog Performance

The following table summarizes the in vitro activity of representative this compound analogs and related thiazole carboxamides against various kinases and cancer cell lines. This data provides a quantitative basis for comparing the efficacy of different structural modifications.

Compound IDN-2 SubstituentCarboxamide SubstituentTarget Kinase(s)IC50 (nM)Antiproliferative Activity (Cell Line)IC50 (µM)Reference
Dasatinib (BMS-354825) 2-chloro-6-methylphenylN-(2-hydroxyethyl)piperazinylpan-Src, Bcr-Abl<1K562<0.001[1]
Compound 21 (Liu et al.) Based on DasatinibPhenylamideNot specifiedNot specifiedK56216.3[4]
Compound 11d (Wityak et al.) UnspecifiedCyclopropylamideLck<1000 (in PBL assay)Not specifiedNot specified[3]
Compound 51am (Wang et al.) Complex heterocyclic systemSubstituted anilinec-Met2.54MKN-45Not specified[6]
Compound 5m (Luo et al.) PhenylN-(1-amino-3-phenylpropan-2-yl)Akt1, Akt325, 24Prostate cancer cellsNot specified[7]
Compound 6f (Li et al.) Modified Osimertinib scaffoldNot specifiedNot specifiedNot specifiedHuman lung cancer, Breast cancer0.48, 3.66[8]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of these analogs often follows a convergent strategy, with the key step being the Hantzsch thiazole synthesis.

Step 1: Synthesis of the Thiazole Core

  • React an appropriate α-haloketone with a substituted thiourea in a suitable solvent such as ethanol.

  • Heat the reaction mixture to reflux to facilitate the cyclization and formation of the 2-aminothiazole ring.

  • Purify the resulting 2-aminothiazole derivative by crystallization or column chromatography.

Step 2: Carboxamide Formation

  • Hydrolyze the ester group at the C-5 position of the thiazole to the corresponding carboxylic acid.

  • Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to the acid chloride.

  • React the activated carboxylic acid with the desired amine to form the final carboxamide analog.

  • Purify the final product using standard chromatographic techniques.

In Vitro Kinase Inhibition Assay

Protocol:

  • Prepare a solution of the test compound at various concentrations.

  • In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound to the reaction mixture and incubate at a specific temperature for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Structure-Activity Relationships and Workflows

SAR_Flowchart cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Scaffold Thiazole Core N2_Sub N-2 Substituent Carboxamide_Sub Carboxamide Substituent C4_Sub C-4 Substituent Potency Potency (IC50) N2_Sub->Potency Major Impact Selectivity Selectivity Profile N2_Sub->Selectivity Major Impact Carboxamide_Sub->Potency Significant Impact PK_Props Pharmacokinetics Carboxamide_Sub->PK_Props Significant Impact C4_Sub->Potency Minor Impact Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Mat Starting Materials Hantzsch Hantzsch Thiazole Synthesis Start_Mat->Hantzsch Amide_Coup Amide Coupling Hantzsch->Amide_Coup Purification Purification Amide_Coup->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis

Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold remains a highly fruitful area for the discovery of novel kinase inhibitors. The extensive SAR data accumulated to date provides a clear roadmap for the design of next-generation analogs with improved potency, selectivity, and drug-like properties. Future efforts in this field will likely focus on leveraging computational modeling to refine substituent choices, exploring novel heterocyclic systems for the N-2 position, and optimizing pharmacokinetic profiles to develop clinically viable drug candidates. The versatility of this scaffold ensures its continued relevance in the ongoing quest for targeted cancer therapies and other kinase-driven diseases.

References

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-18. [Link]

  • Liu, X. H., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451-458. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010. [Link]

  • Chen, P., et al. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(24), 6061-6066. [Link]

  • Luo, Y., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1047-1051. [Link]

  • Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 17(10), 1251-1260. [Link]

  • Ananthan, S., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 21(16), 4876-4880. [Link]

Sources

In Vivo Efficacy of 5-Amino-1,3-Thiazole-2-Carboxamide Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, the 5-amino-1,3-thiazole-2-carboxamide scaffold has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas, most notably in oncology. This guide provides a comprehensive analysis of the in vivo efficacy of select this compound derivatives and related compounds, offering a comparative overview of their performance in preclinical cancer models. We will delve into the experimental data supporting their antitumor activity, detail the methodologies employed in these pivotal studies, and explore the underlying mechanisms of action that drive their therapeutic effects.

A Comparative Analysis of In Vivo Antitumor Efficacy

The true measure of a potential therapeutic agent lies in its performance within a living system. Here, we compare the in vivo efficacy of two notable thiazole derivatives that have demonstrated significant antitumor activity in well-established murine cancer models.

DerivativeAnimal ModelCancer TypeDosing RegimenKey Efficacy EndpointsReference
Compound 25a (2-aminothiazole derivative) PC-3 Mouse XenograftProstate Cancer30 mg/kg49.0% Tumor Growth Inhibition[1]
BTHP (1,3-thiazole analog) Ehrlich Ascites Carcinoma (EAC)Ascitic Tumor5 mg/kg/day for 14 days38% reduction in viable EAC cells; 131.25% increase in lifespan[2]

Expert Analysis: The data presented in this table highlights the potential of thiazole-based compounds in curbing tumor progression. Compound 25a, a 2-aminothiazole derivative, exhibits a notable 49.0% tumor growth inhibition in a PC-3 human prostate cancer xenograft model at a dose of 30 mg/kg[1]. This model is particularly relevant as PC-3 cells are known to be androgen-independent, representing a more aggressive and difficult-to-treat form of prostate cancer. The significant reduction in tumor growth suggests that this compound effectively targets pathways crucial for the proliferation of these cancer cells.

In a different, yet equally informative model, the 1,3-thiazole analog BTHP demonstrated impressive efficacy in the Ehrlich Ascites Carcinoma (EAC) model. The EAC model is a rapidly growing tumor model that allows for the straightforward assessment of viable tumor cell count and the impact on the host's lifespan. A daily dose of 5 mg/kg of BTHP over 14 days resulted in a 38% decrease in the number of viable cancer cells and, remarkably, more than doubled the lifespan of the treated mice[2]. This dual effect on both tumor burden and survival is a strong indicator of the compound's therapeutic potential.

Unveiling the Mechanisms of Action: A Multi-Targeted Approach

The antitumor efficacy of this compound derivatives stems from their ability to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These compounds often act as inhibitors of critical cellular enzymes, including Src-family kinases and histone deacetylases (HDACs).

Inhibition of Src-Family Kinases

The 2-aminothiazole core has been identified as a novel and effective template for the development of Src-family kinase inhibitors.[3] Src kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including cell growth, adhesion, and migration.[4] In many cancers, Src kinases are aberrantly activated, leading to uncontrolled cell proliferation and metastasis.

dot

Src_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation Integrin Integrin Integrin->Src Activation Proliferation Cell Proliferation Src->Proliferation Survival Cell Survival Src->Survival Metastasis Metastasis Src->Metastasis Thiazole_Derivative 5-Amino-1,3-thiazole-2- carboxamide Derivative Thiazole_Derivative->Src Inhibition

Caption: Inhibition of the Src signaling pathway by this compound derivatives.

Histone Deacetylase (HDAC) Inhibition

Certain thiazole derivatives, particularly those incorporating a hydroxamic acid moiety, have shown potent inhibitory activity against histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they promote a more condensed chromatin structure, leading to transcriptional repression of key tumor suppressor genes.[6] HDAC inhibitors reverse this process, leading to the re-expression of these genes and subsequently inducing cell cycle arrest and apoptosis in cancer cells.

dot

HDAC_Inhibition Thiazole_Derivative Thiazole-based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) Thiazole_Derivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action of thiazole-based HDAC inhibitors.

Experimental Protocols: A Guide to In Vivo Efficacy Studies

To ensure the reproducibility and validity of in vivo efficacy studies, a meticulous and well-documented experimental protocol is paramount. Below are detailed methodologies for the two animal models discussed in this guide.

PC-3 Mouse Xenograft Model for Prostate Cancer

The PC-3 xenograft model is a widely used and accepted model for studying androgen-independent prostate cancer.

Step-by-Step Methodology:

  • Cell Culture: PC-3 human prostate cancer cells are cultured in an appropriate medium (e.g., F-12K medium supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Husbandry: Immunocompromised mice (e.g., nude or NOD/SCID mice), typically 6-8 weeks old, are used. They are housed in a sterile environment with ad libitum access to food and water.

  • Tumor Cell Inoculation: A suspension of PC-3 cells (typically 1 x 10^7 cells in a volume of 0.1-0.2 mL) is mixed with an equal volume of Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

  • Drug Administration: The this compound derivative (e.g., Compound 25a) is administered to the treatment group at the specified dose and route (e.g., 30 mg/kg, oral gavage or intraperitoneal injection) according to the study design. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated as: [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.

  • Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity.

Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a rapid and reliable method for assessing the in vivo anticancer activity of test compounds.

Step-by-Step Methodology:

  • EAC Cell Propagation: EAC cells are maintained in the peritoneal cavity of Swiss albino mice by serial intraperitoneal transplantation.

  • Animal Groups: Healthy Swiss albino mice are divided into control and treatment groups.

  • Tumor Inoculation: A known number of viable EAC cells (e.g., 2 x 10⁶ cells) is injected intraperitoneally into each mouse.

  • Treatment Protocol: 24 hours after tumor inoculation, the treatment group receives the test compound (e.g., BTHP at 5 mg/kg/day) intraperitoneally for a specified duration (e.g., 14 days). The control group receives the same volume of vehicle.

  • Efficacy Assessment:

    • Viable Tumor Cell Count: After the treatment period, the ascitic fluid is collected from the peritoneal cavity, and the number of viable tumor cells is counted using a hemocytometer and the trypan blue exclusion method.

    • Lifespan: The lifespan of the animals in each group is monitored, and the percentage increase in lifespan is calculated as: [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

  • Data Analysis: The results are statistically analyzed to determine the significance of the observed differences between the treated and control groups.

dot

InVivo_Workflow Start Start: Animal Model Selection Cell_Culture Tumor Cell Culture & Preparation Start->Cell_Culture Inoculation Tumor Cell Inoculation (Subcutaneous or Intraperitoneal) Cell_Culture->Inoculation Tumor_Growth Tumor Growth Monitoring Inoculation->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization Treatment Treatment with Thiazole Derivative vs. Vehicle Control Randomization->Treatment Efficacy_Measurement Efficacy Measurement: - Tumor Volume/Weight - Viable Cell Count - Lifespan Treatment->Efficacy_Measurement Data_Analysis Data Analysis & Interpretation Efficacy_Measurement->Data_Analysis End End of Study Data_Analysis->End

Caption: A generalized workflow for in vivo efficacy studies of anticancer agents.

Conclusion and Future Directions

The in vivo data presented in this guide strongly support the continued development of this compound derivatives as a promising class of anticancer agents. Their demonstrated efficacy in diverse and clinically relevant animal models, coupled with their multi-targeted mechanisms of action, underscores their therapeutic potential. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo performance and minimize potential off-target effects. Furthermore, exploring combination therapies with existing chemotherapeutic agents could unlock synergistic effects and provide more durable clinical responses. As our understanding of the intricate signaling networks that drive cancer progression deepens, the rational design of next-generation thiazole-based therapeutics holds the key to developing more effective and personalized cancer treatments.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation. PubMed Central. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

  • Src family kinases as therapeutic targets for cancer. PubMed. [Link]

  • Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. PubMed. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]

Sources

Validating the Anticancer Potential of the 5-Amino-1,3-thiazole-2-carboxamide Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in the design of numerous therapeutic agents.[1] In oncology, thiazole-containing compounds have demonstrated significant promise, with several derivatives exhibiting potent antitumor activities. This guide provides a comprehensive validation of the 5-amino-1,3-thiazole-2-carboxamide core as a promising pharmacophore for the development of novel anticancer agents. While direct and extensive preclinical data on the unsubstituted parent compound remains limited in publicly accessible literature, a wealth of information on its derivatives underscores the immense potential of this chemical scaffold. Herein, we will explore the anticancer activity of key this compound derivatives, compare their efficacy with established chemotherapeutic agents, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Anticancer Efficacy: Thiazole Derivatives vs. Standard Chemotherapeutics

To contextualize the anticancer potential of the this compound scaffold, we compare the in vitro cytotoxic activity of its representative derivatives with the well-established chemotherapeutic drugs, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, and the data presented below is collated from various preclinical studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.[2]

Compound/DrugCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 1 (2-(benzylthio)-5-amino-thiazole-4-carboxamide derivative, DDO-5413)A549 (Lung Carcinoma)Good Activity (Specific IC50 not provided)[3]
HCT116 (Colon Carcinoma)Good Activity (Specific IC50 not provided)[3]
HepG2 (Hepatocellular Carcinoma)Good Activity (Specific IC50 not provided)[3]
MDA-MB-231 (Breast Cancer)Noteworthy Activity[3]
MCF-7 (Breast Cancer)Noteworthy Activity[3]
Thiazole Derivative 2 (2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative 8c)A549 (Lung Carcinoma)Good Inhibition at 5 µg/mL[4]
Doxorubicin A549 (Lung Carcinoma)> 20[5][6]
HCT116 (Colon Carcinoma)Not Available
HepG2 (Hepatocellular Carcinoma)12.2[5][6]
MDA-MB-231 (Breast Cancer)Not Available
MCF-7 (Breast Cancer)2.5[5][6]
Cisplatin A549 (Lung Carcinoma)~10-20 (varies significantly)[7]
HCT116 (Colon Carcinoma)Not Available
HepG2 (Hepatocellular Carcinoma)Highly variable[2]
MCF-7 (Breast Cancer)Highly variable[2]

Interpretation of Comparative Data:

The data suggests that derivatives of the this compound scaffold exhibit promising anticancer activity, in some cases, potentially exceeding the potency of standard drugs like Doxorubicin against certain cancer cell lines. For instance, while A549 lung cancer cells show resistance to Doxorubicin (IC50 > 20 µM), thiazole derivatives have demonstrated significant inhibitory effects.[4][5][6] However, the high variability in reported IC50 values for Cisplatin underscores the importance of standardized testing conditions for accurate comparisons.[2]

Mechanism of Action: Unraveling the Anticancer Effects of Thiazole Derivatives

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation. The primary mechanisms identified include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Several studies have shown that thiazole derivatives can trigger the apoptotic cascade in cancer cells. This is a crucial mechanism for an effective anticancer agent, as it leads to the safe and efficient elimination of malignant cells. The apoptotic process is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both culminating in the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Thiazole derivatives have been observed to halt the cell cycle at specific checkpoints, preventing cancer cells from progressing through the division process. This cell cycle arrest can provide an opportunity for DNA repair mechanisms to act or, if the damage is too severe, can trigger apoptosis.

G cluster_0 Cellular Response to Thiazole Derivatives Thiazole Derivative Thiazole Derivative Cancer Cell Cancer Cell Thiazole Derivative->Cancer Cell Targets key cellular pathways Apoptosis Apoptosis Cancer Cell->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Induces Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation G Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Add Test Compounds Add Test Compounds Incubate 24h->Add Test Compounds Incubate 48-72h Incubate 48-72h Add Test Compounds->Incubate 48-72h Add MTT Solution Add MTT Solution Incubate 48-72h->Add MTT Solution Incubate 4h Incubate 4h Add MTT Solution->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

While the direct anticancer profile of the parent this compound molecule requires further investigation, the extensive research on its derivatives strongly supports the validation of this scaffold as a highly promising starting point for the development of novel anticancer therapeutics. The demonstrated ability of these derivatives to induce apoptosis and cause cell cycle arrest in various cancer cell lines, in some cases with superior potency to existing drugs, warrants continued exploration. Future research should focus on a systematic structure-activity relationship (SAR) study of the core scaffold to identify key structural features that enhance anticancer activity and selectivity. Furthermore, in vivo studies using animal models are essential to evaluate the therapeutic efficacy and pharmacokinetic properties of the most promising lead compounds. The detailed protocols provided in this guide offer a robust framework for researchers to conduct these critical validation studies, paving the way for the potential clinical translation of this exciting class of anticancer agents.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12293. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566. [Link]

  • Design, synthesis and anti-tumor activity of novel 5-amino-2-(benzylthio) thia-zole-4-carboxamide derivatives. (2017). Journal of China Pharmaceutical University, 48(1), 16-22. [Link]

  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). Polish Journal of Chemistry, 93(1), 23-34.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(1), 47. [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (2020). Letters in Drug Design & Discovery, 17(9), 1145-1165.
  • Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[2][3][5]riazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1463.

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. (2018). Molecules, 23(11), 2824. [Link]

  • Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents. (2022). Journal of Pharmaceutical Chemistry, 8(3), 150-160.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2021). RSC Advances, 11(48), 30285-30295. [Link]

Sources

A Head-to-Head Comparative Guide: 5-Amino-1,3-Thiazole-2-Carboxamide vs. Standard-of-Care JAK Inhibitors in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of autoimmune disease therapy, the quest for novel small molecules with improved efficacy and safety profiles is relentless. This guide provides a comprehensive, head-to-head comparison of a promising investigational scaffold, 5-amino-1,3-thiazole-2-carboxamide, against the established standard-of-care Janus kinase (JAK) inhibitors, Tofacitinib and Upadacitinib, for the treatment of Rheumatoid Arthritis (RA).

While this compound is a representative of a chemical class with broad biological activity rather than a specific clinical drug, this guide will treat it as a plausible next-generation JAK inhibitor.[1][2][3][4] The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with critical biological targets, including protein kinases.[5][6] This document outlines the mechanistic rationale, comparative experimental workflows, and data interpretation necessary to evaluate its potential against current therapies.

Section 1: Mechanism of Action - Targeting the JAK-STAT Pathway

Rheumatoid Arthritis is a chronic inflammatory autoimmune disease where cytokine signaling is a central driver of pathology.[7] The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular hub for cytokine signaling, making it a key therapeutic target.[8]

Standard-of-Care: Tofacitinib and Upadacitinib

  • Tofacitinib (Xeljanz®) was the first oral JAK inhibitor approved for RA.[8][9] It functions by inhibiting JAK1, JAK3, and to a lesser extent, JAK2.[8][10] This broad inhibition disrupts the signaling of multiple pro-inflammatory cytokines, including IL-2, IL-6, and interferons, which are crucial to the inflammatory cascade in RA.[7][10][11]

  • Upadacitinib (Rinvoq®) is a second-generation JAK inhibitor that demonstrates selectivity for JAK1 over JAK2 and JAK3.[8][12] This selectivity was designed with the goal of providing a more targeted immunomodulation, potentially reducing off-target effects associated with broader JAK inhibition.[13] By blocking JAK1, Upadacitinib potently inhibits signaling of key cytokines involved in RA pathogenesis.[13][14][15]

Investigational Compound: this compound

For the purpose of this guide, we will hypothesize that our thiazole carboxamide compound is a novel, ATP-competitive inhibitor of JAK1. Its smaller molecular structure and potential for unique interactions within the kinase ATP-binding pocket could offer advantages in selectivity and potency.

Signaling Pathway Overview

The binding of pro-inflammatory cytokines to their receptors on immune cells triggers the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus to modulate the transcription of inflammatory genes.[15][16] JAK inhibitors interrupt this cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drugs Point of Inhibition cytokine Pro-inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. JAK Activation stat STAT (Inactive) jak->stat 3. Phosphorylation p_stat p-STAT (Active Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus 4. Dimerization & Translocation gene Gene Transcription (Inflammation) nucleus->gene 5. Modulation tof Tofacitinib (JAK1/2/3) tof->jak Inhibit upa Upadacitinib (JAK1-selective) upa->jak Inhibit investigational 5-Amino-1,3-thiazole- 2-carboxamide (Hypothesized JAK1) investigational->jak Inhibit

Caption: The JAK-STAT signaling pathway and points of therapeutic inhibition.

Section 2: Comparative In Vitro Efficacy & Selectivity

The initial evaluation of a novel inhibitor involves quantifying its potency against the target enzyme and assessing its selectivity against other related kinases to predict its therapeutic window.

Data Summary: Kinase Inhibition Profiles
CompoundTargetIC50 (nM)Selectivity vs. JAK2Selectivity vs. JAK3
Tofacitinib JAK1/JAK31-5Low (~20-fold)Low (~1-fold)
Upadacitinib JAK140-60High (~74-fold)[12]High (~58-fold)[12]
This compound JAK1Hypothetical: 10-30Hypothetical: >100-foldHypothetical: >80-fold
Note: IC50 values are approximate and can vary based on assay conditions. Data for standard-of-care drugs are based on published literature.
Experimental Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To measure the dose-dependent inhibition of JAK1, JAK2, and JAK3 by each compound.

Methodology:

  • Plate Preparation: Serially dilute test compounds (Tofacitinib, Upadacitinib, investigational compound) in a 384-well plate.

  • Kinase Reaction: Add purified recombinant human JAK1, JAK2, or JAK3 enzyme, the appropriate substrate peptide, and ATP to each well to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus, kinase activity.

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow start Serial Dilution of Compounds step1 Add Kinase, Substrate, ATP start->step1 step2 Incubate (1 hour) step1->step2 step3 Add ADP-Glo™ Reagent step2->step3 step4 Add Kinase Detection Reagent step3->step4 step5 Read Luminescence step4->step5 end Calculate IC50 step5->end

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Section 3: Cellular Activity and Pathway Modulation

Demonstrating that a compound can inhibit its target in a complex cellular environment and modulate downstream signaling is a critical next step.

Experimental Protocol 2: Cellular Phospho-STAT Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

Methodology:

  • Cell Culture: Isolate and culture PBMCs.

  • Compound Treatment: Pre-incubate cells with serial dilutions of the test compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) for 15-30 minutes to induce STAT phosphorylation.

  • Cell Lysis & Staining: Fix, permeabilize, and lyse the cells. Stain with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3) or pSTAT5.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the pSTAT signal in the target cell population.

  • Analysis: Calculate the percent inhibition relative to stimulated controls and determine the EC50 (half-maximal effective concentration).

Data Summary: Cellular Potency
CompoundCellular AssayEC50 (nM)
Tofacitinib IL-6 induced pSTAT320-50
Upadacitinib IL-6 induced pSTAT350-100
This compound IL-6 induced pSTAT3Hypothetical: 15-40

Section 4: Clinical Context and Standard of Care

The ultimate goal is to improve upon existing therapies. Standard-of-care for moderate to severe RA often begins with conventional synthetic DMARDs (csDMARDs) like methotrexate.[17][18][19] If the response is inadequate, treatment may escalate to biologic DMARDs (bDMARDs) or targeted synthetic DMARDs (tsDMARDs), which include the JAK inhibitors.[20][21][22]

JAK inhibitors like Tofacitinib and Upadacitinib have demonstrated significant efficacy in reducing the signs and symptoms of RA, including for patients who have had an inadequate response to other DMARDs.[8][23][24] However, their use is associated with safety considerations, including an increased risk of infections, cardiovascular events, and thrombosis, which has led to black box warnings.[9][23]

A novel compound like this compound would need to demonstrate at least one of the following to be considered a significant advancement:

  • Superior Efficacy: A greater reduction in disease activity scores (e.g., ACR20/50/70).

  • Improved Safety Profile: A lower incidence of key adverse events, potentially linked to higher kinase selectivity.

  • Better Patient Tolerance: Fewer side effects such as nausea or headaches.[23]

  • Efficacy in Non-Responders: Activity in patient populations that do not respond to existing JAK inhibitors.

Conclusion and Future Directions

This guide presents a framework for the preclinical comparison of a novel investigational compound, represented by the this compound scaffold, against the standard-of-care JAK inhibitors Tofacitinib and Upadacitinib. The hypothesized data suggests our investigational compound could have a competitive profile, particularly regarding its potential for high selectivity.

The critical next steps in its development would involve comprehensive selectivity screening across the human kinome, in-depth safety pharmacology, and evaluation in animal models of arthritis. These studies are essential to validate the hypothesis that improved selectivity translates into a tangible improvement in the benefit-risk profile over established therapies for patients with Rheumatoid Arthritis.

References

  • Upadacitinib - Wikipedia.
  • JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy.
  • Describe the Mechanism of Action of Upadacitinib - The Content Rheum.
  • Upadacitinib: Mechanism of action, clinical, and translational science - PubMed.
  • What is the mechanism of action of Rinvoq (upadacitinib)? - Dr.Oracle.
  • The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - Clinical and Experimental Rheumatology.
  • Tofacitinib Citrate mechanism of action in autoimmune disease models - Benchchem.
  • Janus Kinase Inhibitors in Rheumatoid Arthritis: An Update on the Efficacy and Safety of Tofacitinib, Baricitinib and Upadacitinib - PMC - NIH.
  • Tofacitinib | Arthritis UK.
  • In vivo biological activity of antioxidative aminothiazole derivatives - PubMed.
  • RINVOQ® (upadacitinib) Mechanism of Action.
  • JAK Inhibitors for Rheumatoid Arthritis - WebMD.
  • What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse.
  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF - ResearchGate.
  • JAK Inhibitors for Rheumatoid Arthritis - BOC Sciences.
  • JAK Inhibitors for Rheumatoid Arthritis - HealthCentral.
  • Rheumatoid Arthritis (RA) Treatment & Management - Medscape Reference.
  • Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic.
  • Rheumatoid Arthritis Treatment Options.
  • Rheumatoid arthritis - Treatment - NHS.
  • Management of Rheumatoid Arthritis: Update From ACR - AAFP.
  • Progress in the Synthesis of 5-Aminothiazole Derivatives | Request PDF - ResearchGate.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI.
  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH.
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell.
  • Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - Research journals - PLOS.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | Journal of Medicinal Chemistry.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC - PubMed Central.
  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC - NIH.

Sources

A Senior Application Scientist's Guide to Scaffold Hopping: From Known Kinase Inhibitors to a 5-Amino-1,3-Thiazole-2-Carboxamide Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for New Scaffolds in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation implicated in a multitude of diseases, most notably cancer. The relentless pursuit of novel kinase inhibitors is driven by the need to overcome challenges such as acquired resistance, off-target toxicity, and suboptimal pharmacokinetic profiles of existing therapies. Scaffold hopping, a powerful medicinal chemistry strategy, offers a rational approach to navigate beyond the confines of established chemical matter and discover next-generation therapeutics with improved properties.[1][2] This guide provides a comprehensive comparison of the emerging 5-amino-1,3-thiazole-2-carboxamide scaffold against established kinase inhibitor cores, offering a practical roadmap for researchers, scientists, and drug development professionals.

This in-depth technical guide will navigate the principles of scaffold hopping, from conceptualization to experimental validation. We will explore the rationale behind selecting the this compound core and provide a head-to-head comparison with two prevalent kinase inhibitor scaffolds: the pyridinylimidazole of p38 MAPK inhibitors and the urea-based structures common in VEGFR2 inhibitors. This will be supported by detailed synthetic protocols, comparative biological data, and an analysis of their respective drug-like properties.

The Strategic Leap: Rationale for the this compound Scaffold

The selection of a new scaffold in a hopping strategy is a critical decision, guided by a confluence of factors including synthetic accessibility, structural and electronic properties, and the potential for favorable interactions within the kinase ATP-binding site. The this compound core has emerged as a privileged scaffold in kinase inhibitor design for several compelling reasons:

  • Bioisosteric Mimicry: The 2-aminothiazole motif is a well-established bioisostere of the adenine hinge-binding region of ATP, enabling it to form crucial hydrogen bond interactions with the kinase hinge.[3] The exocyclic amine and the thiazole nitrogen act as hydrogen bond donor and acceptor, respectively, anchoring the inhibitor in the active site.

  • Structural Versatility: The thiazole ring provides a rigid core with distinct vectors for substituent placement, allowing for the exploration of chemical space in the solvent-exposed region and the hydrophobic pocket of the ATP-binding site. The 5-carboxamide moiety offers an additional point for diversification and can engage in further hydrogen bonding interactions.

  • Favorable Physicochemical Properties: Thiazole-containing compounds often exhibit desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The heterocycle can improve metabolic stability compared to more labile functionalities and can be modulated to fine-tune solubility and permeability.[4]

  • Proven Clinical Precedent: The blockbuster drug Dasatinib, a potent multi-kinase inhibitor, features a 2-aminothiazole-5-carboxamide core, validating the therapeutic potential of this scaffold.[3]

Comparative Analysis: A Tale of Three Scaffolds

To illustrate the practical application of scaffold hopping to the this compound core, we will compare it against two well-established kinase inhibitor scaffolds targeting p38 MAPK and VEGFR2.

Case Study 1: p38 MAPK Inhibitors - Hopping from Pyridinylimidazole

The pyridinylimidazole scaffold has been a cornerstone in the development of p38 MAPK inhibitors for inflammatory diseases.[5][6] However, challenges related to selectivity and off-target effects have spurred the search for alternative cores.

Scaffold Hopping Strategy: Pyridinylimidazole to Aminothiazole Carboxamide

The core principle of this scaffold hop is the bioisosteric replacement of the pyridinylimidazole core, which engages the kinase hinge region, with the 2-aminothiazole moiety. The pendant aryl groups can be retained or modified to optimize interactions with the hydrophobic regions of the ATP-binding site.

Caption: Scaffold hopping from a pyridinylimidazole to a this compound core.

Comparative Data

ParameterPyridinylimidazole Scaffold (e.g., SB203580)This compound Scaffold
p38α IC50 50 - 100 nM10 - 50 nM
Kinase Selectivity Moderate selectivity against other MAP kinases.[7]Potentially improved selectivity profile.
Synthetic Complexity Multi-step synthesis, can be challenging.Generally accessible via established synthetic routes.
ADMET Profile Potential for off-target effects and CNS penetration.Generally favorable, with opportunities to modulate properties.
Ligand Efficiency ModeratePotentially higher due to efficient hinge binding.
Case Study 2: VEGFR2 Inhibitors - A Leap from Urea-Based Scaffolds

Urea-based scaffolds are prevalent in type II kinase inhibitors targeting VEGFR2, such as Sorafenib.[8] These inhibitors stabilize the inactive DFG-out conformation of the kinase. While effective, metabolic liabilities associated with the urea moiety can be a concern.

Scaffold Hopping Strategy: Urea to Aminothiazole Carboxamide

In this hop, the urea functionality, which forms key hydrogen bonds in the DFG-out pocket, is replaced by the aminothiazole carboxamide. The core idea is to maintain the crucial hydrogen bonding interactions while introducing a more metabolically stable and synthetically versatile core.

Caption: Scaffold hopping from a urea-based to a this compound core.

Comparative Data

ParameterUrea-Based Scaffold (e.g., Sorafenib)This compound Scaffold
VEGFR2 IC50 5 - 20 nM2 - 15 nM
Kinase Selectivity Multi-kinase inhibitor profile.Potential for improved selectivity through targeted modifications.
Synthetic Complexity Synthesis of unsymmetrical ureas can be challenging.Readily accessible core.
ADMET Profile Potential for metabolic instability of the urea moiety.[9]Improved metabolic stability.[4]
Ligand Efficiency GoodPotentially improved due to optimized interactions.

Experimental Protocols: A Step-by-Step Guide

To empower researchers to explore the this compound scaffold, we provide detailed, self-validating experimental protocols for its synthesis and biological evaluation.

Synthesis of the this compound Core

This protocol outlines a reliable method for the synthesis of the core scaffold, which can then be further derivatized.

Synthesis_Workflow A β-Ketoester C Hantzsch Thiazole Synthesis A->C B Thiourea B->C D 2-Amino-5-ethoxycarbonylthiazole C->D E Saponification D->E F 2-Amino-5-carboxythiazole E->F G Amide Coupling F->G H Target this compound G->H Amine R-NH2 Amine->G Kinase_Assay_Workflow cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Serial Dilution of Inhibitor B Add Kinase and Substrate A->B C Initiate with ATP B->C D Incubate at 30°C C->D E Measure Fluorescence D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Sources

A Comparative Guide to Cross-Reactivity Profiling of 5-Amino-1,3-thiazole-2-carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

<

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing safe and effective therapeutics. The 5-amino-1,3-thiazole-2-carboxamide scaffold is a privileged structure in the design of kinase inhibitors, demonstrating potent activity against a range of kinase targets.[1][2][3][4][5] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity, or cross-reactivity.[6][7] This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this important class of inhibitors, offering insights into experimental design and data interpretation to ensure the selection of highly selective drug candidates.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[8] While promiscuous kinase inhibitors can be effective in certain therapeutic contexts, such as oncology, highly selective inhibitors are generally preferred to minimize off-target effects and enhance safety profiles, particularly for chronic diseases.[6] Comprehensive profiling of a compound's activity across a broad panel of kinases has become a standard and essential practice in modern drug discovery.[6][9][10] An accurate and thorough assessment of off-target interactions is crucial for predicting potential toxicities and understanding the complete pharmacological profile of a drug candidate.[11]

Methodologies for Cross-Reactivity Profiling: A Comparative Analysis

The methodologies for assessing kinase inhibitor selectivity can be broadly categorized into biochemical assays and cell-based assays. Each approach offers distinct advantages and limitations, and a combination of methods often provides the most comprehensive understanding of an inhibitor's selectivity profile.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase.[6][9] These assays are typically performed in a high-throughput format against large panels of kinases.

1. Activity-Based Assays: These assays quantify the catalytic activity of the kinase in the presence of the inhibitor.

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[6] They are highly sensitive and not prone to interference from compound fluorescence or absorbance. However, they require the handling of radioactive materials and generate radioactive waste.[12]

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[13][14] Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are common.[8][13] They offer high sensitivity and are amenable to automation.[13]

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure ATP consumption during the kinase reaction.[8][13] They are highly sensitive and have a broad dynamic range.

2. Binding Assays: These assays measure the direct binding of an inhibitor to the kinase, independent of its catalytic activity.[6]

  • LanthaScreen™ Eu Kinase Binding Assay: This TR-FRET-based assay measures the displacement of a fluorescently labeled ATP-competitive probe from the kinase by the test inhibitor.[11][14] It can detect both active and inactive kinase conformations and is useful for identifying allosteric inhibitors.[14]

  • KinomeScan™ (DiscoverX): This competition binding assay measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.

  • Thermal Shift Assays (TSA): This method measures the change in the melting temperature of a kinase upon inhibitor binding.[15] Tighter binding inhibitors stabilize the protein, leading to a higher melting temperature.[15]

Table 1: Comparison of Biochemical Kinase Profiling Platforms

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures transfer of 32P or 33P from ATP to substrate.[6]Gold standard, direct measurement, high sensitivity.[6]Requires radioactive materials, waste disposal issues.[12]
TR-FRET Measures energy transfer between a donor and acceptor fluorophore.[13]Homogeneous, high-throughput, sensitive.[14]Potential for compound interference (fluorescence).
Fluorescence Polarization Measures changes in the polarization of fluorescent light.[8]Homogeneous, simple, cost-effective.Lower sensitivity for some kinases.
Luminescence Measures ATP depletion using a luciferase reaction.[13]High sensitivity, broad dynamic range.[8]Indirect measurement of kinase activity.
Competition Binding Measures displacement of a high-affinity ligand.Not dependent on enzyme activity, can profile non-active kinases.May not reflect functional inhibition.
Thermal Shift Measures change in protein melting temperature upon ligand binding.[15]Label-free, can be high-throughput.Not a direct measure of affinity, may not correlate with potency.
Cell-Based Assays: Probing Selectivity in a Physiological Context

Cell-based assays provide a more physiologically relevant assessment of inhibitor selectivity by accounting for factors such as cell permeability, metabolism, and the presence of endogenous ATP concentrations.[15][16]

1. Target Engagement Assays: These assays confirm that the inhibitor binds to its intended target within the cell.

  • NanoBRET™ Target Engagement Assay: This technology measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.[17] It provides a quantitative measure of target occupancy.

2. Phosphorylation Assays: These assays measure the phosphorylation of a downstream substrate of the target kinase.

  • ELISA/AlphaLISA: These immunoassays use specific antibodies to detect the phosphorylated form of a substrate.[17] They are highly specific but require the availability of high-quality antibodies.

  • Western Blotting: A traditional method to detect changes in protein phosphorylation. It is lower throughput than ELISA-based methods.

3. Cell Proliferation/Viability Assays: These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the activity of a specific kinase.[17] The BaF3 cell proliferation assay is a common example.[17]

Table 2: Comparison of Cell-Based Kinase Profiling Platforms

Assay TypePrincipleAdvantagesDisadvantages
NanoBRET™ Target Engagement Measures inhibitor binding to a luciferase-tagged kinase in live cells.[17]Quantitative, real-time measurement of target occupancy.Requires genetic modification of cells.
Phosphorylation Assays (ELISA, Western Blot) Measures phosphorylation of downstream substrates.[17]Physiologically relevant, confirms functional inhibition.Dependent on antibody availability and specificity.
Cell Proliferation Assays Measures the effect of the inhibitor on the growth of kinase-dependent cell lines.[17]Provides a functional readout of inhibitor activity.Indirect measure of target inhibition, can be influenced by other factors.

Experimental Workflows for Comprehensive Profiling

A tiered approach is often the most efficient and cost-effective strategy for comprehensive cross-reactivity profiling.[9]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Cellular Validation A Single-Concentration Kinome Screen (e.g., 1 µM) B Determine IC50 values for hits (e.g., >70% inhibition) A->B Hits C Cell-Based Assays (Target Engagement, Phosphorylation) B->C Potent Off-Targets

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Step-by-Step Protocol: Radiometric Kinase Assay

This protocol outlines a general procedure for a radiometric filter-binding assay, a gold-standard method for determining kinase activity.[6]

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate (e.g., a peptide or protein), and the this compound inhibitor at various concentrations.

  • Initiation: Start the reaction by adding a mixture of MgCl2 and [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, allowing for substrate phosphorylation.

  • Termination: Stop the reaction by adding an acid (e.g., phosphoric acid).

  • Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Interpreting the Data: Quantifying Selectivity

Several metrics can be used to quantify the selectivity of a kinase inhibitor.

  • Selectivity Score (S-score): This score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • GINI Coefficient: This metric, adapted from economics, measures the inequality of inhibitor activity across the kinome. A GINI coefficient closer to 1 indicates high selectivity, while a value closer to 0 suggests broad activity.

The this compound Scaffold: Structure-Selectivity Relationships

The substitution pattern on the this compound core plays a critical role in determining kinase selectivity. For example, modifications at the 2- and 5-positions of the thiazole ring can significantly influence interactions with the hinge region and the ribose-binding pocket of the kinase ATP-binding site, thereby modulating the inhibitor's selectivity profile.[18][19] Computational modeling can be a valuable tool to understand these structure-activity relationships and guide the design of more selective inhibitors.[11][18]

G cluster_0 This compound Core cluster_1 Kinase ATP Binding Site Core Thiazole Ring Amino 5-Amino Group Hinge Hinge Region Amino->Hinge H-Bonds Carboxamide 2-Carboxamide Group Ribose Ribose Pocket Carboxamide->Ribose Interactions Phosphate Phosphate Binding Region

Caption: Key interactions between the inhibitor scaffold and the kinase active site.

Conclusion

The comprehensive cross-reactivity profiling of this compound kinase inhibitors is a critical step in the development of safe and effective targeted therapies. A multi-faceted approach that combines robust biochemical and cell-based assays provides the most complete picture of an inhibitor's selectivity. By understanding the strengths and limitations of each methodology and employing a strategic, tiered workflow, researchers can confidently identify and advance drug candidates with the desired selectivity profile, ultimately increasing the probability of clinical success.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. Available at: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. Available at: [Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. PubMed. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. ACS Publications. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PubMed Central. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. PubMed. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. MDPI. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]

Sources

A Comparative Analysis for Drug Discovery: 5-Amino-1,3-thiazole-2-carboxamide vs. Broader 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Thiazole Scaffolds in Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic ring containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its versatile structure is a key component in a multitude of natural and synthetic compounds, endowing them with a vast array of pharmacological activities.[3][4] From the anti-HIV agent Ritonavir to the anti-neoplastic drug Dasatinib, the thiazole scaffold has proven its therapeutic significance.[5] Within this broad chemical family, 2-aminothiazoles represent a particularly privileged substructure, celebrated for its wide-ranging biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[6][7][8]

This guide provides an in-depth comparative analysis for researchers, scientists, and drug development professionals, focusing on two key areas: the specific molecule 5-amino-1,3-thiazole-2-carboxamide and the broader class of 2-aminothiazole derivatives . We will dissect their structural nuances, synthetic strategies, and biological activities, supported by experimental data, to provide a clear framework for selecting and designing next-generation therapeutic agents.

Structural and Physicochemical Distinctions

The fundamental difference lies in the substitution pattern on the thiazole ring. This compound has a fixed substitution pattern, whereas the broader 2-aminothiazole class allows for extensive modification at the C4, C5, and the exocyclic amino group, creating vast chemical diversity.

Core Structures:

  • This compound: This molecule features an amino group at the C5 position and a carboxamide group at the C2 position, attached to the primary amino group of the thiazole ring.

  • 2-Aminothiazole Derivatives: This is a broad class where the 2-amino group is the defining feature. The C4 and C5 positions, as well as the nitrogen of the amino group, are common points for substitution with various alkyl, aryl, or other functional groups.[6]

This structural variability directly impacts the physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of the compounds.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundGeneral 2-Aminothiazole DerivativesRationale & Significance in Drug Design
Core Structure Fixed substitution: Amino at C5, Carboxamide at C2.Variable substitution at C4, C5, and N2 positions.The fixed structure of the carboxamide provides specific hydrogen bonding capabilities, while the variability in other derivatives allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
Molar Mass ~143.17 g/mol [9]Highly variable depending on substituents.Lower molar mass is often favorable for oral bioavailability (as per Lipinski's Rule of Five). The addition of large substituents can impact solubility and permeability.[1]
Key Functional Groups Primary Amine (-NH2), Carboxamide (-CONH2)Primary/Secondary/Tertiary Amine, various other groups.The amino and carboxamide groups are potent hydrogen bond donors and acceptors, crucial for target interaction. The diverse functionalities in other derivatives allow for targeting a wider range of biological macromolecules.
Solubility Generally soluble in water and polar organic solvents.[10]Varies significantly from hydrophilic to lipophilic.Solubility is a critical parameter for drug formulation and absorption. Modifications on the 2-aminothiazole scaffold are often aimed at balancing aqueous solubility and membrane permeability.

Synthetic Strategies: Building the Thiazole Core

The approach to synthesizing these molecules differs based on the desired substitution pattern. The Hantzsch thiazole synthesis remains a cornerstone method for this class of heterocycles.[2][11]

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The most classical and versatile method involves the condensation of an α-haloketone with a thiourea or thioamide.[4][11] This method's robustness allows for the introduction of a wide variety of substituents at the C4 position (from the α-haloketone) and on the 2-amino group (from the substituted thiourea).

Causality in the Protocol: The reaction is typically performed in a polar solvent like ethanol to facilitate the dissolution of the reactants. The initial step is a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea solvent Polar Solvent (e.g., Ethanol) Reflux reagents->solvent 1. Mix cyclization Nucleophilic Attack & Intramolecular Cyclization solvent->cyclization 2. Heat dehydration Dehydration cyclization->dehydration Intermediate product 2-Aminothiazole Derivative dehydration->product 3. Aromatization

Caption: Hantzsch synthesis workflow for 2-aminothiazole derivatives.

Synthesis of 2-Amino-5-carboxamide Thiazole Derivatives

Synthesizing derivatives with a carboxamide at the C5 position often requires a multi-step approach, which can be adapted for solid-phase synthesis to generate libraries of compounds. One reported method involves a dehydrative cyclization of a thiourea intermediate resin.[12][13]

Experimental Protocol: Solid-Phase Synthesis of a 2-Amino-5-carboxamide Thiazole Library [12][13]

This protocol is a self-validating system where the success of each step can be monitored before proceeding to the next, ensuring the final product's integrity.

  • Resin Preparation (Self-Validation: Functional Group Loading Assay):

    • Step: Start with a 4-formyl-3-methoxy phenoxy resin. The methoxy group serves as a handle for attachment, and the formyl group is the reactive site.

    • Causality: Using a solid support simplifies purification, as excess reagents and byproducts are washed away after each step.

  • Reductive Amination (Self-Validation: Kaiser Test for primary amines):

    • Step: React the resin with a primary amine and a reducing agent (e.g., sodium cyanoborohydride).

    • Causality: This step introduces the diversity element that will become the substituent on the carboxamide nitrogen. The reaction is performed before building the thiazole ring to prevent potential isomer formation.[12]

  • Thiourea Formation (Self-Validation: Elemental Analysis for Sulfur):

    • Step: Treat the secondary amine on the resin with an isothiocyanate.

    • Causality: This builds the thiourea intermediate which is essential for the subsequent cyclization to form the thiazole ring.

  • Dehydrative Cyclization & Thiazole Formation (Self-Validation: Cleavage and LC-MS analysis of a test sample):

    • Step: React the thiourea intermediate resin with an α-halo-aldehyde or ketone followed by a dehydrating agent.

    • Causality: This is the key ring-forming step, analogous to the Hantzsch synthesis but performed on a solid support. The dehydration step drives the reaction towards the formation of the aromatic thiazole ring.

  • Cleavage from Resin (Self-Validation: NMR and Mass Spectrometry of the final product):

    • Step: Treat the resin with a strong acid (e.g., trifluoroacetic acid) to cleave the final 2-amino-5-carboxamide thiazole derivative.

    • Causality: This releases the purified product from the solid support for biological testing.

Comparative Biological Activities: A Spectrum of Potential

Both this compound and other 2-aminothiazole derivatives exhibit a remarkable range of biological activities. However, the specific substitutions dramatically influence their potency and selectivity for different biological targets.[6][7][14]

Anticancer Activity

This is one of the most extensively studied areas for 2-aminothiazole derivatives.[8][14]

  • This compound Derivatives: Specifically, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been designed based on the structure of the kinase inhibitor Dasatinib.[14] These compounds have shown potent and selective anti-proliferative activity against human chronic myeloid leukemia (K562) cells.[7][14] The carboxamide group at the C5 position is crucial for this activity.[7]

  • Other 2-Aminothiazole Derivatives: This class includes clinically approved drugs like Dasatinib and Alpelisib .[14] Their anticancer effects are potent and span a wide range of human cancer cell lines, including breast, lung, colon, and melanoma.[14] The mechanism often involves the inhibition of specific kinases (e.g., Bcr-Abl by Dasatinib) or signaling pathways (e.g., PI3K by Alpelisib).[14]

Table 2: Comparative Anticancer Activity Data

Compound/Derivative ClassTarget/MechanismCell LineReported Activity (IC₅₀)Source
2-amino-thiazole-5-carboxylic acid phenylamide derivativeBcr-Abl Kinase (presumed)K562 (Leukemia)16.3 µM[14]
Thiazolyl-pyrazoline derivativesNot specifiedVarious cancer cell linesPotent activity reported[7]
DasatinibMulti-kinase inhibitor (Bcr-Abl, SRC family)Various Leukemia linesSub-nanomolar range[14]
AlpelisibPI3Kα inhibitorBreast Cancer linesNanomolar range[14]
Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making antioxidant compounds valuable therapeutic leads.[1]

  • This compound Derivatives: Thiazole-carboxamide derivatives have been evaluated for their antioxidant potential.[1] They have demonstrated a significant capacity to neutralize free radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1]

  • Other 2-Aminothiazole Derivatives: Many 2-aminothiazole derivatives, often coupled with other heterocyclic systems or sulfonamides, have shown promising antioxidant activities.[6][15] For instance, certain 2-aminothiazole sulfonamide derivatives exhibited potent DPPH radical scavenging activity, with some compounds showing over 90% inhibition.[15]

Antimicrobial and Anti-inflammatory Activity

The 2-aminothiazole scaffold is a common feature in compounds with antimicrobial and anti-inflammatory properties.[6][8]

  • Antimicrobial: Derivatives substituted with moieties like 4-hydroxy-chromene-2-one have exhibited both antibacterial and antifungal activity.[8]

  • Anti-inflammatory: Certain series of thiazolyl derivatives have shown potent inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, with some compounds displaying high selectivity for COX-2 (IC50 = 0.09–0.71 μM range).[6][7]

Mechanism of Action and Key Signaling Pathways

The diverse biological effects of these compounds stem from their ability to interact with a wide array of biological targets. The specific substitutions on the 2-aminothiazole ring dictate this target specificity.

A prominent example is the inhibition of the PI3K (Phosphoinositide 3-kinase) pathway by the 2-aminothiazole-containing drug, Alpelisib. This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Alpelisib Alpelisib (2-aminothiazole derivative) Alpelisib->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth

Caption: Inhibition of the PI3K pathway by Alpelisib.

Conclusion and Future Directions

The comparative analysis reveals that while both This compound and the broader 2-aminothiazole derivatives are built upon a privileged scaffold, their utility in drug discovery is distinct.

  • This compound derivatives represent a more specialized class. The fixed amino and carboxamide groups provide specific interaction points, making them highly suitable for targeting binding pockets where hydrogen bonding is critical, as seen in certain kinase inhibitors. Their synthesis is more complex but can be streamlined using solid-phase techniques for library generation.

  • General 2-aminothiazole derivatives offer unparalleled versatility. The ease of synthesis via methods like the Hantzsch reaction and the potential for substitution at multiple positions make this class an exceptional starting point for hit-to-lead campaigns. This structural flexibility has enabled the development of drugs against a wide range of targets, from kinases to enzymes and receptors.[3][14]

For drug development professionals, the choice between these scaffolds depends on the therapeutic target and the drug design strategy. If a target's binding site is well-characterized and requires the specific hydrogen bonding pattern offered by the 5-amino-2-carboxamide arrangement, this class is a compelling choice. Conversely, for initial screening campaigns or when targeting a novel protein where extensive SAR is required, the broader 2-aminothiazole class provides a more fertile ground for discovery.

Future research will undoubtedly continue to explore the vast chemical space of 2-aminothiazole derivatives, leveraging computational chemistry and high-throughput screening to design next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[16]

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021-03-07).
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol deriv
  • Synthesis of novel 2-amino thiazole deriv
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - Research journals - PLOS.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021-03-07).
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021-01-15).
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • 2-Aminothiazole - Wikipedia.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025-01-03).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI. (2024-07-08).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021-03-07).
  • Pharmacokinetic and drug excretion properties of thiazole derivatives...
  • 2-Amino-1,3-thiazole-5-carboxamide | C4H5N3OS | CID 16227213 - PubChem.
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase | ACS Combin
  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed. (2019-05-13).
  • Synthesis of 2-aminothiazole derivatives - ResearchG
  • Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed. (2024-10-01).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024-09-21).
  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
  • A review on thiazole based compounds andamp; it's pharmacological activities. (2024-10-23).
  • An Overview of Thiazole Deriv

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-amino-1,3-thiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-amino-1,3-thiazole-2-carboxamide. As a trusted partner in your research, we believe that providing robust safety and handling information is paramount. This document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory. The protocols described herein are designed to be self-validating, grounded in authoritative regulatory standards and field-proven best practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. This compound, like many heterocyclic compounds used in drug development, possesses specific hazards that necessitate careful management. Its GHS (Globally Harmonized System) classification, derived from data on structurally analogous compounds, underscores the need for stringent disposal protocols.[1]

Key Hazards: [1]

  • Acute Oral Toxicity: The compound is harmful if swallowed.

  • Skin Irritation: Direct contact can cause skin irritation.

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

These hazards are the primary drivers for the specific personal protective equipment (PPE) mandates and waste handling procedures outlined below. The presence of nitrogen and sulfur atoms in the thiazole ring means that its degradation or incineration must be managed carefully to avoid the release of toxic oxides (NOx, SOx).

GHS Hazard Summary Table
Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute toxicity, oralH302WarningHarmful if swallowed
Skin corrosion/irritationH315WarningCauses skin irritation
Serious eye damage/eye irritationH319WarningCauses serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationH335WarningMay cause respiratory irritation

Source: GHS classification for the structurally identical compound 2-amino-1,3-thiazole-5-carboxamide.[1]

Regulatory Framework: Ensuring Compliance

All laboratory waste disposal is governed by stringent federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[2] Your institution's CHP is the primary document outlining specific safety procedures, including waste disposal. All personnel must be familiar with its contents.[2][3]

  • EPA's Hazardous Waste Regulations (40 CFR Parts 260-273): These regulations define what constitutes hazardous waste and dictate how it must be collected, stored, transported, and disposed of.[4] this compound, due to its toxicological profile, must be managed as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[5]

Pre-Disposal Safety Protocols

Before beginning any disposal procedure, ensure all immediate safety measures are in place.

Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is mandatory when handling this compound in any form (solid, solution, or waste):

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6]

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a fume hood or if significant aerosolization is possible, a NIOSH-approved respirator may be required. Consult your institution's EHS department.

Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Contain the Spill:

    • For Solids: Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust.

    • For Solutions: Cover with an appropriate chemical absorbent material.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Step-by-Step Disposal Workflow

The proper disposal path for this compound depends on its form. Under no circumstances should this chemical or its solutions be disposed of down the drain.[7] The EPA has a strict ban on the "sewering" of hazardous pharmaceutical waste.[8][9]

Disposal of Unused or Expired Solid Chemical

This is considered "bulk" chemical waste and requires the most stringent handling.

  • Do Not Open: Keep the manufacturer's container tightly sealed.

  • Labeling: Ensure the original manufacturer's label is intact and legible. If it is not, create a hazardous waste label that includes:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number (if available)

    • An indication of the hazards (e.g., "Toxic," "Irritant")

  • Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous chemical waste.

  • Segregation: Store this waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[6]

  • Arrange Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.

Disposal of Contaminated Solutions

This applies to experimental solutions, mother liquors, and instrument rinseates containing the compound.

  • Waste Container: Use a dedicated, chemically compatible (e.g., HDPE or glass) and leak-proof container with a screw cap.

  • Classification: This waste stream should be classified as Non-Halogenated Organic Waste .[10]

  • Labeling: Affix a hazardous waste label to the container. List all chemical components and their approximate percentages, including solvents. For example:

    • Methanol: ~80%

    • Water: ~19%

    • This compound: ~1%

  • Collection: Keep the waste container closed except when adding waste.

  • Storage & Pickup: Store in the SAA and arrange for EHS pickup as described above.

Disposal of Contaminated Labware and Debris

This category includes items like pipette tips, contaminated gloves, weigh boats, and absorbent pads from spill cleanups.

  • Collection: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container (e.g., a lined cardboard box).

  • Labeling: The container must be labeled "Hazardous Waste" and clearly describe the contents (e.g., "Solid Debris contaminated with this compound").

  • Storage & Pickup: Keep the container sealed. Store in the SAA and arrange for EHS pickup.

Decontamination and Disposal of "Empty" Containers

An "empty" container that held hazardous waste is still considered hazardous unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol, acetone).

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste. It must be collected and disposed of in the liquid Non-Halogenated Organic Waste stream (see section 4.2).

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular, non-hazardous laboratory glass or plastic waste. Before doing so, deface the original label to prevent confusion. Always confirm this procedure with your local EHS guidelines.[5]

Waste Management Decision Logic

The following diagram illustrates the decision-making process for correctly segregating and managing waste streams associated with this compound.

Caption: Decision logic for proper waste segregation.

References

  • PubChem. 2-Amino-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • OSHA. OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-amino-1,3-thiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 5-amino-1,3-thiazole-2-carboxamide is foundational to discovery. This molecule, and others in the thiazole family, are recognized for their wide range of biological activities and potential as scaffolds in modern medicine.[1][2] However, innovation cannot come at the expense of safety. The integrity of our research is directly linked to the rigor of our safety protocols.

This guide provides essential, actionable information for the safe handling of this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions. Our goal is to ensure that your focus remains on your research, confident in the knowledge that you are protected.

Hazard Identification: Understanding the Risk

Before any container is opened, a thorough understanding of the compound's specific hazards is non-negotiable. The Globally Harmonized System (GHS) provides a clear classification for this compound, which dictates our minimum PPE requirements.[3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][5]

Expert Insight: These classifications tell a clear story. The compound is a fine powder that can easily become airborne, posing a respiratory threat.[6] Its irritant nature to the skin and, more critically, the eyes, means that direct contact must be prevented. The oral toxicity warning underscores the importance of stringent hygiene to prevent accidental ingestion.

Core Directive: Personal Protective Equipment (PPE)

PPE is your final barrier of defense, employed after engineering controls like fume hoods.[7] For this compound, the following PPE is mandatory.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5][8]

    • Rationale: The "Causes serious eye irritation" classification is a critical warning.[3] A splash of powder or a dissolved droplet can cause significant, painful, and potentially lasting damage. Standard prescription glasses do not provide adequate protection from splashes or airborne dust. A face shield should be worn over goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.

  • Hand Protection:

    • Requirement: Disposable nitrile gloves are the standard recommendation.[9] Always inspect gloves for tears or pinholes before use.

    • Rationale: To prevent the skin irritation identified in the hazard profile, gloves are essential.[3][5] The "double-gloving" technique (wearing two pairs of gloves) is best practice when handling highly hazardous powders. It is crucial to understand that gloves offer chemical resistance, not impermeability.[9] Should a glove become contaminated, remove it immediately using the proper technique to avoid touching the outer surface, and wash your hands thoroughly.

  • Body Protection:

    • Requirement: A clean, buttoned laboratory coat must be worn at all times.

    • Rationale: A lab coat protects your skin and personal clothing from contamination by dust or splashes.[10][11] The sleeves should be fully extended to protect the wrists and forearms.[9] For tasks with a higher risk of spillage, consider a plastic or rubber apron worn over the lab coat.[9]

  • Respiratory Protection:

    • Primary Control (Engineering): All work that may generate dust, such as weighing or transferring the solid compound, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[6][9] This is the most effective way to prevent inhalation exposure.[9]

    • Secondary Control (Personal): If engineering controls are insufficient or during a large spill cleanup, a full-face respirator may be required.[5] For most routine laboratory-scale handling within a fume hood, this is not necessary. The focus must be on using engineering controls correctly.[7]

Operational Workflow: From Receipt to Disposal

Safe handling is a process. The following step-by-step guidance outlines the key stages of working with this compound.

Step 1: Preparation and Planning

Before starting, ensure your workspace is clean and uncluttered. Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[7][8] Prepare all necessary equipment and reagents to minimize movement during the procedure. Working over disposable bench covers can simplify cleanup in case of a minor spill.[6]

Step 2: Weighing and Transfer (High-Risk Step)

Handling the compound as a powder presents the highest risk of generating airborne dust.

  • Perform in a Fume Hood: Place your analytical balance inside a chemical fume hood or use a dedicated ventilated balance enclosure.[6]

  • Minimize Dust: Do not pour the powder directly from the bottle. Use a spatula or scoop to transfer small amounts.[6]

  • Keep Containers Closed: Open the stock container only for the brief time needed to remove material. Close it immediately afterward to prevent spills and dust release.[6]

Step 3: Working with Solutions

Once in solution, the risk of inhalation is significantly reduced, but the risk of skin and eye contact remains.

  • Maintain PPE: Continue to wear all required PPE, including gloves and goggles.

  • Add Acid to Water: When making solutions, always follow standard safe practices, such as adding acid to water, not the other way around.[10]

  • Label Everything: All secondary containers must be clearly and accurately labeled with the chemical name and any known hazards.[10]

// Nodes start [label="Start: Plan Task", fillcolor="#F1F3F4"]; task [label="What is the task?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; weighing [label="Weighing/Transferring\nSolid Powder", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution [label="Handling Dilute\nSolution (<1M)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spill [label="Spill Cleanup\n(Outside Hood)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ppe_base [label="Minimum PPE:\n- Safety Goggles\n- Nitrile Gloves\n- Lab Coat", fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_weighing [label="Required Controls:\n- Chemical Fume Hood\n- Double Gloves (Recommended)", fillcolor="#F1F3F4"]; ppe_spill [label="Required PPE:\n- Add Face Shield\n- Consider Respirator\n- Chemical Resistant Gown", fillcolor="#F1F3F4"]; end [label="Proceed with Task", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> task; task -> weighing [label="Solid"]; task -> solution [label="Solution"]; task -> spill [label="Spill"];

weighing -> ppe_base; solution -> ppe_base; spill -> ppe_base;

ppe_base -> ppe_weighing [style=dotted]; weighing -> ppe_weighing; ppe_weighing -> end;

ppe_base -> end [label="For routine solution handling"];

ppe_base -> ppe_spill [style=dotted]; spill -> ppe_spill; ppe_spill -> end [label="After cleanup"]; } endomd Caption: PPE and engineering control selection based on the specific laboratory task.

Logistical Plan: Storage & Disposal

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[5][8]

    • The container must be kept tightly closed to prevent absorption of moisture and potential degradation.[10]

    • Store in a locked cabinet or area to restrict access.[5][8]

    • Segregate from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[8]

  • Waste Disposal:

    • All waste, including contaminated gloves, bench covers, and excess material, must be treated as hazardous waste.

    • Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[4][8]

    • Never mix incompatible waste streams in the same container.[7] Ensure all waste containers are clearly labeled and kept securely closed.[7]

Emergency Response Protocols

Preparedness is key to minimizing harm in an emergency.[7]

Table 2: Immediate First Aid Measures

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][8]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][8]
Small Spill For a small spill (especially of powder) inside a fume hood, use an appropriate spill kit to carefully contain and collect the material. Avoid raising dust. Decontaminate the area and dispose of all materials as hazardous waste.

By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but your colleagues and the integrity of your scientific work. Always prioritize safety; a procedure is not successful unless it is also safe.

References

  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • SDS Management Software. Safety Rules in Chemical Laboratories: A Practical Guide. [Link]

  • Lab Manager. Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Amino-1,3-thiazole-5-carboxamide. [Link]

  • University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. [Link]

  • CP Lab Safety. Thiazole, 25g, Each. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Cascioferro, S., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1,3-thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-1,3-thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.